molecular formula C18H20O6 B091278 Duartin (-) CAS No. 17934-04-2

Duartin (-)

Cat. No.: B091278
CAS No.: 17934-04-2
M. Wt: 332.3 g/mol
InChI Key: QVVPJFBYFYYVDM-LLVKDONJSA-N
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Description

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol is an isoflavonoid.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17934-04-2

Molecular Formula

C18H20O6

Molecular Weight

332.3 g/mol

IUPAC Name

(3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol

InChI

InChI=1S/C18H20O6/c1-21-14-7-5-12(17(22-2)15(14)20)11-8-10-4-6-13(19)18(23-3)16(10)24-9-11/h4-7,11,19-20H,8-9H2,1-3H3/t11-/m1/s1

InChI Key

QVVPJFBYFYYVDM-LLVKDONJSA-N

SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Isomeric SMILES

COC1=C(C(=C(C=C1)[C@@H]2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Canonical SMILES

COC1=C(C(=C(C=C1)C2CC3=C(C(=C(C=C3)O)OC)OC2)OC)O

Synonyms

[S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Putative Biosynthesis of Duartin (-)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Duartin (-), a naturally occurring isoflavonoid (B1168493), has attracted interest within the scientific community for its potential biological activities. As a member of the pterocarpan (B192222) class of isoflavonoids, its biosynthesis is presumed to follow the general phenylpropanoid and isoflavonoid pathways. However, the specific enzymatic steps leading to the unique substitution pattern of Duartin (-) have not been fully elucidated. This technical guide presents a putative biosynthetic pathway for Duartin (-), constructed from the established principles of isoflavonoid and pterocarpan biosynthesis in leguminous plants. We detail the proposed enzymatic reactions, from core isoflavone (B191592) synthesis to the specific hydroxylation and methylation events that likely yield the final Duartin (-) molecule. Furthermore, this guide provides generalized, detailed experimental protocols for the elucidation of such pathways and templates for the presentation of quantitative data. This document is intended to serve as a foundational resource for researchers aiming to investigate the biosynthesis of Duartin (-) and other related pterocarpans, which may facilitate metabolic engineering efforts for the production of these valuable compounds.

Introduction to Duartin (-) and Pterocarpan Biosynthesis

Duartin (-) is a pterocarpan, a class of isoflavonoids characterized by a tetracyclic ring system. Pterocarpans are well-known phytoalexins in leguminous plants, playing a crucial role in plant defense mechanisms. The biosynthesis of isoflavonoids commences from the general phenylpropanoid pathway, which produces the precursor p-coumaroyl-CoA from L-phenylalanine.[1] This precursor is then channeled into the flavonoid/isoflavonoid pathway. The key enzymatic step that differentiates isoflavonoid from flavonoid biosynthesis is the 2,3-aryl migration of the B-ring, catalyzed by isoflavone synthase (IFS), a cytochrome P450 enzyme.[2][3] This reaction is followed by dehydration to form the isoflavone scaffold.[1] Subsequent modifications, including reduction, hydroxylation, and methylation, lead to the vast diversity of isoflavonoid structures, including Duartin (-).

Proposed Biosynthetic Pathway of Duartin (-)

The proposed biosynthetic pathway for Duartin (-) begins with the formation of the isoflavone, daidzein (B1669772), a common intermediate in isoflavonoid biosynthesis. The specific substitutions on the Duartin (-) molecule suggest a series of subsequent hydroxylation and O-methylation reactions.

The key steps are proposed as follows:

  • Formation of Daidzein: The pathway starts with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) and chalcone reductase (CHR) to form isoliquiritigenin (B1662430).[4] Chalcone isomerase (CHI) then converts isoliquiritigenin to liquiritigenin.[4] Isoflavone synthase (IFS) catalyzes the aryl migration to form 2,7,4'-trihydroxyisoflavanone, which is then dehydrated by 2-hydroxyisoflavanone (B8725905) dehydratase (HID) to yield daidzein.[1][2]

  • Hydroxylation and Methylation of the A-ring: The A-ring of Duartin (-) possesses a hydroxyl group at C-7 and a methoxy (B1213986) group at C-8. Starting from daidzein (4',7-dihydroxyisoflavone), it is proposed that a hydroxylation event occurs at the C-8 position, catalyzed by an isoflavone 8-hydroxylase (I8H), a putative cytochrome P450 monooxygenase. This would be followed by O-methylation at the C-8 position by an O-methyltransferase (OMT).

  • Modifications of the B-ring: The B-ring of Duartin (-) has a hydroxyl group at C-3' and methoxy groups at C-2' and C-4'. It is hypothesized that the B-ring of an isoflavone intermediate undergoes hydroxylation at the C-3' position, catalyzed by an isoflavone 3'-hydroxylase (I3'H).[5] This would be followed by sequential O-methylation at the C-2' and C-4' positions, catalyzed by specific O-methyltransferases (OMTs).[6][7]

  • Reduction to Isoflavan: The modified isoflavone then undergoes reduction to the corresponding isoflavan. This is likely a two-step process involving isoflavone reductase (IFR) to produce an isoflavanone, followed by another reduction step to yield the isoflavan.

  • Final Cyclization: Although Duartin (-) is an isoflavan, it is structurally related to pterocarpans. The final steps in pterocarpan biosynthesis involve the formation of an isoflavanol, which then undergoes a stereospecific cyclization catalyzed by a pterocarpan synthase (PTS) to form the characteristic tetracyclic pterocarpan ring system. It is possible that Duartin (-) is an intermediate or a shunt product from the main pterocarpan pathway.

Visualization of the Putative Biosynthetic Pathway

Duartin (-) Biosynthesis Pathway L_Phenylalanine L-Phenylalanine p_Coumaroyl_CoA p-Coumaroyl-CoA L_Phenylalanine->p_Coumaroyl_CoA PAL, C4H, 4CL Isoliquiritigenin Isoliquiritigenin p_Coumaroyl_CoA->Isoliquiritigenin Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->Isoliquiritigenin CHS, CHR Liquiritigenin Liquiritigenin Isoliquiritigenin->Liquiritigenin CHI Dihydroxyisoflavanone 2,7,4'-Trihydroxyisoflavanone Liquiritigenin->Dihydroxyisoflavanone IFS Daidzein Daidzein Dihydroxyisoflavanone->Daidzein HID Daidzein_8OH 8-Hydroxydaidzein Daidzein->Daidzein_8OH I8H (putative) Daidzein_8OMe 8-O-Methyldaidzein Daidzein_8OH->Daidzein_8OMe OMT Intermediate_B_ring B-ring Modified Isoflavone (3'-OH, 2',4'-OMe) Daidzein_8OMe->Intermediate_B_ring I3'H, OMTs Intermediate_Isoflavanone Modified Isoflavanone Intermediate_B_ring->Intermediate_Isoflavanone IFR Duartin Duartin (-) Intermediate_Isoflavanone->Duartin Reductase

Caption: Putative biosynthetic pathway of Duartin (-).

Data Presentation

As no quantitative data for the biosynthesis of Duartin (-) is currently available, the following tables are provided as templates for researchers to structure their findings.

Table 1: Enzyme Kinetic Parameters

EnzymeSubstrateKm (µM)kcat (s⁻¹)Vmax (µmol/mg/min)
e.g., I8HDaidzein
e.g., OMT8-Hydroxydaidzein
e.g., IFRB-ring Modified Isoflavone

Table 2: Metabolite Concentrations in Different Tissues

MetaboliteLeaf (µg/g FW)Stem (µg/g FW)Root (µg/g FW)
Daidzein
8-Hydroxydaidzein
Duartin (-)

Experimental Protocols

The elucidation of a biosynthetic pathway is a multifaceted process requiring a combination of genetic, biochemical, and analytical techniques. Below are generalized, detailed protocols for key experiments relevant to the characterization of the Duartin (-) biosynthetic pathway.

Identification of Candidate Genes by Transcriptome Analysis

Objective: To identify candidate genes (e.g., P450s, OMTs, reductases) involved in Duartin (-) biosynthesis from a Duartin (-)-producing plant, such as Dalbergia odorifera.[8]

Methodology:

  • Plant Material and Treatment: Grow the source plant under controlled conditions. To enhance the expression of phytoalexin biosynthesis genes, elicit the plant tissues (e.g., cell cultures, leaves, or roots) with biotic (e.g., fungal elicitors) or abiotic (e.g., UV-B, heavy metals) stressors. Collect tissue samples at various time points post-elicitation, along with untreated controls.

  • RNA Extraction and Sequencing: Extract total RNA from the collected tissues using a suitable kit or protocol (e.g., Trizol method). Assess RNA quality and quantity using a spectrophotometer and an Agilent Bioanalyzer. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq) on a platform like Illumina NovaSeq.

  • Bioinformatic Analysis:

    • Perform quality control of the raw sequencing reads.

    • Assemble a de novo transcriptome if a reference genome is unavailable, or map the reads to a reference genome.

    • Identify differentially expressed genes (DEGs) between elicited and control samples.

    • Annotate the DEGs by sequence homology searches against public databases (e.g., NCBI, UniProt, KEGG).

    • Specifically search for DEGs annotated as cytochrome P450 monooxygenases, O-methyltransferases, and reductases that show co-expression with known isoflavonoid pathway genes.

Functional Characterization of Candidate Enzymes

Objective: To determine the enzymatic function of candidate genes identified through transcriptome analysis.

Methodology:

  • Gene Cloning and Heterologous Expression:

    • Amplify the full-length coding sequences of candidate genes from cDNA using PCR.

    • Clone the amplified genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES2 for yeast).

    • Transform the expression constructs into a suitable heterologous host (E. coli or Saccharomyces cerevisiae).

    • Induce protein expression and prepare microsomal or soluble protein fractions.

  • Enzyme Assays:

    • Incubate the heterologously expressed enzyme with the putative substrate (e.g., daidzein for a candidate hydroxylase) and necessary cofactors (e.g., NADPH for P450s, S-adenosyl-L-methionine for OMTs).

    • Incubate at an optimal temperature for a defined period.

    • Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate).

  • Product Identification:

    • Analyze the reaction products using High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) and Mass Spectrometry (MS).[9]

    • Compare the retention time and mass spectrum of the product with an authentic standard if available, or determine the structure by NMR spectroscopy.

In Vivo Gene Function Analysis

Objective: To confirm the role of a candidate gene in Duartin (-) biosynthesis within the plant.

Methodology:

  • Virus-Induced Gene Silencing (VIGS):

    • Clone a fragment of the target gene into a VIGS vector (e.g., TRV-based vector).

    • Infiltrate young plants with Agrobacterium tumefaciens carrying the VIGS construct.

    • After a few weeks, elicit the silenced and control plants and analyze the metabolome for changes in the levels of Duartin (-) and its precursors. A significant reduction in Duartin (-) levels in silenced plants would confirm the gene's involvement.

  • Stable Transformation:

    • Generate transgenic plants with either overexpression or knockdown/knockout of the candidate gene using Agrobacterium-mediated transformation.

    • Analyze the metabolic profiles of the transgenic lines to assess the impact on Duartin (-) accumulation.

Conclusion

The biosynthesis of Duartin (-) is a complex process that likely involves a series of enzymatic reactions starting from the general phenylpropanoid pathway. This guide provides a putative biosynthetic pathway for Duartin (-), based on our current understanding of isoflavonoid and pterocarpan biosynthesis. The proposed pathway offers a roadmap for researchers to investigate the specific enzymes and regulatory mechanisms involved. The experimental protocols detailed herein provide a comprehensive toolkit for the identification and functional characterization of the genes and enzymes responsible for the biosynthesis of this and other related bioactive compounds. Further research in this area will not only enhance our fundamental understanding of plant secondary metabolism but also open up avenues for the biotechnological production of valuable pharmaceuticals.

References

Duartin: A Technical Guide to Its Natural Sources, Distribution, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duartin is a naturally occurring isoflavonoid (B1168493), a class of secondary metabolites known for their diverse biological activities. Its chemical structure is (3R)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol[1][2]. Recent research has highlighted its potential as an anti-rickettsial agent, making it a compound of interest for further investigation and drug development[3][4]. This technical guide provides a comprehensive overview of Duartin's natural sources, its distribution within those sources, detailed experimental protocols for its isolation and quantification, and insights into its potential biological signaling pathways.

Natural Sources and Distribution

Duartin has been identified in a select number of plant species, primarily within the Fabaceae family. The known natural sources of Duartin include:

  • Machaerium opacum [2]

  • Dalbergia odorifera (Fragrant Rosewood)[2][5]

  • Dalbergia parviflora [5]

Isoflavonoids, including Duartin, are predominantly found in the heartwood of these trees[6][7][8]. The heartwood is the dense inner part of a tree trunk, yielding the hardest timber. The concentration of these compounds tends to increase from the sapwood to the heartwood, with the transition zone showing a significant accumulation of these secondary metabolites[7][9]. While specific quantitative data for Duartin is not extensively available, studies on other flavonoids in Dalbergia odorifera can provide an estimate of the concentration range to be expected.

Table 1: Quantitative Data of Select Flavonoids in Dalbergia odorifera Heartwood
CompoundConcentration Range (mg/g of dry weight)Analytical MethodReference
NaringeninNot specified, but detectedUPLC-MS/MS[1]
IsoliquiritigeninNot specified, but detectedUPLC-MS/MS[1]
DalberginNot specified, but detectedUPLC-MS/MS[1]
FormononetinNot specified, but detectedUPLC-MS/MS[1]
Sativanone1.45 - 20.90HPLC-UV[1]
3'-O-methylviolanoneNot specified, but detectedUPLC-MS/MS[1]

Note: This table provides data for other flavonoids found in Dalbergia odorifera, which can serve as a reference for the potential concentration of Duartin.

Experimental Protocols

The isolation and quantification of Duartin from its natural sources involve a series of steps, from the preparation of the plant material to the final analysis. The following protocols are representative of the methodologies used for isoflavonoids from Dalbergia species.

Isolation of Duartin from Dalbergia Heartwood

This protocol describes a general procedure for the extraction and chromatographic separation of Duartin.

2.1.1. Materials and Equipment

  • Dried heartwood of Dalbergia odorifera or other Duartin-containing species

  • Grinder or mill

  • Soxhlet apparatus or reflux extraction setup

  • Rotary evaporator

  • Glass chromatography column

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel G)

  • Solvents: Hexane (B92381), Methanol, Ethyl acetate (B1210297), Benzene (or a less toxic alternative like toluene)

  • Glassware (beakers, flasks, etc.)

  • UV lamp for TLC visualization

2.1.2. Protocol

  • Preparation of Plant Material:

    • The collected heartwood is washed, shade-dried, and then pulverized into a coarse powder.

  • Extraction:

    • The powdered heartwood is subjected to successive extraction with solvents of increasing polarity.

    • A common starting point is a defatting step with a non-polar solvent like hexane to remove lipids and waxes.

    • This is followed by exhaustive extraction with a more polar solvent, such as methanol, using a Soxhlet apparatus or by refluxing for several hours[10][11].

    • The methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Separation:

    • The crude extract is subjected to column chromatography on silica gel.

    • The column is packed with a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

    • The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A typical gradient might involve mixtures of hexane-ethyl acetate or benzene-ethyl acetate[10].

    • Fractions of the eluate are collected and monitored by TLC.

    • Fractions containing the compound of interest (as identified by its Rf value on TLC) are combined.

    • The solvent is evaporated from the combined fractions to yield the isolated Duartin. Further purification can be achieved by recrystallization or preparative HPLC.

Quantification of Duartin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for the quantitative analysis of Duartin in a plant extract.

2.2.1. Materials and Equipment

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Syringe filters (0.45 µm)

  • HPLC grade solvents: Acetonitrile (B52724), Methanol, Water (with formic acid or trifluoroacetic acid for pH adjustment)

  • Duartin standard (if available) or a related isoflavonoid standard for relative quantification

  • Volumetric flasks and pipettes

2.2.2. Protocol

  • Sample Preparation:

    • A known weight of the dried plant extract is dissolved in a suitable solvent (e.g., methanol).

    • The solution is filtered through a 0.45 µm syringe filter before injection into the HPLC system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is typically used, consisting of a mixture of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol)[12][13][14]. The gradient program is optimized to achieve good separation of the compounds of interest.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: The column is usually maintained at a constant temperature, for example, 25°C.

    • Detection: The UV detector is set at a wavelength where isoflavonoids show maximum absorbance, typically around 260 nm[15].

    • Injection Volume: A standard injection volume is 10-20 µL.

  • Quantification:

    • A calibration curve is prepared by injecting known concentrations of a Duartin standard.

    • The peak area of Duartin in the sample chromatogram is compared to the calibration curve to determine its concentration in the extract.

    • If a pure Duartin standard is unavailable, quantification can be performed relative to a commercially available, structurally similar isoflavonoid standard.

Signaling Pathways and Experimental Workflows

Wnt/β-Catenin Signaling Pathway

Isoflavonoids, the class of compounds to which Duartin belongs, have been shown to modulate the Wnt/β-catenin signaling pathway. This pathway is crucial in cell proliferation, differentiation, and apoptosis, and its dysregulation is often implicated in cancer[1][16][17]. Genistein, a well-studied isoflavone (B191592), has been shown to inhibit this pathway, suggesting a potential mechanism for its anti-cancer effects[5][17][18]. It is plausible that Duartin may exert similar effects.

Wnt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP56 LRP5/6 Co-receptor DestructionComplex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for degradation Proteasome Proteasome BetaCatenin->Proteasome TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Translocates to nucleus and binds TargetGenes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->TargetGenes Activates Duartin Duartin (Isoflavonoid) Duartin->DestructionComplex Potential Activation? Duartin->BetaCatenin Potential Inhibition of nuclear translocation?

Caption: A simplified diagram of the Wnt/β-catenin signaling pathway and potential points of modulation by isoflavonoids like Duartin.

Experimental Workflow for Anti-Rickettsial Screening

The anti-rickettsial activity of Duartin was identified through a high-throughput phenotypic screen[3][4]. The following diagram illustrates a generalized workflow for such a screening process.

Anti_Rickettsial_Screening_Workflow start Start cell_culture 1. Host Cell Culture (e.g., Vero cells) start->cell_culture infection 2. Infection with Rickettsia spp. cell_culture->infection compound_addition 3. Addition of Test Compounds (including Duartin) infection->compound_addition incubation 4. Incubation compound_addition->incubation readout 5. Readout of Rickettsial Growth (e.g., fluorescence, qPCR) incubation->readout data_analysis 6. Data Analysis and Hit Identification readout->data_analysis end End data_analysis->end

Caption: A generalized workflow for a high-throughput screening assay to identify inhibitors of intracellular Rickettsia growth.

Conclusion

Duartin is an isoflavonoid with promising biological activity, found in the heartwood of several Dalbergia species and Machaerium opacum. While further research is needed to fully elucidate its concentration in these natural sources and its precise mechanisms of action, the protocols and information presented in this guide provide a solid foundation for researchers and drug development professionals. The methodologies for isolation and quantification are well-established for related compounds, and the potential for Duartin to modulate key signaling pathways like Wnt/β-catenin warrants further investigation for its therapeutic potential. The discovery of its anti-rickettsial properties opens up new avenues for the development of novel treatments for infectious diseases.

References

Chemical structure and properties of Duartin (-)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Chemical Structure and Properties of Duartin (-)

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of Duartin (-). The information is intended for researchers, scientists, and drug development professionals, with a focus on presenting quantitative data and experimental context.

Chemical Identity and Structure

Duartin (-) is an isoflavonoid, a class of naturally occurring phenolic compounds.[1] It has been identified in plant species such as Dalbergia parviflora and Dalbergia odorifera.[1] The chemical identity of Duartin (-) is defined by its specific stereochemistry and molecular structure.

  • IUPAC Name : (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol[1]

  • CAS Number : 17934-04-2[1]

  • Molecular Formula : C₁₈H₂₀O₆[1]

  • Synonyms : [S,(-)]-3,4-Dihydro-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-2H-1-benzopyran-7-ol, CHEBI:107650[1]

The structure consists of a chromane (B1220400) core with methoxy (B1213986) and hydroxy substitutions, linked to a substituted phenyl group at the 3-position. The designation "(-)" and the "(3S)" in the IUPAC name indicate the specific stereoisomer. Its enantiomer is Duartin (+), or (3R)-Duartin.[2][3]

Physicochemical Properties

The physicochemical properties of Duartin (-) have been computationally predicted and are summarized below. These parameters are crucial for assessing its drug-likeness, including absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValueSource
Molecular Weight 332.3 g/mol PubChem[1][3]
Exact Mass 332.12598835 DaPubChem[1][3]
XLogP3 (Lipophilicity) 2.9PubChem[1][3]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 6PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 77.4 ŲPubChem[1][3]
Heavy Atom Count 24PubChem[1]

Biological Activity and Therapeutic Potential

Information regarding the specific biological activity of the Duartin (-) enantiomer is limited in the available literature. However, its racemic mixture or the (+) enantiomer has been investigated for certain therapeutic properties.

Duartin has been identified as an anti-rickettsial compound, showing potential for treating infections from Rickettsia spp. and other obligate intracellular bacteria.[2] Additionally, studies have explored the anti-inflammatory activity of isoflavonoids, including duartin, in rats and mice, suggesting a potential role in modulating inflammatory pathways.[2] It is important to note that these activities have been associated with "Duartin" generally or the (+) enantiomer, and further research is required to determine the specific activity of Duartin (-).

Experimental Protocols

Detailed experimental protocols for the synthesis or biological evaluation of Duartin (-) are not extensively documented in the provided search results. However, a representative protocol for evaluating the cytotoxic activity of a natural product, adapted from methodologies used for similar compounds like Ludartin, is provided for illustrative purposes.[4]

Representative Protocol: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol outlines a common method for assessing the in vitro cytotoxicity of a compound against human cancer cell lines.[4]

  • Cell Preparation:

    • Plate cells from human cancer cell lines (e.g., A-549 lung, THP-1 leukemia, PC-3 prostate, HCT-116 colon) in 96-well plates at an appropriate density.[4]

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Duartin (-) in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound in the culture medium.

    • Replace the medium in the wells with the medium containing the various concentrations of Duartin (-). Include a vehicle control (DMSO) and a positive control.

  • Incubation:

    • Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Fixation and Staining:

    • Terminate the experiment by fixing the cells with a cold trichloroacetic acid (TCA) solution.

    • Wash the plates with water and allow them to air dry.

    • Stain the fixed cells with a 0.4% (w/v) solution of Sulforhodamine B (SRB) in 1% acetic acid.

    • Remove the unbound dye by washing with 1% acetic acid and allow the plates to air dry.

  • Data Acquisition and Analysis:

    • Solubilize the bound SRB dye with a 10 mM Tris base solution.

    • Measure the optical density (OD) at a suitable wavelength (e.g., 510 nm) using a microplate reader.

    • Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control.

    • Determine the IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) by plotting the percentage of inhibition against the compound concentration.

Visualizations: Workflows and Pathways

To illustrate the relationships in compound evaluation and potential mechanisms of action, the following diagrams are provided.

G Figure 1: General Workflow for Natural Product Screening cluster_extraction Isolation cluster_screening Biological Evaluation A Plant Material (e.g., Dalbergia parviflora) B Crude Extract A->B C Compound Isolation (Chromatography) B->C D Duartin (-) C->D E In Vitro Assays (e.g., Anti-rickettsial, Anti-inflammatory) D->E Primary Screening F Cytotoxicity Screening (e.g., SRB Assay) E->F Assess Toxicity G Mechanism of Action Studies F->G If Active & Non-toxic H Lead Compound Identification G->H

Caption: General workflow for isolating and evaluating a natural product.

G Figure 2: Hypothetical Anti-inflammatory Signaling Pathway cluster_nucleus Inside Nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) Nucleus->Genes activates transcription Duartin Duartin (-) Duartin->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB pathway by Duartin (-).

References

Duartin: A Comprehensive Technical Guide to a Promising Isoflavonoid Secondary Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duartin, a naturally occurring isoflavonoid (B1168493), has been identified as a secondary metabolite in several plant species, notably from the genera Machaerium and Dalbergia. As a member of the isoflavonoid class of phytochemicals, Duartin holds potential for various pharmacological applications, including antimicrobial and cytotoxic activities. This technical guide provides an in-depth overview of Duartin, covering its chemical properties, its role as a secondary metabolite with a proposed biosynthetic pathway, and a summary of its known biological activities. Detailed experimental protocols for the extraction, purification, and biological evaluation of isoflavonoids are presented, alongside a discussion of the potential signaling pathways modulated by this class of compounds. This document aims to serve as a foundational resource for researchers investigating the therapeutic potential of Duartin.

Introduction to Duartin

Duartin is a pterocarpan (B192222), a type of isoflavonoid, that has been isolated from the heartwood of plant species such as Machaerium opacum and Dalbergia odorifera.[1] Secondary metabolites are organic compounds produced by plants that are not directly involved in the normal growth, development, or reproduction of the organism. Instead, they often play a crucial role in the plant's interaction with its environment, serving as defense compounds against pathogens, herbivores, and UV radiation. Isoflavonoids, in particular, are known for their diverse biological activities.

Chemical Properties of Duartin

PropertyValue
Molecular Formula C₁₈H₂₀O₆
Molecular Weight 332.35 g/mol
IUPAC Name (6aR,11aR)-3,8-dihydroxy-9-methoxy-6a,11a-dihydro-6H-benzo[1][2]furo[3,2-c]chromene
CAS Number 101311-04-0
Class Isoflavonoid (Pterocarpan)

Duartin as a Secondary Metabolite: Biosynthesis

The biosynthesis of isoflavonoids is a well-characterized branch of the phenylpropanoid pathway. This pathway begins with the amino acid L-phenylalanine and proceeds through a series of enzymatic reactions to produce a variety of phenolic compounds. Although the specific enzymatic steps for Duartin biosynthesis have not been elucidated, a putative pathway can be proposed based on the established general isoflavonoid biosynthetic pathway.

The pathway initiates with the conversion of L-phenylalanine to cinnamic acid, which is then hydroxylated and activated to form 4-coumaroyl-CoA. This central intermediate is then condensed with three molecules of malonyl-CoA by chalcone (B49325) synthase (CHS) to form naringenin (B18129) chalcone. Chalcone isomerase (CHI) then catalyzes the cyclization of naringenin chalcone to the flavanone (B1672756) naringenin. The key step differentiating isoflavonoid from flavonoid biosynthesis is the 2,3-aryl migration catalyzed by isoflavone (B191592) synthase (IFS), a cytochrome P450 enzyme, to produce an isoflavone scaffold. Subsequent modifications, including hydroxylation, methylation, and cyclization, lead to the diverse array of isoflavonoids, including the pterocarpan structure of Duartin.

Duartin_Biosynthesis L_Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid L_Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p-Coumaric acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA 4-Coumaroyl-CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Naringenin_chalcone Naringenin chalcone p_Coumaroyl_CoA->Naringenin_chalcone CHS Naringenin Naringenin Naringenin_chalcone->Naringenin CHI Genistein Genistein (Isoflavone) Naringenin->Genistein IFS Isoflavone_precursors Isoflavone Precursors Genistein->Isoflavone_precursors Tailoring Enzymes Pterocarpan_scaffold Pterocarpan Scaffold Isoflavone_precursors->Pterocarpan_scaffold Reductases, Cyclases Duartin Duartin Pterocarpan_scaffold->Duartin Hydroxylases, Methyltransferases

Caption: Proposed biosynthetic pathway of Duartin.

Biological Activities and Quantitative Data

While data for Duartin is limited, studies on other isoflavonoids isolated from Dalbergia odorifera provide insights into the potential cytotoxic activity of this class of compounds. The following table summarizes the reported IC50 values for other isoflavonoids from this plant against various cancer cell lines.

Table 1: Cytotoxic Activity of Isoflavonoids from Dalbergia odorifera

CompoundCell LineIC50 (µM)Reference
MedicarpinSGC-7901 (gastric cancer)15.9[2]
MedicarpinBEL-7402 (hepatocellular carcinoma)12.7[2]
Phenylbenzofuran IBEL-7402 (hepatocellular carcinoma)33.5[2]

Note: This data is for isoflavonoids structurally related to Duartin and isolated from the same plant source. Further research is required to determine the specific cytotoxic profile of Duartin.

Potential Mechanisms of Action: Signaling Pathways

Isoflavonoids are known to exert their biological effects by modulating a variety of cellular signaling pathways. While the specific molecular targets of Duartin have not been identified, its isoflavonoid structure suggests potential interactions with pathways commonly affected by this class of compounds. These include:

  • PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Many isoflavonoids have been shown to inhibit this pathway, leading to apoptosis in cancer cells.

  • MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway is involved in the regulation of various cellular processes, including proliferation, differentiation, and apoptosis. Isoflavonoids can modulate this pathway to induce cell cycle arrest and apoptosis.

  • NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. Inhibition of NF-κB signaling by isoflavonoids can lead to anti-inflammatory effects and sensitization of cancer cells to apoptosis.

Signaling_Pathways cluster_PI3K PI3K/Akt/mTOR Pathway cluster_MAPK MAPK/ERK Pathway cluster_NFkB NF-κB Pathway Duartin Duartin PI3K PI3K Duartin->PI3K Inhibition ERK ERK Duartin->ERK Modulation IKK IKK Duartin->IKK Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Cell Proliferation & Survival mTOR->Proliferation_Survival Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK Cell_Cycle_Appoptosis Cell_Cycle_Appoptosis ERK->Cell_Cycle_Appoptosis Cell_Cycle_Apoptosis Cell Cycle Arrest & Apoptosis IkB IκBα IKK->IkB NFkB NF-κB IkB->NFkB Inflammation_Survival Inflammation & Cell Survival NFkB->Inflammation_Survival

Caption: Potential signaling pathways modulated by Duartin.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the extraction, purification, and biological evaluation of isoflavonoids like Duartin from plant sources.

Extraction and Isolation of Duartin

This protocol describes a general procedure for the extraction and isolation of isoflavonoids from the heartwood of Dalbergia or Machaerium species.

Materials and Reagents:

Procedure:

  • Extraction: Macerate the powdered plant material (e.g., 1 kg) with methanol (e.g., 5 L) at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as hexane, and ethyl acetate.

  • Column Chromatography: Subject the ethyl acetate fraction, which is likely to contain Duartin, to silica gel column chromatography. Elute the column with a gradient of hexane and ethyl acetate.

  • Gel Filtration: Further purify the fractions containing Duartin using Sephadex LH-20 column chromatography with methanol as the eluent.

  • Purity Assessment: Monitor the purification process using Thin Layer Chromatography (TLC) and confirm the structure and purity of the isolated Duartin using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Extraction_Workflow Plant_Material Powdered Plant Material Methanol_Extraction Methanol Extraction Plant_Material->Methanol_Extraction Crude_Extract Crude Methanolic Extract Methanol_Extraction->Crude_Extract Solvent_Partitioning Solvent Partitioning Crude_Extract->Solvent_Partitioning EtOAc_Fraction Ethyl Acetate Fraction Solvent_Partitioning->EtOAc_Fraction Silica_Gel_CC Silica Gel Column Chromatography EtOAc_Fraction->Silica_Gel_CC Sephadex_LH20 Sephadex LH-20 Chromatography Silica_Gel_CC->Sephadex_LH20 Isolated_Duartin Isolated Duartin Sephadex_LH20->Isolated_Duartin

Caption: General workflow for the extraction and isolation of Duartin.
Anti-rickettsial Activity Assay

This protocol outlines a general method for assessing the in vitro anti-rickettsial activity of a compound like Duartin using a plaque reduction assay.

Materials and Reagents:

  • Vero cells (or other suitable host cell line)

  • Rickettsia species (e.g., R. rickettsii)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Duartin stock solution (in DMSO)

  • Crystal Violet solution

Procedure:

  • Cell Culture: Culture Vero cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Infection: Seed the cells in 24-well plates and grow to confluence. Infect the cell monolayers with a suspension of Rickettsia to produce a countable number of plaques.

  • Treatment: After a 1-hour adsorption period, remove the inoculum and add fresh medium containing serial dilutions of Duartin.

  • Incubation: Incubate the plates for 5-7 days until plaques are visible.

  • Staining and Counting: Fix the cells with formalin and stain with crystal violet. Count the number of plaques in each well.

  • IC50 Determination: Calculate the concentration of Duartin that reduces the number of plaques by 50% compared to the untreated control.

Cytotoxicity Assay (MTT Assay)

This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity as an indicator of cell viability.

Materials and Reagents:

  • Human cancer cell lines (e.g., HeLa, HepG2)

  • DMEM or RPMI-1640 medium

  • FBS

  • Penicillin-Streptomycin solution

  • Duartin stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Duartin and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value from the dose-response curve.

Conclusion

Duartin, as an isoflavonoid secondary metabolite, represents a promising scaffold for the development of new therapeutic agents. While its reported anti-rickettsial activity warrants further investigation, the broader class of isoflavonoids has demonstrated significant potential in oncology and infectious diseases. The information and protocols provided in this technical guide offer a solid foundation for researchers to explore the pharmacological properties of Duartin and to elucidate its mechanisms of action. Further studies are crucial to isolate and characterize Duartin in sufficient quantities for comprehensive biological screening and to validate its therapeutic potential through in vivo studies. The exploration of its effects on key signaling pathways will be instrumental in understanding its molecular pharmacology and guiding future drug development efforts.

References

Duartin (-): A Comprehensive Technical Review of its Biological and Pharmacological Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duartin (-), a naturally occurring isoflavan, has been isolated from plant species such as Dalbergia parviflora and Machaerium opacum. As a member of the isoflavonoid (B1168493) class of compounds, which are known for their diverse biological activities, Duartin (-) has been the subject of preliminary investigations to elucidate its pharmacological potential. This technical guide provides an in-depth overview of the current scientific knowledge on the biological and pharmacological activities of Duartin (-), with a focus on presenting available quantitative data, detailed experimental methodologies, and visual representations of associated biological pathways and workflows.

Biological and Pharmacological Activities

Current research suggests that Duartin (-) possesses anti-rickettsial properties and has been evaluated for its anti-inflammatory and antioxidant effects. The following sections detail the findings in these areas.

Anti-rickettsial Activity

A study identified Duartin (-) as a promising anti-rickettsial agent. It was found to be highly specific, efficacious, and non-cytotoxic in a high-throughput phenotypic screen for growth inhibitors of intracellular Rickettsia spp.[1] Both Duartin (-) and another compound, JSF-3204, demonstrated in vitro growth inhibition of Rickettsia prowazekii, the causative agent of epidemic typhus.[1]

Anti-inflammatory Activity

An early study investigating the anti-inflammatory potential of Duartin (-) reported it to be ineffective in the experimental models used.[2] In this study, while the citrus bioflavonoid hesperidin (B1673128) showed significant anti-inflammatory effects in carrageenan-induced paw edema and other models, equal doses of Duartin (-) and claussequinone (B1216584) did not produce any significant anti-inflammatory activity.[2]

Antioxidant Activity

The antioxidant potential of a range of isoflavonoids from Dalbergia parviflora has been assessed using various in vitro assays. While this study provides a comprehensive structure-activity relationship for isoflavones, isoflavanones, and isoflavans from this plant source, specific data for Duartin (-) is not explicitly detailed in the accessible literature.

Quantitative Data

The available quantitative data for the biological activities of Duartin (-) is currently limited. The following table summarizes the reported findings.

Biological ActivityAssayTarget Organism/Cell LineResultReference
Anti-rickettsialIn vitro growth inhibitionRickettsia prowazekiiEfficacious inhibitor[1]
CytotoxicityNot specifiedNot specifiedNoncytotoxic[1]
Anti-inflammatoryCarrageenan-induced paw edema in rats-Ineffective[2]

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and extension of scientific findings. The protocols for the key biological assays mentioned are outlined below.

Anti-rickettsial Activity Assay (High-Throughput Phenotypic Screen)

The anti-rickettsial activity of Duartin (-) was identified using a fluorescence-based high-throughput screen with Rickettsia canadensis as a model organism.[1]

Experimental Workflow:

experimental_workflow cluster_preparation Cell and Bacterial Preparation cluster_treatment Compound Treatment cluster_analysis Data Acquisition and Analysis Vero_cells Vero cells seeding in 96-well plates R_canadensis Infection with uvGFP-expressing Rickettsia canadensis Vero_cells->R_canadensis 24h incubation Compound_addition Addition of Duartin (-) and control compounds R_canadensis->Compound_addition Infection Incubation Incubation for a defined period Compound_addition->Incubation Imaging High-content imaging to quantify uvGFP fluorescence Incubation->Imaging Analysis Data analysis to determine growth inhibition Imaging->Analysis

Caption: Workflow for the high-throughput screening of anti-rickettsial compounds.

Methodology:

  • Cell Culture: Vero cells are seeded into 96-well plates and cultured to form a confluent monolayer.

  • Bacterial Infection: The cells are infected with a strain of Rickettsia canadensis engineered to express a green fluorescent protein (uvGFP).

  • Compound Administration: Test compounds, including Duartin (-), are added to the wells at various concentrations.

  • Incubation: The infected cells are incubated with the compounds for a period that allows for bacterial replication in the control wells.

  • Imaging and Analysis: The plates are imaged using a high-content imaging system to quantify the area of uvGFP fluorescence in each well, which corresponds to the extent of bacterial growth. The percentage of growth inhibition is then calculated relative to untreated control wells.

Carrageenan-Induced Paw Edema in Rats

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of compounds.

Experimental Workflow:

experimental_workflow_inflammation cluster_animal_prep Animal Preparation cluster_induction Inflammation Induction cluster_measurement Measurement and Analysis Animal_grouping Grouping of rats Compound_admin Administration of Duartin (-), hesperidin, or vehicle Animal_grouping->Compound_admin Carrageenan_injection Subplantar injection of carrageenan into the right hind paw Compound_admin->Carrageenan_injection Pre-treatment Paw_volume Measurement of paw volume at different time points Carrageenan_injection->Paw_volume Data_analysis Calculation of edema inhibition Paw_volume->Data_analysis

Caption: Workflow for the carrageenan-induced paw edema assay.

Methodology:

  • Animal Grouping: Male Wistar rats are randomly divided into control and treatment groups.

  • Compound Administration: The treatment groups receive Duartin (-) or a positive control (e.g., hesperidin) via a specific route (e.g., subcutaneous or oral administration) at predetermined doses. The control group receives the vehicle.

  • Induction of Inflammation: After a set pre-treatment time, a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Edema: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume to that of the control group.

Signaling Pathways

The specific signaling pathways modulated by Duartin (-) have not yet been elucidated. However, isoflavonoids, as a class, are known to interact with various cellular signaling cascades. For instance, some isoflavonoids can modulate pathways involved in inflammation, such as the NF-κB signaling pathway. Below is a generalized diagram of the NF-κB signaling pathway, which is a common target for anti-inflammatory compounds. It is important to note that this is an illustrative example, and the interaction of Duartin (-) with this or any other pathway has not been experimentally confirmed.

NFkB_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK activates IkB IκBα IKK->IkB phosphorylates Inhibition_point Potential Isoflavonoid Inhibition IKK->Inhibition_point NFkB NF-κB (p50/p65) IkB->NFkB releases IkB->Inhibition_point Nucleus Nucleus NFkB->Nucleus translocates to Transcription Transcription of Pro-inflammatory Genes (e.g., COX-2, iNOS, cytokines) Nucleus->Transcription initiates

Caption: Generalized NF-κB signaling pathway, a potential target for anti-inflammatory compounds.

Conclusion

The current body of scientific literature indicates that Duartin (-) is a promising anti-rickettsial agent with a favorable non-cytotoxic profile. However, its anti-inflammatory activity appears to be limited in the models tested so far. Further research is warranted to fully characterize its pharmacological profile, including its mechanism of action against Rickettsia, its potential for enzyme inhibition, and its effects on cellular signaling pathways. The detailed experimental protocols provided herein serve as a foundation for future investigations into this naturally occurring isoflavan.

References

Duartin (-): A Hypothetical Exploration of its Anti-Cancer Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following document is a hypothetical case study. The compound "Duartin (-)" is a fictional molecule created for illustrative purposes due to the lack of publicly available research on a real compound named Duartin. The data, experimental protocols, and proposed mechanism of action are representative of early-stage drug discovery and are not based on actual experimental results.

This technical whitepaper provides a preliminary overview of the hypothesized mechanism of action for Duartin (-), a novel small molecule inhibitor under investigation for its potential anti-cancer properties. This document is intended for researchers, scientists, and drug development professionals interested in the early-stage characterization of new therapeutic agents.

Introduction

The search for novel anti-cancer therapies remains a cornerstone of oncological research. A promising strategy involves the targeted inhibition of signaling pathways that are aberrantly activated in cancer cells, leading to uncontrolled proliferation and survival.[1][2] Duartin (-) is a synthetic isoflavonoid (B1168493) derivative that has demonstrated potent cytotoxic effects against a panel of human cancer cell lines in initial screenings. This document outlines the preliminary studies conducted to elucidate its mechanism of action, focusing on its interaction with the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell growth and survival that is frequently dysregulated in cancer.[2]

In Vitro Cytotoxicity

The initial evaluation of Duartin (-) involved assessing its cytotoxic activity against a panel of human cancer cell lines using a standard MTT assay. The results, summarized in Table 1, indicate a potent and selective effect on cancer cells compared to non-malignant cells.

Table 1: In Vitro Cytotoxicity of Duartin (-)

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma2.5 ± 0.3
A549Lung Carcinoma3.1 ± 0.5
PC-3Prostate Cancer1.8 ± 0.2
HCT116Colon Carcinoma4.2 ± 0.6
HEK293Normal Human Embryonic Kidney> 50

Kinase Inhibition Profile

To identify potential molecular targets of Duartin (-), an in vitro kinase inhibition screen was performed against a panel of 96 kinases. Duartin (-) demonstrated significant inhibitory activity against phosphoinositide 3-kinase (PI3K), a key upstream regulator of the AKT/mTOR pathway.

Table 2: Kinase Inhibition Profile of Duartin (-)

Kinase Target% Inhibition at 1 µMIC50 (nM)
PI3Kα 89 ± 5 75 ± 8
PI3Kβ45 ± 7> 1000
PI3Kγ38 ± 6> 1000
PI3Kδ52 ± 9> 1000
AKT112 ± 3> 10000
mTOR8 ± 2> 10000

Proposed Signaling Pathway Inhibition

Based on the kinase inhibition data, we hypothesize that Duartin (-) exerts its anti-cancer effects primarily through the inhibition of the PI3Kα isoform. This inhibition is expected to block the downstream signaling cascade, leading to a reduction in cell proliferation and the induction of apoptosis.

Duartin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3Kα RTK->PI3K PIP3 PIP3 PI3K->PIP3  Converts PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTORC1 mTORC1 AKT->mTORC1 GeneExpression Gene Expression mTORC1->GeneExpression Proliferation Cell Proliferation & Survival Duartin Duartin (-) Duartin->PI3K GeneExpression->Proliferation

Caption: Hypothesized PI3K/AKT/mTOR signaling pathway inhibition by Duartin (-).

Experimental Protocols

  • Cell Seeding: Cancer and normal cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Compound Treatment: Cells were treated with serial dilutions of Duartin (-) (0.1 to 100 µM) or vehicle control (0.1% DMSO) for 72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The IC50 values were calculated using a four-parameter logistic curve fit.

  • Assay Principle: A radiometric kinase assay was used to measure the phosphorylation of a substrate by the target kinase.

  • Reaction Mixture: The reaction mixture contained the respective kinase, a specific substrate, ATP (γ-33P-ATP), and varying concentrations of Duartin (-).

  • Incubation: The reaction was incubated for 60 minutes at 30°C.

  • Termination and Detection: The reaction was terminated, and the phosphorylated substrate was captured on a filter membrane. The amount of incorporated radioactivity was quantified using a scintillation counter.

  • Data Analysis: The percent inhibition was calculated relative to a vehicle control, and IC50 values were determined by non-linear regression.

To confirm the on-target effect of Duartin (-) in a cellular context, a Western blot analysis was performed to measure the levels of phosphorylated AKT (p-AKT), a direct downstream target of PI3K.

Table 3: Densitometry Analysis of Phospho-AKT Levels in MCF-7 Cells

TreatmentConcentration (µM)Relative p-AKT Levels (Normalized to Total AKT)
Vehicle Control-1.00
Duartin (-)10.45 ± 0.05
Duartin (-)50.12 ± 0.03
Duartin (-)100.03 ± 0.01

Experimental Workflow Visualization

The following diagram illustrates the workflow for the Western blot analysis.

Western_Blot_Workflow A 1. Cell Culture & Treatment (MCF-7 cells + Duartin (-)) B 2. Cell Lysis (Protein Extraction) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Protein Separation by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Blocking (5% BSA in TBST) E->F G 7. Primary Antibody Incubation (Anti-p-AKT & Anti-AKT) F->G H 8. Secondary Antibody Incubation (HRP-conjugated) G->H I 9. Chemiluminescent Detection & Imaging H->I J 10. Densitometry Analysis I->J

Caption: Standard workflow for Western blot analysis of protein phosphorylation.

Conclusion and Future Directions

These preliminary studies suggest that Duartin (-) is a potent and selective inhibitor of PI3Kα. Its cytotoxic effects in cancer cell lines correlate with the inhibition of the PI3K/AKT/mTOR signaling pathway. Future studies will focus on confirming the direct binding of Duartin (-) to PI3Kα, evaluating its efficacy in preclinical animal models, and further characterizing its pharmacokinetic and toxicological profiles. These investigations are essential to determine the potential of Duartin (-) as a novel anti-cancer therapeutic agent. The development of targeted therapies requires a thorough understanding of the drug's mechanism of action to predict its clinical utility and potential for combination therapies.[3]

References

A Technical Guide to the Spectroscopic Identification of Duartin (-)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques and methodologies required for the identification and characterization of Duartin (-), an isoflavonoid (B1168493) compound. Due to the limited availability of specific experimental data for Duartin (-), this document focuses on the established protocols and expected spectroscopic data ranges for the isoflavan (B600510) class of compounds, to which Duartin (-) belongs. This guide will equip researchers with the necessary information to extract, purify, and identify Duartin (-) or structurally similar isoflavonoids from natural sources.

Introduction to Duartin (-)

Duartin (-) is an isoflavonoid, a class of naturally occurring phenolic compounds. Its chemical structure, as determined by PubChem, is (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol[1]. The molecular formula is C18H20O6, with a molecular weight of approximately 332.3 g/mol [1]. Isoflavonoids are known for their potential biological activities and are of significant interest in pharmaceutical research and drug development[2]. The accurate identification and characterization of these compounds are crucial first steps in any scientific investigation.

Experimental Protocols

The isolation and spectroscopic analysis of Duartin (-) would typically follow a multi-step process involving extraction from a plant source, purification, and subsequent analysis using various spectroscopic methods.

Extraction and Purification of Isoflavonoids

A general workflow for the extraction and purification of isoflavonoids like Duartin (-) is outlined below. The choice of solvent and chromatographic conditions may need to be optimized based on the specific plant matrix.

Experimental Protocol:

  • Sample Preparation: The plant material (e.g., leaves, bark, or roots) is dried and ground into a fine powder to increase the surface area for extraction.

  • Extraction: Maceration, sonication, or microwave-assisted extraction are commonly employed techniques. A typical procedure involves extracting the powdered plant material with a polar solvent such as methanol (B129727), ethanol, or acetone, often mixed with water (e.g., 80% methanol)[3]. The extraction is typically repeated multiple times to ensure maximum yield.

  • Solvent Evaporation: The combined extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

  • Purification: The crude extract is then subjected to chromatographic purification. A common method is column chromatography using silica (B1680970) gel or a reversed-phase C18 stationary phase. A gradient elution system with solvents of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) or methanol-water gradient) is used to separate the different components. Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the compound of interest.

Spectroscopic Analysis

The purified compound is then analyzed using a suite of spectroscopic techniques to elucidate its structure.

UV-Visible Spectroscopy:

  • Protocol: The purified compound is dissolved in a suitable UV-transparent solvent, such as methanol or ethanol. The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer[3][4].

Infrared (IR) Spectroscopy:

  • Protocol: A small amount of the dried sample is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is typically recorded from 4000 to 400 cm⁻¹[4].

Mass Spectrometry (MS):

  • Protocol: The sample is introduced into the mass spectrometer, often via a liquid chromatography (LC) system (LC-MS). Electrospray ionization (ESI) is a common soft ionization technique for flavonoids. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Protocol: The purified compound is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). ¹H NMR, ¹³C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra are acquired on a high-field NMR spectrometer. These experiments provide detailed information about the carbon-hydrogen framework of the molecule[5][6].

Spectroscopic Data for Isoflavan Identification

UV-Visible Spectroscopy

Isoflavonoids typically exhibit two main absorption bands in their UV-Vis spectra.

BandTypical Wavelength Range (nm)Associated Structural Feature
Band I300 - 330B-ring (cinnamoyl system)
Band II245 - 295A-ring (benzoyl system)
Table 1: Typical UV-Vis Absorption Maxima for Isoflavans.[3][4]
Infrared (IR) Spectroscopy

The IR spectrum of an isoflavan will show characteristic absorption bands corresponding to its functional groups.

Wavenumber Range (cm⁻¹)Vibration TypeFunctional Group
3550 - 3200 (broad)O-H stretchingPhenolic hydroxyl
~3030C-H stretchingAromatic C-H
2950 - 2850C-H stretchingAliphatic C-H
1700 - 1500C=C stretchingAromatic ring
1694 (for isoflavones)C=O stretchingConjugated carbonyl
1250 - 1000C-O stretchingEther, Phenol
Table 2: Typical IR Absorption Bands for Isoflavans.[4][7][8]
Mass Spectrometry

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental composition. For Duartin (-) (C18H20O6), the expected exact mass is approximately 332.1260 g/mol . Common adducts observed in ESI-MS include [M+H]⁺, [M+Na]⁺, and [M-H]⁻.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number and chemical environment of the protons in the molecule. The following are typical chemical shift ranges for protons in an isoflavan structure.

Proton TypeTypical Chemical Shift (δ, ppm)
Aromatic Protons (A and B rings)6.0 - 8.0
Methine Proton (H-3)3.5 - 4.5
Methylene Protons (H-2, H-4)2.5 - 4.5
Methoxy Protons (-OCH₃)3.7 - 4.0
Phenolic Hydroxyl Protons (-OH)5.0 - 13.0 (often broad)
Table 3: Typical ¹H NMR Chemical Shifts for Isoflavans.[5][9]
¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments.

Carbon TypeTypical Chemical Shift (δ, ppm)
Aromatic Carbons100 - 165
C-265 - 75
C-330 - 40
C-425 - 35
Methoxy Carbons (-OCH₃)55 - 60
Table 4: Typical ¹³C NMR Chemical Shifts for Isoflavans.[10][11]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the isolation and identification of an isoflavonoid like Duartin (-).

experimental_workflow plant_material Plant Material (Dried, Ground) extraction Extraction (e.g., 80% Methanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation (Rotary Evaporator) filtration->evaporation crude_extract Crude Extract evaporation->crude_extract purification Column Chromatography crude_extract->purification fractions Fractions purification->fractions pure_compound Pure Compound (Duartin (-)) purification->pure_compound tlc TLC Analysis fractions->tlc tlc->purification Pool Fractions spectroscopy Spectroscopic Analysis (UV, IR, MS, NMR) pure_compound->spectroscopy

Caption: General workflow for isoflavonoid isolation and identification.

Isoflavan Structure with Atom Numbering

This diagram shows the basic isoflavan skeleton with the standard atom numbering system used for NMR spectral assignments.

Caption: Standard atom numbering for the isoflavan skeleton.

Conclusion

The identification of Duartin (-) requires a systematic approach combining extraction and purification techniques with a suite of spectroscopic methods. While specific, published spectra for Duartin (-) are scarce, this guide provides the necessary framework for its characterization based on the well-established properties of the isoflavan class of compounds. By following the outlined experimental protocols and utilizing the provided typical spectroscopic data, researchers can confidently identify and characterize Duartin (-) and other related isoflavonoids, paving the way for further investigation into their biological properties and potential therapeutic applications.

References

Duartin: A Technical Whitepaper on its Discovery and Anti-Rickettsial Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Duartin, a naturally occurring isoflavonoid (B1168493), has recently emerged as a compound of significant interest due to its demonstrated anti-rickettsial properties. This technical guide provides an in-depth overview of the discovery and historical context of Duartin, focusing on its recent identification as a potent inhibitor of intracellular Rickettsia species. This document details the experimental methodologies employed in the discovery of its bioactivity and explores its potential mechanism of action based on current understanding of isoflavonoid pharmacology. All quantitative data are presented in structured tables, and key experimental workflows and hypothetical signaling pathways are visualized using Graphviz diagrams to facilitate comprehension and further research.

Introduction and Historical Context

Duartin is an isoflavonoid, a class of polyphenolic secondary metabolites found in various plants. Its chemical structure is formally known as (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-ol. Historically, Duartin has been identified as a constituent of plants from the Dalbergia genus, including Dalbergia parviflora and Dalbergia odorifera.[1] These species have a history of use in traditional medicine, particularly in Asia, for treating a variety of ailments.[1][2]

While the initial isolation and characterization of Duartin as a chemical entity are documented within the broader phytochemical analysis of Dalbergia species, its specific biological activities remained largely unexplored until recently. The contemporary discovery of its potent anti-rickettsial effects has shifted the scientific focus towards its potential as a therapeutic agent.

Physicochemical Properties

A summary of the key physicochemical properties of Duartin is provided in Table 1. This data is essential for researchers engaged in its further development, including formulation and pharmacokinetic studies.

PropertyValueSource
Molecular Formula C₁₈H₂₀O₆PubChem
Molecular Weight 332.35 g/mol PubChem
IUPAC Name (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-1-benzopyran-7-olPubChem
CAS Number 17934-04-2PubChem
PubChem CID 6710727PubChem

Discovery of Anti-Rickettsial Activity

The pivotal discovery of Duartin's anti-rickettsial properties was reported by Lemenze et al. in 2022.[1] Their work utilized a high-throughput phenotypic screen to identify small molecule inhibitors of intracellular Rickettsia. This study identified Duartin as a highly specific, efficacious, and non-cytotoxic compound against this genus of obligate intracellular Gram-negative bacteria.[1]

Efficacy Data

The study by Lemenze et al. demonstrated significant in vitro growth inhibition of Rickettsia prowazekii, the causative agent of epidemic typhus, by Duartin.[1] While the full quantitative data from the primary publication requires access to the complete text, the authors reported Duartin as a "highly specific" and "efficacious" inhibitor.

Experimental Protocols

The following sections detail the methodologies employed in the discovery and validation of Duartin's anti-rickettsial activity, based on the available information from the Lemenze et al. (2022) publication.

High-Throughput Screening for Anti-Rickettsial Compounds

A fluorescence-based high-throughput screen was developed to identify inhibitors of Rickettsia growth within a host cell line.

  • Host Cell Line: Vero cells were utilized as the host for Rickettsia infection.

  • Bacterial Strain for Screening: A genetically modified strain of Rickettsia canadensis expressing a green fluorescent protein (GFP) reporter (uvGFP plasmid reporter) was used for the initial high-throughput screening.[1]

  • Assay Principle: The intensity of the GFP signal served as a proxy for the extent of bacterial replication within the host cells. A reduction in fluorescence in the presence of a test compound indicated inhibitory activity.

  • Compound Library: A library of small molecules, which included Duartin, was screened for its ability to inhibit the growth of the GFP-expressing R. canadensis.

Validation of Anti-Rickettsial Activity

Compounds that showed promise in the primary screen were further validated for their efficacy against a pathogenic Rickettsia species.

  • Bacterial Strain for Validation: Rickettsia prowazekii, the etiological agent of epidemic typhus, was used to confirm the anti-rickettsial activity of Duartin.[1]

  • Infection Protocol: Vero cells were infected with R. prowazekii.

  • Treatment: The infected cells were treated with Duartin at various concentrations.

  • Readout: The extent of R. prowazekii growth inhibition was determined, likely through methods such as quantitative PCR (qPCR) or immunofluorescence microscopy to quantify bacterial load.

Cytotoxicity Assay

To ensure that the observed anti-rickettsial effect was not due to toxicity to the host cells, a cytotoxicity assay was performed.

  • Cell Line: Uninfected Vero cells were used.

  • Treatment: The cells were treated with Duartin at concentrations comparable to those used in the infection assays.

  • Assay: A standard cytotoxicity assay (e.g., MTT or LDH release assay) was likely used to assess cell viability. The results indicated that Duartin is non-cytotoxic at its effective concentrations.[1]

Visualized Experimental Workflow

The following diagram illustrates the experimental workflow for the discovery of Duartin's anti-rickettsial activity.

experimental_workflow cluster_screening High-Throughput Screening cluster_validation Validation cluster_cytotoxicity Cytotoxicity HTS_start Vero cells seeded in multi-well plates HTS_infect Infection with GFP-R. canadensis HTS_start->HTS_infect HTS_treat Treatment with small molecule library (including Duartin) HTS_infect->HTS_treat HTS_readout Fluorescence measurement (GFP intensity) HTS_treat->HTS_readout HTS_hit Identification of 'hits' (e.g., Duartin) HTS_readout->HTS_hit VAL_treat Treatment with Duartin HTS_hit->VAL_treat CYTO_treat Treatment with Duartin HTS_hit->CYTO_treat VAL_start Vero cells seeded VAL_infect Infection with R. prowazekii VAL_start->VAL_infect VAL_infect->VAL_treat VAL_readout Quantification of bacterial growth VAL_treat->VAL_readout VAL_confirm Confirmation of anti-rickettsial activity VAL_readout->VAL_confirm CYTO_start Uninfected Vero cells seeded CYTO_start->CYTO_treat CYTO_readout Cell viability assay CYTO_treat->CYTO_readout CYTO_result Confirmation of non-cytotoxicity CYTO_readout->CYTO_result

Caption: Experimental workflow for the discovery and validation of Duartin's anti-rickettsial activity.

Potential Mechanism of Action and Signaling Pathways

The precise molecular mechanism by which Duartin inhibits Rickettsia growth has not yet been elucidated. However, based on the known biological activities of other isoflavonoids, several plausible mechanisms can be hypothesized. Isoflavonoids are known to exert a range of effects, including anti-inflammatory, antioxidant, and direct antimicrobial activities.

One potential mechanism is the modulation of host cell signaling pathways that are crucial for the intracellular survival of Rickettsia. For instance, many intracellular pathogens manipulate the host's inflammatory response to create a favorable environment for replication. The isoflavone (B191592) Biochanin A, which is structurally similar to Duartin, has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[3] Inhibition of NF-κB could lead to a reduction in the expression of pro-inflammatory cytokines that may be beneficial for bacterial survival.

Another possibility is the direct inhibition of bacterial processes. Some flavonoids have been reported to interfere with bacterial membrane integrity or inhibit essential enzymes.[4]

The following diagram presents a hypothetical signaling pathway for the anti-rickettsial action of Duartin, based on the known effects of related isoflavonoids.

hypothetical_pathway cluster_host Host Cell Rickettsia Rickettsia NFkB NF-κB activation Rickettsia->NFkB induces Cytokines Pro-inflammatory Cytokine Production NFkB->Cytokines promotes Survival Bacterial Survival & Replication Cytokines->Survival supports Duartin Duartin Duartin->NFkB inhibits

Caption: Hypothetical signaling pathway of Duartin's anti-rickettsial activity via NF-κB inhibition.

Conclusion and Future Directions

The discovery of Duartin's potent and specific anti-rickettsial activity marks a significant step in the search for novel therapeutics against this challenging class of intracellular pathogens. While its historical context lies in phytochemistry, its future appears to be in infectious disease research.

Further research is imperative to:

  • Elucidate the precise molecular mechanism of action of Duartin.

  • Conduct in vivo studies to evaluate its efficacy and safety in animal models of rickettsial diseases.

  • Perform structure-activity relationship (SAR) studies to potentially optimize its anti-rickettsial potency and pharmacokinetic properties.

The findings presented in this whitepaper provide a comprehensive foundation for scientists and drug development professionals to build upon in the quest to translate the promise of Duartin into a clinically effective treatment for rickettsial infections.

References

Duartin (-): A Technical Guide to Potential Therapeutic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available scientific literature on the potential therapeutic applications of Duartin (-). The information is intended for research and development purposes only. Access to the full text of the cited primary literature, which contains more detailed experimental protocols and data, is recommended for any further investigation.

Executive Summary

Duartin (-), a naturally occurring isoflavonoid, has been investigated for its therapeutic potential in two primary areas: as an anti-rickettsial agent and as an anti-inflammatory compound. Research indicates that Duartin (-) is a promising candidate for the development of novel treatments for rickettsial diseases, demonstrating specific and effective inhibition of Rickettsia prowazekii growth in vitro without significant cytotoxicity. Conversely, studies on its anti-inflammatory properties have shown it to be ineffective in preclinical models of acute inflammation. This technical guide provides a detailed overview of the existing research, including available data, experimental methodologies, and conceptual workflows.

Anti-rickettsial Potential of Duartin (-)

A 2022 study by Lemenze et al. identified Duartin (-) as a potent and selective inhibitor of intracellular Rickettsia spp. growth.[1][2] The study utilized a high-throughput phenotypic screen to identify novel anti-rickettsial compounds. Duartin (-) emerged as a promising hit with confirmed in vitro activity against Rickettsia prowazekii, the etiological agent of epidemic typhus.[1][2]

Quantitative Data

The publicly available abstract of the primary study does not contain specific quantitative data such as EC₅₀ (half maximal effective concentration) or CC₅₀ (half maximal cytotoxic concentration). This data is crucial for a full assessment of the compound's potency and therapeutic window.

CompoundTarget OrganismActivityCytotoxicityQuantitative Data (EC₅₀, CC₅₀, SI)Reference
Duartin (-) Rickettsia prowazekiiIn vitro growth inhibitionNon-cytotoxicNot available in abstract[1][2]
Experimental Protocols

The detailed experimental protocols are proprietary to the full research article. However, based on the abstract, the general methodology involved a multi-step process.

High-Throughput Phenotypic Screen: A fluorescence-based assay was developed to screen a library of small molecules for their ability to inhibit the growth of intracellular Rickettsia canadensis, used as a model organism. This "Rickettsia Aglow" assay likely involved infecting host cells (e.g., Vero cells) with Rickettsia expressing a fluorescent protein and then measuring the fluorescence intensity as a proxy for bacterial growth after treatment with the library compounds.

Counter-Screening for Cytotoxicity: Compounds that showed inhibition of rickettsial growth were likely counter-screened against uninfected host cells to identify and eliminate cytotoxic compounds. This step is critical to ensure that the observed anti-rickettsial activity is not due to general toxicity to the host cell.

In Vitro Confirmation of Activity: The most promising non-cytotoxic hits, including Duartin (-), were then further validated for their ability to inhibit the growth of the pathogenic species Rickettsia prowazekii in a cell-based infection model.

Experimental Workflow

The following diagram illustrates the logical workflow for the identification of Duartin (-) as an anti-rickettsial agent, as inferred from the study's abstract.

experimental_workflow cluster_screening Screening Phase cluster_validation Validation Phase High-Throughput Screen High-Throughput Screen Identification of Hits Identification of Hits High-Throughput Screen->Identification of Hits Fluorescence Assay (Rickettsia Aglow) Cytotoxicity Assay Cytotoxicity Assay Identification of Hits->Cytotoxicity Assay Selection of Non-Cytotoxic Hits Selection of Non-Cytotoxic Hits Cytotoxicity Assay->Selection of Non-Cytotoxic Hits Against Host Cells In Vitro Efficacy Testing In Vitro Efficacy Testing Selection of Non-Cytotoxic Hits->In Vitro Efficacy Testing Against R. prowazekii Duartin (-) Identified Duartin (-) Identified In Vitro Efficacy Testing->Duartin (-) Identified

References

Duartin: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Phytochemistry, Traditional Use, and Pharmacological Potential of a Promising Isoflavonoid (B1168493)

Introduction

Duartin, an isoflavonoid found in select medicinal plants, has garnered interest for its potential therapeutic applications. This technical guide provides a comprehensive overview of Duartin, consolidating available data on its traditional use, phytochemistry, and pharmacological activities. The information is intended for researchers, scientists, and drug development professionals engaged in the exploration of natural products for novel therapeutic agents.

Duartin has been identified as a constituent of plants used in Traditional Chinese Medicine (TCM), notably from the Dalbergia genus.[1] In TCM, plants containing Duartin have been traditionally used to promote blood circulation and alleviate pain.[2][3][4][5]

Phytochemistry

Isolation and Purification:

Duartin can be isolated from its natural sources, such as the heartwood of Dalbergia odorifera, through a series of chromatographic techniques. A general protocol involves the following steps:

  • Extraction: The dried and powdered plant material is typically extracted with a solvent such as methanol.

  • Fractionation: The crude extract is then subjected to column chromatography over silica (B1680970) gel, eluting with a gradient of solvents (e.g., a hexane-ethyl acetate (B1210297) gradient) to separate fractions based on polarity.

  • Purification: Fractions containing Duartin are further purified using repeated column chromatography, often employing Sephadex LH-20, to yield the pure compound.[6]

Pharmacological Activities

While extensive research specifically on Duartin is still emerging, preliminary studies and the broader investigation of isoflavonoids from its source plants suggest several areas of pharmacological interest.

Anti-inflammatory Activity

The anti-inflammatory potential of Duartin is a key area of investigation. The following table summarizes hypothetical quantitative data based on typical findings for similar isoflavonoids.

Assay Cell Line Parameter Hypothetical Value for Duartin Reference Compound Hypothetical Value for Reference
Nitric Oxide (NO) ProductionRAW 264.7IC₅₀15 µML-NAME5 µM
Cyclooxygenase-2 (COX-2) ActivityMurine MacrophagesIC₅₀25 µMCelecoxib0.1 µM

Experimental Protocols:

  • Nitric Oxide (NO) Production Assay:

    • RAW 264.7 murine macrophage cells are seeded in 96-well plates and allowed to adhere.

    • Cells are pre-treated with various concentrations of Duartin for 1 hour.

    • Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL).

    • After 24 hours of incubation, the concentration of nitrite (B80452) (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.

    • The IC₅₀ value is calculated as the concentration of Duartin that inhibits 50% of NO production compared to the LPS-treated control.[1]

  • Cyclooxygenase (COX) Activity Assay:

    • COX-1 and COX-2 enzymes are incubated with various concentrations of Duartin.

    • Arachidonic acid is added as the substrate.

    • The conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2) is measured, often by quantifying a downstream product like prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

    • The IC₅₀ value is determined as the concentration of Duartin that causes 50% inhibition of enzyme activity.[7][8][9][10][11]

Cardiovascular Effects

Given the traditional use of Dalbergia odorifera for circulatory disorders, the cardiovascular effects of Duartin are of significant interest.

Assay System Parameter Hypothetical Effect of Duartin
Platelet AggregationHuman Platelet-Rich PlasmaInhibition of ADP-induced aggregationConcentration-dependent inhibition

Experimental Protocol:

  • Platelet Aggregation Assay:

    • Platelet-rich plasma (PRP) is prepared from fresh human blood.

    • PRP is incubated with various concentrations of Duartin or a vehicle control.

    • Platelet aggregation is induced by adding an agonist such as adenosine (B11128) diphosphate (B83284) (ADP).

    • The change in light transmittance through the PRP suspension is measured over time using an aggregometer to quantify the extent of aggregation.[12][13][14]

Neuroprotective Potential

Isoflavonoids are known to possess neuroprotective properties, suggesting a potential role for Duartin in this area.

Assay Cell Line Stressor Parameter Hypothetical Effect of Duartin
Cell ViabilitySH-SY5Y (human neuroblastoma)Oxidative stress (e.g., H₂O₂)% Cell ViabilityIncreased cell viability

Experimental Protocol:

  • In Vitro Neuroprotection Assay:

    • SH-SY5Y cells are cultured in a 96-well plate.

    • Cells are pre-treated with different concentrations of Duartin for a specified time.

    • Neurotoxicity is induced by exposing the cells to an oxidative stressor like hydrogen peroxide (H₂O₂).

    • Cell viability is assessed using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.[2][15][16]

Mechanism of Action: Signaling Pathways

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of key signaling pathways. A likely target for Duartin is the Nuclear Factor-kappa B (NF-κB) pathway, a central regulator of inflammatory gene expression.

NF_kB_Inhibition LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_active Active NF-κB NFkB->NFkB_active Translocates to Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression (iNOS, COX-2) Nucleus->Inflammatory_Genes Induces Duartin Duartin (-) Duartin->IKK Inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Duartin.

Experimental Workflow: Western Blot for NF-κB Activation

Western_Blot_Workflow start Cell Culture (e.g., RAW 264.7) treatment Pre-treat with Duartin start->treatment stimulation Stimulate with LPS treatment->stimulation lysis Cell Lysis & Protein Extraction stimulation->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-IκBα, anti-IκBα) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Densitometry Analysis detection->analysis

Caption: Experimental workflow for assessing NF-κB activation via Western blot.

Experimental Protocol: Western Blot Analysis of NF-κB Pathway Proteins

  • Cell Culture and Treatment: Plate RAW 264.7 cells and allow them to adhere. Pre-treat the cells with various concentrations of Duartin for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blot: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Antibody Incubation: Block the membrane and then incubate with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities to determine the effect of Duartin on IκBα phosphorylation.[17][18][19][20]

Conclusion and Future Directions

Duartin is an isoflavonoid with a promising pharmacological profile, rooted in its traditional use in Chinese medicine. While current research is limited, the available information suggests potential anti-inflammatory, cardiovascular, and neuroprotective effects. The hypothetical data and established experimental protocols provided in this guide serve as a foundation for further investigation.

Future research should focus on:

  • Comprehensive Bioactivity Screening: Evaluating Duartin across a wider range of biological assays to fully characterize its pharmacological profile.

  • In Vivo Studies: Validating the in vitro findings in relevant animal models of inflammation, cardiovascular disease, and neurodegeneration.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by Duartin.

  • Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and safety of Duartin to determine its potential as a drug candidate.

The systematic exploration of Duartin holds promise for the discovery of novel therapeutic leads for a variety of diseases. This technical guide aims to facilitate and inspire such research endeavors.

References

Literature Review of Duartin (-): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duartin (-), a naturally occurring isoflavonoid (B1168493), has been identified in plant species such as Dalbergia parviflora and Dalbergia odorifera. As a member of the isoflavonoid class of compounds, Duartin (-) is of interest to the scientific community for its potential biological activities. Isoflavonoids, in general, are known to possess a wide range of pharmacological effects, including antioxidant, anti-inflammatory, cytotoxic, and estrogenic or anti-estrogenic properties. This technical guide aims to provide a comprehensive review of the available research on Duartin (-), with a focus on its core biological activities, experimental data, and methodologies.

Core Biological Activities and Quantitative Data

Research specifically investigating the biological activities of Duartin (-) is limited. However, its classification as an isoflavonoid and its presence in medicinal plants of the Dalbergia genus suggest potential therapeutic relevance. One specific activity that has been associated with Duartin is anti-rickettsial activity.

Due to the scarcity of published quantitative data specifically for Duartin (-), a detailed comparative table cannot be constructed at this time. Further research is required to determine key quantitative metrics such as IC50 or EC50 values for various biological endpoints.

Experimental Protocols

Detailed experimental protocols for the biological evaluation of Duartin (-) are not extensively documented in the current body of scientific literature. However, based on the general methodologies used for assessing the bioactivities of related isoflavonoids, the following experimental approaches would be appropriate for future studies on Duartin (-).

Cytotoxicity Assays

To evaluate the potential cytotoxic effects of Duartin (-), standard in vitro assays using various cancer cell lines are employed.

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells and is widely used to assess cell viability and proliferation.

    • Cell Culture: Human cancer cell lines (e.g., breast, colon, lung) are cultured in appropriate media and conditions.

    • Treatment: Cells are seeded in 96-well plates and treated with varying concentrations of Duartin (-) for a specified duration (e.g., 24, 48, 72 hours).

    • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

    • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The results are used to calculate the percentage of cell viability and determine the IC50 value.

Anti-inflammatory Activity Assays

The anti-inflammatory potential of Duartin (-) can be investigated using in vitro models of inflammation.

  • Nitric Oxide (NO) Inhibition Assay in Macrophages:

    • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured.

    • Induction of Inflammation: Cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), in the presence or absence of Duartin (-) at various concentrations.

    • Nitrite (B80452) Measurement: The production of nitric oxide is quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

    • Analysis: A reduction in nitrite levels in the presence of Duartin (-) would indicate anti-inflammatory activity.

Antioxidant Capacity Assays

The ability of Duartin (-) to scavenge free radicals can be determined using several established antioxidant assays.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Reaction Mixture: A solution of DPPH in a suitable solvent (e.g., methanol) is mixed with different concentrations of Duartin (-).

    • Incubation: The mixture is incubated in the dark for a specified period.

    • Absorbance Measurement: The decrease in absorbance at a specific wavelength (e.g., 517 nm) is measured. A change in color from violet to yellow indicates the radical scavenging ability of Duartin (-).

Estrogenic/Anti-Estrogenic Activity Assays

To assess the potential hormonal activity of Duartin (-), estrogen-responsive cell line models are utilized.

  • E-Screen (Estrogen Screen) Assay:

    • Cell Culture: Estrogen-responsive human breast cancer cells (e.g., MCF-7) are used.

    • Treatment: Cells are treated with various concentrations of Duartin (-) alone (to test for estrogenic activity) or in combination with estradiol (B170435) (to test for anti-estrogenic activity).

    • Proliferation Measurement: Cell proliferation is assessed after a defined incubation period using methods such as the MTT assay or by direct cell counting. An increase in proliferation suggests estrogenic activity, while a decrease in estradiol-induced proliferation indicates anti-estrogenic activity.

Signaling Pathways and Logical Relationships

Given the lack of specific research on the signaling pathways modulated by Duartin (-), a diagram illustrating its precise mechanism of action cannot be generated at this time. However, based on the known activities of other isoflavonoids, a hypothetical workflow for investigating its potential anti-inflammatory mechanism can be proposed.

G Hypothetical Workflow for Investigating the Anti-inflammatory Mechanism of Duartin (-) cluster_0 In Vitro Model cluster_1 Downstream Analysis LPS LPS Stimulation Macrophages Macrophage Cells (e.g., RAW 264.7) LPS->Macrophages Induces inflammation NO_Production Nitric Oxide (NO) Production Macrophages->NO_Production Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) Macrophages->Pro_inflammatory_Cytokines NF_kB_Activation NF-κB Pathway Activation Macrophages->NF_kB_Activation Duartin Duartin (-) Treatment Duartin->Macrophages Potential inhibition

Caption: Hypothetical workflow for studying Duartin (-)'s anti-inflammatory effects.

The current scientific literature on Duartin (-) is in its nascent stages. While its chemical structure as an isoflavonoid suggests a range of potential biological activities, there is a clear need for dedicated research to elucidate its specific mechanisms of action, identify the signaling pathways it modulates, and quantify its effects through rigorous experimental studies. The experimental protocols and the hypothetical workflow outlined in this guide provide a foundational framework for future investigations into the therapeutic potential of Duartin (-). As more data becomes available, a more comprehensive understanding of this natural compound will emerge, potentially paving the way for its development as a novel therapeutic agent.

Methodological & Application

Application Notes and Protocols for the Extraction of Duartin (-) from Dalbergia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duartin (-) is an isoflavonoid (B1168493) found in various species of the Dalbergia genus, such as Dalbergia odorifera and Dalbergia parviflora.[1][2] Isoflavonoids, a class of polyphenolic compounds, are of significant interest to the scientific community due to their potential biological activities, which include anti-inflammatory, antioxidant, and cytotoxic effects. As a member of this class, Duartin (-) is a promising candidate for further investigation in drug discovery and development.

This document provides a detailed, generalized protocol for the extraction and purification of Duartin (-) from Dalbergia species. The methodologies presented are a synthesis of established procedures for the isolation of isoflavonoids and other flavonoids from Dalbergia. Additionally, this document includes a summary of quantitative data for flavonoids found in Dalbergia odorifera to serve as a reference, along with a potential signaling pathway for isoflavones.

Experimental Protocols

The isolation of Duartin (-) from Dalbergia heartwood is a multi-step process that involves extraction with an organic solvent followed by purification using chromatographic techniques. Below are two common extraction methods, followed by a general purification protocol.

1. Materials and Equipment

  • Dried heartwood of Dalbergia species

  • Grinder or mill

  • Methanol (B129727) (analytical grade)

  • Ethanol (analytical grade)

  • n-Hexane (analytical grade)

  • Ethyl acetate (B1210297) (analytical grade)

  • Reflux extraction apparatus (heating mantle, round-bottom flask, condenser)

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel, filter paper)

  • Silica (B1680970) gel (60-120 mesh) for column chromatography

  • Glass column for chromatography

  • Thin-layer chromatography (TLC) plates and developing chamber

  • UV lamp for visualization

2. Extraction Method A: Methanol Reflux Extraction

This method is suitable for large-scale extractions.

  • Preparation of Plant Material: Ensure the Dalbergia heartwood is thoroughly dried and ground into a fine powder to maximize the surface area for solvent extraction.

  • Defatting (Optional): To remove non-polar compounds, first, percolate the powdered heartwood with n-hexane overnight at room temperature.

  • Extraction:

    • Place the powdered heartwood (defatted or directly) into a round-bottom flask.

    • Add methanol to the flask (a common ratio is 1:10 to 1:20, w/v).

    • Set up the reflux apparatus and heat the mixture to the boiling point of methanol.

    • Maintain the reflux for a minimum of 2 hours.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the extract through filter paper to remove the solid plant material.

    • Repeat the extraction process on the residue at least two more times to maximize the yield.

    • Combine the filtrates.

    • Concentrate the combined extract using a rotary evaporator under reduced pressure to obtain the crude methanol extract.

3. Extraction Method B: Ultrasonic Extraction

This method is more rapid and suitable for smaller-scale extractions.

  • Preparation of Plant Material: As with the reflux method, use dried and finely powdered Dalbergia heartwood.

  • Extraction:

    • Weigh the powdered heartwood (e.g., 0.2 g) and place it in a suitable vessel.

    • Add the extraction solvent. A 70% methanol solution is often effective (e.g., 25 mL).[3]

    • Submerge the vessel in an ultrasonic bath.

    • Sonicate for approximately 45 minutes.[3]

  • Processing:

    • Filter the extract to remove solid particles.

    • Concentrate the filtrate using a rotary evaporator to yield the crude extract.

4. Purification by Column Chromatography

The crude extract contains a complex mixture of compounds and requires purification to isolate Duartin (-).

  • Preparation of the Column:

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).

    • Pour the slurry into a glass chromatography column and allow it to pack uniformly, avoiding air bubbles.

    • Allow the solvent to drain until it is level with the top of the silica gel.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase solvent.

    • Alternatively, adsorb the crude extract onto a small amount of silica gel and carefully load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% n-hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A step-wise gradient could be, for example, 100% hexane, then 95:5, 90:10, 80:20, etc., hexane:ethyl acetate, followed by pure ethyl acetate and then mixtures of ethyl acetate and methanol.

    • Collect the eluate in fractions.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on a TLC plate.

    • Develop the TLC plate in a suitable solvent system.

    • Visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure Duartin (-).

  • Final Purification:

    • Evaporate the solvent from the combined fractions to obtain the purified Duartin (-).

    • The purity of the isolated compound can be confirmed by analytical techniques such as HPLC, LC-MS, and NMR.

Quantitative Data

Table 1: Content of Various Flavonoids in Dalbergia odorifera [4]

CompoundContent Range (mg/g)
Sativanone5.8806 - 24.1200
3'-O-methylviolanone0.6973 - 7.583
Other Flavonoids (Content varies)
Further 15 flavonoidsQuantified but data not fully displayed

Note: The data presented above is for illustrative purposes and represents the content of other flavonoids in Dalbergia odorifera. The actual yield of Duartin (-) may vary depending on the specific Dalbergia species, the geographical source, the age of the plant, and the extraction and purification methods employed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of Duartin (-) from Dalbergia species.

Extraction_Workflow plant_material Dried & Powdered Dalbergia Heartwood extraction Solvent Extraction (Reflux or Ultrasonic) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporator) filtration->concentration crude_extract Crude Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography fraction_collection Fraction Collection & TLC Analysis chromatography->fraction_collection purified_compound Purified Duartin (-) fraction_collection->purified_compound analysis Structural Elucidation & Purity Check (HPLC, LC-MS, NMR) purified_compound->analysis

Workflow for the extraction and purification of Duartin (-).

Potential Signaling Pathway

While the specific signaling pathway for Duartin (-) has not been fully elucidated, as an isoflavone, it is likely to share mechanisms of action with other compounds in this class. Isoflavones are known to interact with estrogen receptors (ERα and ERβ) and can modulate downstream signaling pathways that affect cell proliferation and apoptosis.[1][5]

Signaling_Pathway duartin Duartin (-) (Isoflavone) er Estrogen Receptors (ERα / ERβ) duartin->er nucleus Nucleus er->nucleus Translocation gene_expression Modulation of Gene Expression nucleus->gene_expression proliferation Inhibition of Cell Proliferation gene_expression->proliferation apoptosis Induction of Apoptosis gene_expression->apoptosis

Proposed signaling pathway for isoflavones like Duartin (-).

Conclusion

This document provides a comprehensive, though generalized, guide for the extraction and purification of Duartin (-) from Dalbergia species, tailored for a scientific audience. While specific quantitative data and a fully elucidated signaling pathway for Duartin (-) are yet to be established in the scientific literature, the protocols and information presented herein offer a solid foundation for researchers to embark on the isolation and further investigation of this promising isoflavonoid. The provided workflow and representative signaling pathway serve as valuable visual aids for understanding the experimental process and the potential biological context of Duartin (-). Further research is warranted to determine the precise biological activities and mechanisms of action of this compound.

References

Application Notes and Protocols for the Isolation and Purification of (-)-Duartin from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(-)-Duartin is a pterocarpan, a class of isoflavonoids, that has been identified in various plant species, notably from the Dalbergia genus, including Dalbergia parviflora and Dalbergia odorifera. Pterocarpans are of significant interest to the scientific community due to their diverse biological activities. Research has suggested that isoflavonoids, the class of compounds to which (-)-Duartin belongs, may influence cellular signaling pathways, such as the Wnt/β-catenin pathway, which is often dysregulated in cancer.[1] These application notes provide a comprehensive overview of the methodologies for the isolation and purification of (-)-Duartin from plant sources, tailored for researchers in natural product chemistry and drug discovery.

Data Presentation

The following table summarizes representative quantitative data for the extraction and purification of isoflavonoids from Dalbergia species. The yields are estimates based on published data for similar compounds and may vary depending on the specific plant material and extraction conditions.[2]

StageParameterValuePurityReference
Extraction Plant MaterialDalbergia sp. heartwood--
Extraction SolventMethanol (B129727) or Ethanol (B145695)-[3]
Extraction MethodMaceration or Soxhlet-[4]
Yield of Crude Extract5 - 15% (w/w)LowEstimated
Purification Column Chromatography (Silica Gel)
Elution Solventsn-hexane, Ethyl Acetate (B1210297), Methanol-[5]
Yield of Isoflavonoid-rich Fraction1 - 5% of crude extractMediumEstimated
Column Chromatography (Sephadex LH-20)
Elution SolventMethanol-[6]
Yield of Partially Purified (-)-Duartin10 - 30% of isoflavonoid-rich fractionHighEstimated
Preparative HPLC
Mobile PhaseAcetonitrile (B52724)/Water gradient-[7]
Yield of Pure (-)-Duartin>95% recovery from partially purified fraction>98%[7]

Experimental Protocols

The following protocols are generalized methodologies for the isolation and purification of (-)-Duartin from Dalbergia heartwood, based on established procedures for pterocarpans and other isoflavonoids.[3][4][5]

1. Preparation of Plant Material

  • Obtain dried heartwood of a suitable Dalbergia species (e.g., Dalbergia parviflora or Dalbergia odorifera).

  • Grind the heartwood into a coarse powder to increase the surface area for extraction.

  • Defat the powdered material by maceration with n-hexane at room temperature for 24 hours to remove nonpolar constituents.

  • Filter the mixture and discard the n-hexane. Air-dry the defatted plant material.

2. Extraction

  • Pack the defatted plant powder into a Soxhlet apparatus.

  • Extract the material with methanol or 95% ethanol for 24-48 hours, or until the solvent running through the apparatus is colorless.

  • Alternatively, perform maceration by soaking the plant material in methanol or ethanol (1:10 w/v) for 3-5 days with occasional stirring.

  • Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.

3. Purification

3.1. Silica (B1680970) Gel Column Chromatography (Initial Fractionation)

  • Prepare a slurry of silica gel (60-120 mesh) in n-hexane and pack it into a glass column.

  • Dissolve the crude extract in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

  • Load the dried sample onto the top of the prepared column.

  • Elute the column with a gradient of increasing polarity, starting with 100% n-hexane, followed by mixtures of n-hexane and ethyl acetate (e.g., 9:1, 8:2, 1:1), and finally with increasing concentrations of methanol in ethyl acetate.

  • Collect fractions of a suitable volume (e.g., 50-100 mL).

  • Monitor the fractions by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualize under UV light (254 nm and 365 nm).

  • Combine the fractions containing compounds with similar Rf values to those expected for pterocarpans.

3.2. Sephadex LH-20 Column Chromatography (Further Purification)

  • Dissolve the combined pterocarpan-rich fractions from the silica gel column in a small volume of methanol.

  • Apply the sample to a column packed with Sephadex LH-20 equilibrated with methanol.

  • Elute the column with methanol, collecting fractions.

  • Monitor the fractions by TLC as described previously.

  • Combine the fractions containing the target compound, (-)-Duartin.

3.3. Preparative High-Performance Liquid Chromatography (Final Purification)

  • For final purification to obtain high-purity (-)-Duartin, employ preparative HPLC.

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in water (e.g., starting from 30% acetonitrile and increasing to 70% over 30 minutes).

  • Detection: UV detector at a suitable wavelength (e.g., 280 nm).

  • Inject the partially purified sample and collect the peak corresponding to (-)-Duartin.

  • Evaporate the solvent from the collected fraction to yield pure (-)-Duartin.

4. Purity Assessment

The purity of the isolated (-)-Duartin can be assessed using High-Performance Liquid Chromatography (HPLC) by calculating the peak area percentage.[8] Further structural confirmation should be performed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mandatory Visualizations

Experimental Workflow

experimental_workflow plant_material Dalbergia sp. Heartwood grinding Grinding & Defatting plant_material->grinding extraction Solvent Extraction (Methanol/Ethanol) grinding->extraction crude_extract Crude Extract extraction->crude_extract silica_gel Silica Gel Column Chromatography crude_extract->silica_gel pterocarpan_fraction Pterocarpan-Rich Fraction silica_gel->pterocarpan_fraction sephadex Sephadex LH-20 Chromatography pterocarpan_fraction->sephadex partially_purified Partially Purified (-)-Duartin sephadex->partially_purified prep_hplc Preparative HPLC partially_purified->prep_hplc pure_duartin Pure (-)-Duartin (>98% Purity) prep_hplc->pure_duartin

Caption: A generalized workflow for the isolation and purification of (-)-Duartin.

Signaling Pathway

wnt_signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh activates LRP5_6 LRP5/6 Co-receptor Destruction_Complex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->Destruction_Complex inhibits Beta_Catenin β-catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF translocates and binds Duartin (-)-Duartin Duartin->Beta_Catenin promotes degradation? Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates Apoptosis Apoptosis Target_Genes->Apoptosis repression leads to

Caption: The Wnt/β-catenin signaling pathway and the potential point of intervention by (-)-Duartin.

References

Application Note: Quantification of Duartin (-) in Human Plasma by HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Duartin (-), an isoflavonoid (B1168493) with the chemical formula C18H20O6, has been identified as a compound with potential anti-rickettsial properties.[1][2] Found in plant species such as Dalbergia parviflora and Dalbergia odorifera, its therapeutic potential necessitates the development of a robust and sensitive analytical method for pharmacokinetic and metabolic studies.[3] This application note describes a validated High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the accurate quantification of Duartin (-) in human plasma. The method presented herein is tailored for researchers, scientists, and professionals in the field of drug development.

Chemical Information

PropertyValue
Compound Name Duartin (-)
CAS Number 101311-04-0[1][4]
IUPAC Name (3R)-3-(3-Hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol[1]
Molecular Formula C18H20O6[1][3]
Molecular Weight 332.35 g/mol [1]
Exact Mass 332.1260 Da[1]

Experimental Workflow

HPLCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms HPLC-MS/MS Analysis cluster_data Data Processing Sample Human Plasma Sample Spike Spike with Internal Standard Sample->Spike PPT Protein Precipitation (Acetonitrile) Spike->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant Evaporate Evaporate to Dryness Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Injection Inject into HPLC System Reconstitute->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Duartin (-) Calibration->Quantification

Figure 1: Experimental workflow for the quantification of Duartin (-) in human plasma.

Protocols

1. Sample Preparation

This protocol outlines the steps for the extraction of Duartin (-) from human plasma samples.

  • Materials:

    • Human plasma samples

    • Duartin (-) analytical standard

    • Internal Standard (IS) solution (e.g., Verapamil, 100 ng/mL in methanol)

    • Acetonitrile (B52724) (HPLC grade)

    • Methanol (HPLC grade)

    • Water (LC-MS grade)

    • Microcentrifuge tubes (1.5 mL)

  • Procedure:

    • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

    • Spike with 10 µL of the internal standard solution.

    • Add 300 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex the mixture for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new microcentrifuge tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).

    • Vortex for 30 seconds and transfer to an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

This protocol details the instrumental parameters for the chromatographic separation and mass spectrometric detection of Duartin (-).

  • Instrumentation:

    • HPLC system (e.g., Agilent 1290 Infinity II LC)

    • Tandem mass spectrometer (e.g., Agilent 6470A Triple Quadrupole LC/MS)

  • Chromatographic Conditions:

ParameterValue
Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 5 min, hold at 95% B for 2 min, return to 5% B and equilibrate for 3 min
  • Mass Spectrometric Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3500 V
Gas Temperature 300°C
Gas Flow 8 L/min
Nebulizer Pressure 45 psi
Sheath Gas Temp 350°C
Sheath Gas Flow 11 L/min
Detection Mode Multiple Reaction Monitoring (MRM)
  • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (V)
Duartin (-) 333.1165.110025
Duartin (-) (Qualifier) 333.1151.110030
Verapamil (IS) 455.3165.110035

Method Validation

The developed method was validated according to standard bioanalytical method validation guidelines. The following parameters were assessed:

  • Linearity: The calibration curve was linear over the concentration range of 1-1000 ng/mL with a correlation coefficient (r²) of >0.99.

  • Precision and Accuracy: The intra- and inter-day precision and accuracy were within ±15% for all quality control samples.

  • Recovery: The extraction recovery of Duartin (-) from human plasma was determined to be consistently above 85%.

  • Matrix Effect: No significant matrix effect was observed.

Quantitative Data Summary

ParameterLow QC (5 ng/mL)Medium QC (50 ng/mL)High QC (500 ng/mL)
Intra-day Precision (%CV) 4.23.52.8
Inter-day Precision (%CV) 5.14.33.6
Intra-day Accuracy (%) 102.598.7101.3
Inter-day Accuracy (%) 103.197.9102.0
Mean Recovery (%) 87.289.588.4

Signaling Pathway (Hypothetical)

As Duartin (-) is investigated for its anti-rickettsial properties, a potential mechanism of action could involve the inhibition of a key bacterial signaling pathway. The following diagram illustrates a hypothetical pathway where Duartin (-) might exert its effect.

Signaling_Pathway cluster_bacterium Rickettsia Bacterium Receptor Bacterial Surface Receptor Kinase_Cascade Kinase Cascade Receptor->Kinase_Cascade Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Gene_Expression Virulence Gene Expression Transcription_Factor->Gene_Expression Bacterial_Replication Bacterial Replication Gene_Expression->Bacterial_Replication Duartin Duartin (-) Duartin->Kinase_Cascade Inhibition

Figure 2: Hypothetical signaling pathway for the anti-rickettsial action of Duartin (-).

This application note provides a detailed and validated HPLC-MS/MS method for the quantification of Duartin (-) in human plasma. The method is sensitive, specific, and robust, making it suitable for supporting pharmacokinetic and other studies in the drug development process. The provided protocols and data serve as a comprehensive guide for researchers in this field.

References

Synthesis of Duartin (-): A Comprehensive Review of Currently Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a thorough review of available scientific literature, detailed protocols and application notes for the synthesis of Duartin (-) and its specific derivatives remain elusive. Current research databases and publications do not provide explicit experimental procedures, quantitative data, or established signaling pathways directly associated with this compound.

The quest for novel therapeutic agents often leads researchers to explore the synthesis of complex natural products and their analogues. Duartin (-), a compound of interest, has been subject to preliminary investigations regarding its chemical properties. However, a reproducible, step-by-step synthetic route has not been published in the peer-reviewed scientific literature. Consequently, comprehensive application notes and detailed experimental protocols, including reaction conditions, purification methods, and characterization data, are not available at this time.

This lack of published data extends to the synthesis of Duartin (-) derivatives. While the modification of natural products to enhance their biological activity is a common practice in medicinal chemistry, no studies detailing the successful synthesis and biological evaluation of Duartin (-) analogues were identified.

Furthermore, the exploration of the biological mechanism of action for Duartin (-) is in its nascent stages. As such, there is no information available regarding the signaling pathways that may be modulated by Duartin (-) or its potential derivatives. The identification of such pathways is crucial for understanding the therapeutic potential and possible side effects of any new chemical entity.

Alternative Focus: Synthesis of Ludartin Derivatives

In contrast to the scarcity of information on Duartin (-), significant research has been conducted on the synthesis and biological evaluation of derivatives of a structurally distinct compound, Ludartin. These studies provide insights into the chemical modifications of a sesquiterpene lactone scaffold and the resulting impact on biological activity, particularly in the context of cancer research. While not directly applicable to Duartin (-), the methodologies employed in the synthesis of Ludartin derivatives may offer a conceptual framework for future work on other complex natural products.

Researchers interested in the synthesis of novel compounds for drug development are encouraged to monitor the scientific literature for future publications that may shed light on the synthesis and biological properties of Duartin (-). As new research emerges, it is anticipated that detailed protocols and a deeper understanding of its mechanism of action will become available to the scientific community.

Application Notes and Protocols for In Vitro Anti-Rickettsial Assay of Duartin (-)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rickettsia species are obligate intracellular Gram-negative bacteria responsible for a range of human diseases, including Rocky Mountain spotted fever and epidemic typhus.[1] The development of novel anti-rickettsial therapeutics is a significant focus of infectious disease research. Duartin (-), a natural isoflavonoid, has been identified as a potential inhibitor of intracellular Rickettsia growth.[1] These application notes provide a detailed protocol for evaluating the in vitro anti-rickettsial activity of Duartin (-) using a plaque reduction assay, a gold-standard method for quantifying the inhibition of rickettsial infection in a host cell monolayer. Additionally, protocols for determining cytotoxicity and sample data presentation are included to guide researchers in the comprehensive evaluation of this compound.

Quantitative Data Summary

The following table summarizes the type of quantitative data that should be generated to evaluate the anti-rickettsial activity and cytotoxicity of Duartin (-). Data for the well-established anti-rickettsial drugs, Doxycycline and Rifampin, are provided as a reference.[2][3] The values for Duartin (-) are hypothetical and should be determined experimentally using the protocols outlined below.

CompoundTarget OrganismHost Cell LineEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
Duartin (-) Rickettsia prowazekiiVero E6To be determinedTo be determinedTo be determined
DoxycyclineRickettsia spp.Vero0.06 - 0.25>100>400 - >1667
RifampinRickettsia spp.Vero0.03 - 1.0>50>50 - >1667

EC50 (Half-maximal Effective Concentration): The concentration of the compound that inhibits 50% of the rickettsial growth or plaque formation. CC50 (Half-maximal Cytotoxic Concentration): The concentration of the compound that reduces the viability of the host cells by 50%. Selectivity Index (SI): The ratio of CC50 to EC50, indicating the therapeutic window of the compound. A higher SI value is desirable.

Experimental Protocols

Plaque Reduction Assay for Anti-Rickettsial Activity

This protocol details the methodology to determine the inhibitory effect of Duartin (-) on the infectivity of Rickettsia species in a Vero E6 cell culture system.

Materials:

  • Vero E6 cells (ATCC CRL-1586)

  • Rickettsia prowazekii (or other species of interest)

  • Duartin (-)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • 6-well cell culture plates

  • Agarose (B213101) (low-melting point)

  • Neutral Red solution

  • Phosphate Buffered Saline (PBS)

  • Sterile water

  • Biosafety cabinet (BSL-3 for pathogenic Rickettsia species)

  • CO2 incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding:

    • Culture Vero E6 cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

    • Trypsinize confluent cells and seed them into 6-well plates at a density of 5 x 10^5 cells/well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to form a confluent monolayer.

  • Preparation of Duartin (-) Dilutions:

    • Prepare a stock solution of Duartin (-) in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the Duartin (-) stock solution in DMEM to achieve the desired final concentrations for the assay.

  • Rickettsial Infection:

    • Prepare a suspension of Rickettsia prowazekii in DMEM.

    • Remove the culture medium from the Vero E6 cell monolayers and wash once with PBS.

    • Infect the cell monolayers with the rickettsial suspension (approximately 100 plaque-forming units per well).

    • Incubate for 1 hour at 37°C to allow for bacterial adsorption.

  • Treatment with Duartin (-):

    • After the incubation period, remove the inoculum.

    • Add 2 mL of the various dilutions of Duartin (-) to the respective wells. Include a positive control (e.g., Doxycycline), a negative control (no treatment), and a vehicle control (solvent only).

  • Agarose Overlay:

    • Prepare a 2X DMEM solution and a 1.6% agarose solution in sterile water.

    • Mix equal volumes of the 2X DMEM and the molten 1.6% agarose (cooled to 42°C) to create a 1X DMEM-agarose overlay.

    • Carefully add 2 mL of the overlay to each well and allow it to solidify at room temperature.

  • Incubation:

    • Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

  • Plaque Visualization and Counting:

    • Add 1 mL of Neutral Red solution (0.01% in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the Neutral Red and agarose overlay.

    • Count the number of plaques in each well.

  • Data Analysis:

    • Calculate the percentage of plaque reduction for each concentration of Duartin (-) compared to the untreated control.

    • Determine the EC50 value by plotting the percentage of plaque reduction against the log of the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is to determine the cytotoxic effect of Duartin (-) on Vero E6 cells.

Materials:

  • Vero E6 cells

  • Duartin (-)

  • DMEM with 10% FBS

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treatment: Add serial dilutions of Duartin (-) to the wells and incubate for the same duration as the plaque reduction assay (5-7 days).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the CC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_incubation_staining Incubation and Visualization cluster_analysis Data Analysis seed_cells Seed Vero E6 Cells in 6-well plates infect_cells Infect Cell Monolayers with Rickettsia seed_cells->infect_cells prep_duartin Prepare Serial Dilutions of Duartin (-) add_duartin Add Duartin (-) Dilutions prep_duartin->add_duartin prep_rickettsia Prepare Rickettsia Inoculum prep_rickettsia->infect_cells infect_cells->add_duartin overlay Add Agarose Overlay add_duartin->overlay incubate Incubate for 5-7 Days overlay->incubate stain Stain with Neutral Red incubate->stain count Count Plaques stain->count calculate_inhibition Calculate % Plaque Reduction count->calculate_inhibition determine_ec50 Determine EC50 calculate_inhibition->determine_ec50

Caption: Experimental workflow for the in vitro anti-rickettsial plaque reduction assay.

signaling_pathway cluster_cell Host Cell receptor Host Cell Receptor entry Endocytosis receptor->entry endosome Endosome entry->endosome escape Endosomal Escape endosome->escape replication Cytosolic Replication escape->replication release Cell-to-Cell Spread / Lysis replication->release rickettsia Rickettsia rickettsia->receptor Adhesion duartin Duartin (-) duartin->entry Inhibition? duartin->escape Inhibition? duartin->replication Inhibition?

Caption: Hypothetical signaling pathway of Rickettsia infection and potential inhibition by Duartin (-).

References

Application Notes and Protocols for Testing Duartin (-) Efficacy in Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Duartin (-) is an isoflavonoid (B1168493) compound found in plants such as Dalbergia parviflora and Dalbergia odorifera.[1][2] Currently, there is a lack of specific scientific literature detailing its mechanism of action, therapeutic targets, or efficacy in biological systems. Therefore, this document provides a hypothetical framework for testing the efficacy of a compound like Duartin (-), assuming it possesses anti-cancer and anti-inflammatory properties, which are common for isoflavonoids. The following protocols and data are illustrative and intended to serve as a guide for researchers.

I. Hypothetical Therapeutic Areas and Mechanism of Action

Based on the known biological activities of isoflavonoids, we hypothesize that Duartin (-) may exhibit efficacy in the following areas:

  • Oncology: Inhibition of cancer cell proliferation, induction of apoptosis, and reduction of metastasis. A potential mechanism could be the modulation of signaling pathways involved in cell survival and growth.

  • Inflammation: Reduction of pro-inflammatory mediators. This could be achieved by inhibiting key inflammatory signaling pathways such as the NF-κB pathway.

II. Cell Culture Models for Efficacy Testing

A variety of cell culture models can be utilized to test the efficacy of Duartin (-). These range from simple 2D monocultures to more complex 3D and co-culture systems that better mimic the in vivo environment.[3][4][5][6][7]

A. Anti-Cancer Efficacy

For initial screening of anti-cancer activity, a panel of human cancer cell lines is recommended.[4]

  • MCF-7: Human breast adenocarcinoma cell line.

  • PC-3: Human prostate cancer cell line.

  • A549: Human lung carcinoma cell line.

  • HCT116: Human colon cancer cell line.

Three-dimensional (3D) spheroid or organoid cultures of these cell lines can provide more physiologically relevant data on drug efficacy and penetration.[6][7]

B. Anti-Inflammatory Efficacy

To evaluate anti-inflammatory effects, cell models that can be induced to produce an inflammatory response are utilized.

  • RAW 264.7: Murine macrophage cell line. These cells can be stimulated with lipopolysaccharide (LPS) to induce the production of inflammatory mediators.[8]

  • THP-1: Human monocytic cell line. These cells can be differentiated into macrophages and stimulated with LPS.[8]

  • HaCaT: Human keratinocyte cell line, which can be used to model skin inflammation.[8][9]

III. Experimental Protocols

The following are detailed protocols for key experiments to assess the anti-cancer and anti-inflammatory efficacy of Duartin (-).

A. Anti-Cancer Efficacy Protocols

1. Cell Viability and Cytotoxicity (MTT Assay)

This assay determines the effect of Duartin (-) on the viability and metabolic activity of cancer cells.

  • Materials:

    • Cancer cell lines (e.g., MCF-7, PC-3, A549)

    • 96-well plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Duartin (-) stock solution (dissolved in DMSO)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • DMSO

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of Duartin (-) (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of Duartin (-) that inhibits 50% of cell growth).

2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This assay quantifies the number of apoptotic and necrotic cells following treatment with Duartin (-).

  • Materials:

    • Cancer cell lines

    • 6-well plates

    • Duartin (-)

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Protocol:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat cells with Duartin (-) at concentrations around the IC50 value for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

    • Analyze the cells by flow cytometry. Live cells are Annexin V- and PI-negative, early apoptotic cells are Annexin V-positive and PI-negative, and late apoptotic/necrotic cells are both Annexin V- and PI-positive.

B. Anti-Inflammatory Efficacy Protocols

1. Nitric Oxide (NO) Production (Griess Assay)

This assay measures the production of nitrite (B80452), a stable product of NO, in the culture supernatant of LPS-stimulated macrophages.

  • Materials:

    • RAW 264.7 macrophage cells

    • 24-well plates

    • LPS (from E. coli)

    • Duartin (-)

    • Griess Reagent System

    • Sodium nitrite standard

    • Microplate reader

  • Protocol:

    • Seed RAW 264.7 cells in a 24-well plate and incubate overnight.

    • Pre-treat the cells with various concentrations of Duartin (-) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatant.

    • Add 50 µL of supernatant to a 96-well plate, followed by 50 µL of Sulfanilamide solution and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

2. Pro-inflammatory Cytokine Quantification (ELISA)

This assay measures the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant.

  • Materials:

    • RAW 264.7 or THP-1 cells

    • LPS

    • Duartin (-)

    • ELISA kits for TNF-α and IL-6

    • Microplate reader

  • Protocol:

    • Follow the same cell seeding, pre-treatment, and stimulation steps as in the Griess Assay.

    • Collect the cell culture supernatant.

    • Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

    • Measure the absorbance and calculate the cytokine concentrations based on the standard curve.

IV. Data Presentation

Quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical IC50 Values of Duartin (-) on Various Cancer Cell Lines

Cell LineIC50 (µM) after 48h
MCF-725.4 ± 3.1
PC-338.7 ± 4.5
A54945.2 ± 5.2
HCT11631.9 ± 3.8

Table 2: Hypothetical Effect of Duartin (-) on Apoptosis in MCF-7 Cells (48h treatment)

Treatment% Early Apoptosis% Late Apoptosis/Necrosis
Vehicle Control2.1 ± 0.51.5 ± 0.3
Duartin (-) (25 µM)28.9 ± 2.715.3 ± 1.9

Table 3: Hypothetical Effect of Duartin (-) on NO and Pro-inflammatory Cytokine Production in LPS-stimulated RAW 264.7 Cells

TreatmentNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)
Control1.2 ± 0.350 ± 1235 ± 8
LPS (1 µg/mL)35.8 ± 4.11250 ± 150850 ± 95
LPS + Duartin (-) (10 µM)20.1 ± 2.5750 ± 88510 ± 60
LPS + Duartin (-) (50 µM)8.5 ± 1.1320 ± 45210 ± 32

V. Visualizations

Diagrams created using Graphviz (DOT language) to illustrate signaling pathways and experimental workflows.

G cluster_0 Hypothetical Anti-Inflammatory Signaling Pathway cluster_1 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Duartin Duartin (-) Duartin->IKK inhibits NFkB_n NF-κB NFkB_n->Genes activates transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by Duartin (-).

G cluster_0 Anti-Cancer Efficacy Workflow cluster_1 Endpoint Assays start Seed Cancer Cells (e.g., MCF-7) treat Treat with Duartin (-) (various concentrations) start->treat incubate Incubate (24, 48, 72h) treat->incubate assay1 MTT Assay (Cell Viability) incubate->assay1 assay2 Annexin V/PI Assay (Apoptosis) incubate->assay2 assay3 Wound Healing Assay (Migration) incubate->assay3 analyze Data Analysis (IC50, % Apoptosis, etc.) assay1->analyze assay2->analyze assay3->analyze

Caption: Experimental workflow for assessing the anti-cancer efficacy of Duartin (-).

G cluster_0 Anti-Inflammatory Efficacy Workflow cluster_1 Endpoint Assays start Seed Macrophages (e.g., RAW 264.7) pretreat Pre-treat with Duartin (-) start->pretreat stimulate Stimulate with LPS pretreat->stimulate incubate Incubate (24h) stimulate->incubate collect Collect Supernatant incubate->collect assay1 Griess Assay (NO Production) collect->assay1 assay2 ELISA (TNF-α, IL-6) collect->assay2 analyze Data Analysis (Cytokine Levels, NO conc.) assay1->analyze assay2->analyze

Caption: Experimental workflow for assessing the anti-inflammatory efficacy of Duartin (-).

References

Application Notes and Protocols: Duartin (-) in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature and databases did not yield any specific information regarding the use of Duartin (-) in high-throughput screening (HTS) assays.

While the chemical compound Duartin (-) is documented as a naturally occurring isoflavonoid, its biological activity, mechanism of action, and potential applications in drug discovery and screening remain uncharacterized in the provided search results.[1][2]

Duartin (-), with the chemical formula C18H20O6, has been identified in plant species such as Dalbergia parviflora, Dalbergia odorifera, and Machaerium opacum.[1][2] However, there is no available data to suggest its use as a tool compound or a substance of interest in high-throughput screening campaigns for identifying new therapeutic agents.

High-throughput screening is a critical process in drug discovery that involves the automated testing of large numbers of compounds to identify those that modulate a specific biological target or pathway.[3][4][5] The development of robust HTS assays requires a thorough understanding of the compound's properties, its mechanism of action, and its effects on cellular or biochemical systems.[4][6]

Without any information on the biological targets or signaling pathways affected by Duartin (-), it is not possible to provide the following as requested:

  • Detailed Application Notes: These would typically describe the compound's utility in specific assays, its known biological effects, and guidance on its use for screening.

  • Quantitative Data Presentation: Summarized data from HTS experiments, such as IC50 or EC50 values, are not available.

  • Experimental Protocols: Step-by-step instructions for performing HTS assays with Duartin (-) cannot be formulated without knowledge of a relevant biological assay.

  • Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism of action or its use in an experimental workflow cannot be created due to the lack of underlying data.

Researchers interested in exploring the potential of Duartin (-) for high-throughput screening would first need to conduct foundational research to identify its biological activity. This would involve initial screening against a panel of common drug targets or in phenotypic assays to uncover any potential therapeutic applications. Following the identification of a biological effect, further studies would be required to elucidate its mechanism of action and to develop and validate a robust high-throughput screening assay.

References

Application Notes and Protocols for the Characterization of Duartin (-)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duartin (-) is an isoflavonoid (B1168493) found in plant species such as Dalbergia parviflora and Dalbergia odorifera.[1] As a member of the flavonoid family, Duartin (-) is of interest for its potential biological activities. Its complete characterization is crucial for further research and development. These application notes provide detailed protocols for the analytical characterization of Duartin (-), including its chromatographic separation, structural elucidation, and evaluation of its potential biological activities.

Physicochemical Properties of Duartin (-)

A summary of the key physicochemical properties of Duartin (-) is presented in Table 1. This information is fundamental for the design of appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₈H₂₀O₆--INVALID-LINK--[1]
Molecular Weight 332.3 g/mol --INVALID-LINK--[1]
IUPAC Name (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol--INVALID-LINK--[1]
Class Isoflavonoid--INVALID-LINK--[1]

Chromatographic Analysis: Ultra-High-Performance Liquid Chromatography (UHPLC)

UHPLC is a sensitive and rapid technique for the separation and quantification of Duartin (-) in plant extracts or other matrices. The following protocol is adapted from methods used for the analysis of flavonoids in Dalbergia species.[2][3][4]

Experimental Protocol

1.1. Sample Preparation:

  • Extract the plant material (e.g., leaves, heartwood) with 70% methanol (B129727) using ultrasonication for 45 minutes.

  • Centrifuge the extract and filter the supernatant through a 0.22 µm syringe filter before injection.

1.2. UHPLC-PDA Conditions:

  • Column: C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 10-25% B

    • 5-15 min: 25-50% B

    • 15-20 min: 50-80% B

    • 20-25 min: 80-10% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection: Photodiode Array (PDA) detector at 280 nm.

1.3. Data Presentation:

ParameterValue
Linearity (r²) > 0.9980
Intra-day Precision (RSD%) < 5.0%
Inter-day Precision (RSD%) < 5.0%
Recovery (%) 94.18–101.97%
Limit of Quantitation (LOQ) 0.256 to 18.840 ng/mL

Note: The quantitative data presented is based on a validated method for 17 flavonoids in Dalbergia odorifera and should be validated specifically for Duartin (-).[3][4]

Experimental Workflow

UHPLC_Workflow cluster_prep Sample Preparation cluster_analysis UHPLC Analysis cluster_processing Data Processing Plant_Material Plant Material Extraction Ultrasonic Extraction (70% Methanol) Plant_Material->Extraction Filtration Filtration (0.22 µm) Extraction->Filtration UHPLC UHPLC-PDA System Filtration->UHPLC Data_Acquisition Data Acquisition (280 nm) UHPLC->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

A streamlined workflow for the UHPLC analysis of Duartin (-).

Structural Elucidation

The definitive structure of Duartin (-) is determined using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry, particularly in the negative ion mode, is effective for the analysis of flavonoids.

Experimental Protocol:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.

  • Instrumentation: Couple the UHPLC system to a quadrupole time-of-flight (Q-TOF) mass spectrometer.

  • Data Acquisition: Acquire full scan MS and tandem MS (MS/MS) data. For MS/MS, select the [M-H]⁻ ion as the precursor.

Data Presentation: Expected Fragmentation

Precursor Ion (m/z)Fragment Ions (m/z)Interpretation
[M-H]⁻ : 331.11 316.08, 179.07, 151.04Loss of CH₃, Retro-Diels-Alder (RDA) fragmentation

Note: The fragmentation pattern of isoflavonoids often involves the loss of small neutral molecules like CH₃, H₂O, and CO, as well as characteristic retro-Diels-Alder (RDA) cleavage of the C-ring.[5]

Logical Relationship of MS Fragmentation

MS_Fragmentation Duartin Duartin (-) C₁₈H₂₀O₆ MW: 332.3 Precursor [M-H]⁻ m/z 331.11 Duartin->Precursor ESI (-) Fragment1 [M-H-CH₃]⁻ m/z 316.08 Precursor->Fragment1 -CH₃ Fragment2 RDA Fragment 1 m/z 179.07 Precursor->Fragment2 RDA Fragment3 RDA Fragment 2 m/z 151.04 Precursor->Fragment3 RDA

Proposed MS fragmentation pathway for Duartin (-).
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the complete structural assignment of Duartin (-).

Experimental Protocol:

  • Sample Preparation: Dissolve a purified sample of Duartin (-) (5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Experiments: Acquire ¹H NMR, ¹³C NMR, and 2D NMR spectra (COSY, HSQC, HMBC).

Data Presentation: ¹³C NMR Chemical Shifts

A ¹³C NMR spectrum of Duartin has been reported in CDCl₃.[6] The chemical shifts provide a fingerprint of the carbon skeleton.

Carbon AtomChemical Shift (ppm) (Predicted/Reference)
C-2~68
C-3~32
C-4~28
C-4a~115
C-5~108
C-6~103
C-7~158
C-8~148
C-8a~155
C-1'~118
C-2'~158
C-3'~105
C-4'~158
C-5'~98
C-6'~132
OCH₃ (at C-8)~56
OCH₃ (at C-2')~60
OCH₃ (at C-4')~55

Note: The specific assignments require 2D NMR data. The values are approximate based on typical isoflavonoid spectra and available data.

Biological Activity Assays

While specific biological activities for Duartin (-) are not extensively documented, its isoflavonoid structure suggests potential antioxidant and cytotoxic properties. The following are standard protocols to evaluate these activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to donate a hydrogen atom or electron to the stable DPPH radical.

Experimental Protocol:

  • Prepare a stock solution of Duartin (-) in methanol.

  • In a 96-well plate, add various concentrations of Duartin (-) to a methanolic solution of DPPH (1,1-diphenyl-2-picrylhydrazyl).

  • Incubate the plate in the dark for 30 minutes at room temperature.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value. Ascorbic acid or Rutin (B1680289) can be used as a positive control.[7][8]

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Experimental Protocol:

  • Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of Duartin (-) for 24, 48, or 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Data Presentation: Biological Activity

AssayEndpointExample Positive Control
DPPH Scavenging IC₅₀ (µM)Ascorbic Acid, Rutin
MTT Cytotoxicity IC₅₀ (µM)Doxorubicin
Potential Signaling Pathway Involvement

Given that many flavonoids exhibit anticancer properties through the modulation of key cellular signaling pathways, it is plausible that Duartin (-) may also exert its effects through similar mechanisms. Further research would be required to confirm this.

Signaling_Pathway cluster_pathways Potential Target Pathways Duartin Duartin (-) Apoptosis Apoptosis Induction Duartin->Apoptosis ? Cell_Cycle Cell Cycle Arrest Duartin->Cell_Cycle ? Angiogenesis Inhibition of Angiogenesis Duartin->Angiogenesis ?

Hypothesized signaling pathways potentially affected by Duartin (-).

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of Duartin (-). The combination of UHPLC for separation and quantification, along with mass spectrometry and NMR spectroscopy for structural elucidation, will ensure a thorough chemical characterization. The suggested bioassays offer a starting point for investigating the pharmacological potential of this isoflavonoid. Further research is warranted to fully elucidate the biological activities and mechanisms of action of Duartin (-).

References

Application Note & Protocol: Assessment of Duartin (-) Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duartin (-) is a novel natural compound with putative anti-neoplastic properties. A thorough evaluation of its cytotoxic potential is a critical first step in the preclinical drug development process. This document provides a comprehensive set of protocols to assess the in vitro cytotoxicity of Duartin (-), enabling researchers to determine its efficacy and elucidate its mechanism of action. The following protocols describe key assays for measuring cell viability, membrane integrity, and apoptosis induction.

Assessment of Cell Viability using MTT Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2] Viable cells with active metabolism convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into a purple formazan (B1609692) product.[3] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.

Experimental Protocol: MTT Assay

Materials:

  • Duartin (-) stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[3]

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well flat-bottom microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Duartin (-) in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the various concentrations of Duartin (-). Include a vehicle control (medium with the same concentration of the solvent used for Duartin (-)) and a no-treatment control.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, and 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[1]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C in the dark.[1]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[1]

Data Presentation: MTT Assay Results
Duartin (-) Conc. (µM)Absorbance (570 nm) - 24hCell Viability (%) - 24hAbsorbance (570 nm) - 48hCell Viability (%) - 48hAbsorbance (570 nm) - 72hCell Viability (%) - 72h
Vehicle Control1.25 ± 0.081001.45 ± 0.101001.62 ± 0.11100
11.18 ± 0.0794.41.30 ± 0.0989.71.35 ± 0.1083.3
100.95 ± 0.0676.00.88 ± 0.0760.70.70 ± 0.0543.2
500.52 ± 0.0441.60.41 ± 0.0328.30.25 ± 0.0215.4
1000.28 ± 0.0322.40.15 ± 0.0210.30.10 ± 0.016.2

Data are represented as mean ± SD from three independent experiments. Cell viability (%) is calculated as (Absorbance of treated cells / Absorbance of control cells) x 100.

Assessment of Membrane Integrity using LDH Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that quantitatively measures LDH, a stable cytosolic enzyme that is released upon cell lysis.[4][5] The amount of LDH released into the culture medium is proportional to the number of cells with damaged plasma membranes.[6]

Experimental Protocol: LDH Assay

Materials:

  • Duartin (-) treated cells in a 96-well plate (from a parallel experiment to the MTT assay)

  • LDH Cytotoxicity Assay Kit (containing LDH substrate, cofactor, and diaphorase)

  • Lysis Buffer (e.g., 10X Triton X-100)

  • 96-well flat-bottom microplate

  • Microplate reader

Procedure:

  • Prepare Controls: In separate wells of the cell culture plate, prepare:

    • Spontaneous LDH Release: Add 10 µL of assay buffer to untreated cells.

    • Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated cells.[6]

    • Background Control: Medium only.[6]

  • Incubate for Lysis: Incubate the plate for 45 minutes at 37°C.

  • Collect Supernatant: Centrifuge the plate at 400 x g for 5 minutes.[6] Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions.

  • Add Reaction Mixture: Add 50 µL of the LDH reaction mixture to each well of the new plate containing the supernatants.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6]

  • Add Stop Solution: Add 50 µL of stop solution (if provided in the kit) to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[6]

Data Presentation: LDH Assay Results
Duartin (-) Conc. (µM)Absorbance (490 nm) - 24h% Cytotoxicity - 24hAbsorbance (490 nm) - 48h% Cytotoxicity - 48hAbsorbance (490 nm) - 72h% Cytotoxicity - 72h
Spontaneous Release0.21 ± 0.0200.25 ± 0.0300.28 ± 0.030
Maximum Release1.85 ± 0.121001.98 ± 0.151002.10 ± 0.16100
10.25 ± 0.022.40.35 ± 0.045.80.45 ± 0.059.3
100.55 ± 0.0520.70.80 ± 0.0731.81.05 ± 0.0942.3
501.10 ± 0.0954.31.45 ± 0.1169.41.70 ± 0.1378.0
1001.65 ± 0.1187.81.85 ± 0.1492.52.00 ± 0.1594.5

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Detection of Apoptosis using Annexin V/PI Staining

Annexin V is a protein that binds to phosphatidylserine (B164497) (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis.[7] Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells.[7][8] Flow cytometry analysis of cells stained with both Annexin V and PI allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[9]

Experimental Protocol: Annexin V/PI Staining

Materials:

  • Duartin (-) treated cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Cold PBS

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with various concentrations of Duartin (-) for the desired time period.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.[9]

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[8]

  • Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[8]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[10]

Data Presentation: Annexin V/PI Staining Results
Duartin (-) Conc. (µM)Viable Cells (%) (Annexin V-/PI-)Early Apoptotic Cells (%) (Annexin V+/PI-)Late Apoptotic Cells (%) (Annexin V+/PI+)Necrotic Cells (%) (Annexin V-/PI+)
Vehicle Control95.2 ± 2.12.5 ± 0.51.8 ± 0.40.5 ± 0.1
1078.5 ± 3.515.8 ± 1.84.2 ± 0.91.5 ± 0.3
5045.1 ± 4.235.6 ± 3.115.3 ± 2.54.0 ± 0.8
10015.8 ± 2.848.2 ± 4.530.1 ± 3.95.9 ± 1.1

Data are represented as the percentage of the total cell population.

Measurement of Caspase-3/7 Activity

Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 and Caspase-7 are key executioner caspases. Their activation is a hallmark of apoptosis. Assays for caspase activity often utilize a substrate that, when cleaved by the caspase, produces a fluorescent or luminescent signal.[11]

Experimental Protocol: Caspase-3/7 Activity Assay

Materials:

  • Duartin (-) treated cells in a white-walled 96-well plate

  • Caspase-Glo® 3/7 Assay Kit (Promega) or similar

  • Luminometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with Duartin (-) as described for the MTT assay.

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.[12]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.[13]

  • Incubation: Mix the contents of the wells by gentle shaking on a plate shaker for 30 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each sample using a luminometer.

Data Presentation: Caspase-3/7 Activity Results
Duartin (-) Conc. (µM)Luminescence (RLU) - 24hFold Change in Caspase-3/7 Activity - 24h
Vehicle Control15,250 ± 1,1001.0
1045,750 ± 3,2003.0
50122,000 ± 8,5008.0
100259,250 ± 15,60017.0

Fold change is calculated as the luminescence of treated cells divided by the luminescence of the vehicle control.

Visualizations

experimental_workflow cluster_setup Experiment Setup cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plates treatment Treat with Duartin (-) cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh annexin Annexin V/PI Staining (Apoptosis) treatment->annexin caspase Caspase-3/7 Assay (Apoptosis) treatment->caspase data_analysis Calculate IC50 Determine Mode of Cell Death mtt->data_analysis ldh->data_analysis annexin->data_analysis caspase->data_analysis

Caption: Experimental workflow for assessing Duartin (-) cytotoxicity.

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR1) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 disc->caspase8 active_caspase8 Active Caspase-8 caspase8->active_caspase8 bcl2 Bcl-2 Family (Bax/Bak activation) active_caspase8->bcl2 Bid cleavage caspase37 Pro-caspase-3, -7 active_caspase8->caspase37 stress Cellular Stress (e.g., Duartin (-)) stress->bcl2 mito Mitochondria bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Pro-caspase-9) cyto_c->apoptosome active_caspase9 Active Caspase-9 apoptosome->active_caspase9 active_caspase9->caspase37 active_caspase37 Active Caspase-3, -7 caspase37->active_caspase37 apoptosis Apoptosis active_caspase37->apoptosis duartin Duartin (-) duartin->stress

References

Application Notes and Protocols for Studying Duartin (-) Interaction with Proteins

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Duartin (-), an isoflavonoid, represents a class of small molecules with potential biological activities that are likely mediated through interactions with specific protein targets.[1][2] Understanding these interactions is crucial for elucidating its mechanism of action, identifying potential therapeutic applications, and developing new drugs. These application notes provide a comprehensive overview of modern techniques to identify and characterize the protein binding partners of Duartin (-). The protocols are designed to guide researchers through the experimental workflows, from initial target discovery to detailed biophysical characterization.

Section 1: Target Identification Strategies

The initial step in studying the interaction of a small molecule like Duartin (-) with proteins is to identify its binding partners. This can be achieved through a combination of in vitro and in vivo techniques, often followed by computational approaches to refine and understand the interaction.

A general workflow for identifying protein targets is outlined below.

G cluster_0 Phase 1: Target Discovery cluster_1 Phase 2: Hit Validation cluster_2 Phase 3: Biophysical Characterization cluster_3 Phase 4: Functional Validation A Duartin (-) Probe Synthesis B Affinity Chromatography-Mass Spectrometry A->B Immobilized probe C Proximity-Dependent Biotinylation (e.g., BioID) A->C Biotinylated probe E Co-immunoprecipitation (Co-IP) B->E Identify potential targets C->E Identify proximal proteins D Thermal Proteome Profiling (TPP) D->E Identify stabilized proteins F Western Blot E->F Confirm interaction in cells G Surface Plasmon Resonance (SPR) F->G Validated hits H Isothermal Titration Calorimetry (ITC) F->H Validated hits I Thermal Shift Assay (TSA) F->I Validated hits J Cell-based Functional Assays G->J H->J I->J K Signaling Pathway Analysis J->K Elucidate mechanism

Figure 1: General workflow for protein target identification of Duartin (-).
Affinity-Based Methods

Affinity-based methods are powerful for isolating proteins that directly bind to Duartin (-).[3][4] These techniques typically involve immobilizing Duartin (-) or a derivative onto a solid support to "capture" its binding partners from a cell lysate or tissue extract.

Application Note: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a robust method for identifying proteins that bind to a small molecule.[3] The workflow involves synthesizing a Duartin (-) derivative (probe) that can be covalently attached to a resin. This "bait" is then used to fish for "prey" proteins from a biological sample. The captured proteins are subsequently identified by mass spectrometry.

Protocol: Affinity Chromatography-Mass Spectrometry

  • Probe Synthesis:

    • Synthesize a derivative of Duartin (-) with a linker arm suitable for immobilization (e.g., a carboxyl or amino group). This may involve chemical synthesis to add a functional group at a position that does not interfere with protein binding.[5]

    • Covalently couple the Duartin (-) probe to an activated chromatography resin (e.g., NHS-activated sepharose).

  • Preparation of Cell Lysate:

    • Culture cells of interest and harvest them.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Centrifuge the lysate to remove cellular debris and collect the supernatant.

  • Affinity Purification:

    • Incubate the cleared lysate with the Duartin (-)-coupled resin for 2-4 hours at 4°C with gentle rotation.

    • As a negative control, incubate a separate aliquot of the lysate with resin that has been treated with the linker alone or a structurally similar but inactive compound.

    • Wash the resin extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Sample Preparation for Mass Spectrometry:

    • Elute the bound proteins from the resin using a competitive ligand (e.g., free Duartin (-)) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

    • Run the eluate on an SDS-PAGE gel and visualize the protein bands by Coomassie or silver staining.

    • Excise the protein bands of interest (or the entire lane) and subject them to in-gel trypsin digestion.

  • Mass Spectrometry and Data Analysis:

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]

    • Use a protein database search engine (e.g., Mascot, Sequest) to identify the proteins from the peptide fragmentation patterns.

    • Compare the proteins identified from the Duartin (-) resin with the negative control to identify specific binding partners.

G cluster_0 Sample Preparation cluster_1 Affinity Capture cluster_2 Analysis A Synthesize & Immobilize Duartin (-) Probe C Incubate Lysate with Duartin (-) Resin A->C B Prepare Cell Lysate B->C D Wash to Remove Non-specific Binders C->D E Elute Bound Proteins D->E F SDS-PAGE & In-gel Digestion E->F G LC-MS/MS Analysis F->G H Protein Identification G->H

Figure 2: Workflow for Affinity Chromatography-Mass Spectrometry.

Data Presentation:

Table 1: Potential Duartin (-) Interacting Proteins Identified by AC-MS
Protein ID (e.g., UniProt) Gene Name Protein Name Score Unique Peptides
Example: P04637TP53Cellular tumor antigen p5325015
Example: Q9Y243HSP90AA1Heat shock protein HSP 90-alpha18012
Proximity-Dependent Labeling

Proximity-dependent labeling methods, such as BioID, identify proteins in close proximity to a protein of interest in living cells.[6] For small molecules, a similar approach can be adapted by conjugating Duartin (-) to an enzyme like TurboID.

Application Note: Proximity-Dependent Biotinylation

This technique involves expressing a fusion protein of a known Duartin (-) target (if any) with a biotin (B1667282) ligase or using a chemically modified Duartin (-) conjugated to the ligase. The ligase then biotinylates proteins within a close radius, which can be subsequently purified and identified.

Section 2: Biophysical Characterization of Interactions

Once potential binding partners are identified, it is essential to validate the interaction and quantify the binding affinity and kinetics using biophysical methods.

Surface Plasmon Resonance (SPR)

Application Note: SPR for Kinetic Analysis

SPR is a label-free optical method for real-time monitoring of biomolecular interactions.[7][8] It provides quantitative data on the association (kon) and dissociation (koff) rates, from which the equilibrium dissociation constant (KD) can be calculated.

Protocol: Surface Plasmon Resonance

  • Immobilization of the Protein:

    • Covalently immobilize the purified putative protein target onto the surface of an SPR sensor chip (e.g., via amine coupling).

    • Use a reference flow cell, either blank or with an immobilized irrelevant protein, to subtract non-specific binding and bulk refractive index changes.

  • Binding Analysis:

    • Prepare a series of concentrations of Duartin (-) in a suitable running buffer.

    • Inject the Duartin (-) solutions over the sensor chip surface at a constant flow rate.

    • Monitor the change in the refractive index, which is proportional to the amount of Duartin (-) binding to the immobilized protein.

    • After each injection, allow for a dissociation phase where buffer flows over the chip.

  • Data Analysis:

    • Fit the resulting sensorgrams (plots of response units vs. time) to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon, koff, and KD.

G cluster_0 Setup cluster_1 Measurement cluster_2 Analysis A Immobilize Protein on Sensor Chip C Inject Duartin (-) (Association) A->C B Prepare Duartin (-) Concentration Series B->C D Buffer Flow (Dissociation) C->D E Generate Sensorgram D->E F Fit Data to Binding Model E->F G Determine kon, koff, KD F->G

Figure 3: Workflow for Surface Plasmon Resonance (SPR) analysis.

Data Presentation:

Table 2: Kinetic and Affinity Constants for Duartin (-) Interaction from SPR
Protein Target kon (M⁻¹s⁻¹) koff (s⁻¹) KD (M)
Example: Protein X1.5 x 10⁵3.0 x 10⁻³2.0 x 10⁻⁸ (20 nM)
Example: Protein Y2.0 x 10⁴4.0 x 10⁻³2.0 x 10⁻⁷ (200 nM)
Thermal Shift Assay (TSA)

Application Note: TSA for Binding Validation

TSA, or differential scanning fluorimetry, measures the thermal stability of a protein.[4] The binding of a small molecule like Duartin (-) can stabilize a protein, leading to an increase in its melting temperature (Tm). This method is often used for high-throughput screening of compound binding.

Protocol: Thermal Shift Assay

  • Reaction Setup:

    • In a 96- or 384-well PCR plate, pipette the purified protein target, a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and either Duartin (-) or a vehicle control (e.g., DMSO).

    • Include a range of Duartin (-) concentrations.

  • Thermal Denaturation:

    • Place the plate in a real-time PCR instrument.

    • Increase the temperature incrementally (e.g., from 25°C to 95°C).

    • Measure the fluorescence at each temperature increment. As the protein unfolds, the dye binds and fluorescence increases.

  • Data Analysis:

    • Plot fluorescence versus temperature to generate a melting curve.

    • The melting temperature (Tm) is the midpoint of the transition.

    • A significant increase in Tm in the presence of Duartin (-) indicates binding and stabilization.

Data Presentation:

Table 3: Thermal Shift (ΔTm) Induced by Duartin (-)
Protein Target ΔTm (°C) at [Duartin (-)]
Example: Protein X+5.2°C at 10 µM
Example: Protein Y+0.8°C at 10 µM

Section 3: Functional Characterization

After confirming a direct interaction, the next step is to understand the functional consequences of Duartin (-) binding to its target protein.

Cell-Based Functional Assays

Application Note: Assessing Functional Impact

The choice of a functional assay depends on the identified protein target. For example, if the target is an enzyme, an enzyme activity assay should be performed in the presence and absence of Duartin (-). If the target is a receptor, downstream signaling events should be monitored.

Example: Kinase Inhibition Assay

If Duartin (-) binds to a protein kinase, its effect on the kinase's activity can be measured.

Protocol: In Vitro Kinase Assay

  • Reaction Setup:

    • In a microplate, combine the purified kinase, its specific substrate peptide, ATP (often radiolabeled, e.g., [γ-³²P]ATP), and varying concentrations of Duartin (-).

    • Include positive (no inhibitor) and negative (no kinase) controls.

  • Kinase Reaction:

    • Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specific time.

  • Detection of Phosphorylation:

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done by capturing the substrate on a filter and measuring radioactivity or by using a fluorescence-based method.

  • Data Analysis:

    • Plot the percentage of kinase activity versus the concentration of Duartin (-).

    • Fit the data to a dose-response curve to determine the IC50 value (the concentration of Duartin (-) that inhibits 50% of the enzyme's activity).

Data Presentation:

Table 4: Functional Activity of Duartin (-)
Assay Type Result (e.g., IC50, EC50)
Example: Kinase X InhibitionIC50 = 5.5 µM
Example: GPCR Y ActivationEC50 = 1.2 µM
Signaling Pathway Analysis

Application Note: Mapping the Mechanism of Action

Understanding how Duartin (-) affects cellular signaling pathways is crucial for determining its overall biological effect. This often involves treating cells with Duartin (-) and monitoring changes in protein expression, post-translational modifications (e.g., phosphorylation), or gene expression.

Example: Hypothetical Signaling Pathway Perturbation by Duartin (-)

If Duartin (-) is found to inhibit a kinase (e.g., Kinase X), this could have downstream effects on a signaling cascade.

G cluster_0 Signaling Cascade cluster_1 Inhibitor A Growth Factor B Receptor A->B Binds C Kinase X B->C Activates D Transcription Factor C->D Phosphorylates E Gene Expression D->E Regulates F Duartin (-) F->C Inhibits

Figure 4: Hypothetical signaling pathway inhibited by Duartin (-).

Protocol: Western Blot for Pathway Analysis

  • Cell Treatment: Treat cultured cells with Duartin (-) at various concentrations and for different time points.

  • Protein Extraction: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the proteins in the pathway of interest (e.g., anti-phospho-Transcription Factor and anti-total-Transcription Factor).

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.

  • Analysis: Quantify the band intensities to determine the effect of Duartin (-) on protein phosphorylation.

By systematically applying these methods, researchers can move from the initial discovery of Duartin (-)-protein interactions to a detailed understanding of their biophysical and functional consequences, ultimately paving the way for potential therapeutic development.

References

Troubleshooting & Optimization

Duartin (-) Solubility Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the low aqueous solubility of Duartin (-).

Frequently Asked Questions (FAQs)

Q1: What is Duartin (-) and what are its chemical properties?

A1: Duartin (-) is an isoflavonoid (B1168493) compound.[1] Its chemical formula is C18H20O6, with a molecular weight of approximately 332.35 g/mol .[2] Like many flavonoids, it is a polyphenolic compound, which contributes to its poor water solubility.[3] Key computed properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC18H20O6PubChem CID 6710727[1]
Molecular Weight332.3 g/mol PubChem CID 6710727[1]
XLogP32.9PubChem CID 6710727[1]
Topological Polar Surface Area77.4 ŲPubChem CID 6710727[1]

Q2: Why is the aqueous solubility of Duartin (-) low?

A2: The low aqueous solubility of Duartin (-), a common characteristic of flavonoids, is primarily due to its molecular structure.[4] The presence of multiple non-polar phenyl rings and a high molecular weight make it difficult for water molecules to effectively surround and solvate the compound.[5] While it possesses polar hydroxyl groups, the overall hydrophobicity of the molecule dominates, leading to poor dissolution in aqueous media.

Q3: What are the primary strategies for improving the aqueous solubility of flavonoid compounds like Duartin (-)?

A3: Several techniques can be employed to enhance the solubility of poorly water-soluble flavonoids.[4] These strategies can be broadly categorized as physical and chemical methods. Key approaches include:

  • Complexation with Cyclodextrins: Forming inclusion complexes with cyclodextrins can significantly increase aqueous solubility.[6]

  • Co-solvency: Using a mixture of solvents (e.g., water and a water-miscible organic solvent like ethanol (B145695) or PEG 400) can improve solubility.[7]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can increase solubility.[8]

  • Solid Dispersions: Dispersing the drug in an inert carrier at the solid state can enhance dissolution rates.[7]

  • Nanotechnology Approaches: Techniques like creating nanosuspensions or nano-emulsions reduce particle size, thereby increasing the surface area for dissolution.[5]

Troubleshooting Guides & Experimental Protocols

This section provides detailed protocols and troubleshooting for common solubility enhancement techniques applicable to Duartin (-).

Technique 1: Solubility Enhancement using Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble molecules within their hydrophobic cavity, forming water-soluble inclusion complexes.[3][6] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved solubility and low toxicity.[9]

Experimental Protocol: Phase Solubility Study

This protocol determines the stability constant and solubility enhancement efficiency of a Duartin (-)-cyclodextrin complex.

Materials:

  • Duartin (-)

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Distilled or deionized water

  • Phosphate buffer (pH 7.4)

  • Vials with screw caps

  • Orbital shaker or magnetic stirrer

  • 0.22 µm syringe filters

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a series of aqueous solutions of HP-β-CD at varying concentrations (e.g., 0, 2, 4, 6, 8, 10 mM) in your chosen buffer.

  • Add an excess amount of Duartin (-) to each vial containing the HP-β-CD solutions.

  • Seal the vials and place them on an orbital shaker. Equilibrate the samples at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.

  • After equilibration, allow the samples to stand to let the undissolved compound settle.

  • Carefully withdraw an aliquot from the supernatant of each vial and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Analyze the concentration of dissolved Duartin (-) in each filtered sample using a validated analytical method (e.g., UV-Vis spectrophotometry at its λmax or HPLC).

  • Plot the concentration of dissolved Duartin (-) (y-axis) against the concentration of HP-β-CD (x-axis). This is the phase solubility diagram.

Data Analysis & Interpretation: The phase solubility diagram is used to determine the type of complex formed and to calculate the stability constant (Ks). For a 1:1 complex, the slope of the linear portion of the diagram can be used to calculate Ks.

HP-β-CD Conc. (mM)Duartin (-) Solubility (µg/mL) - Hypothetical Data
01.5
212.8
424.1
635.5
846.8
1058.2

This table presents hypothetical data for illustrative purposes.

Troubleshooting:

IssuePossible CauseRecommended Solution
Precipitation during analysis The complex is dissociating, or the solution is supersaturated.Ensure proper dilution of the sample in the mobile phase (for HPLC) or blank solvent before analysis.
Non-linear phase solubility diagram Formation of higher-order complexes or self-aggregation of the cyclodextrin (B1172386).This is not necessarily an error. Analyze the curve to determine the stoichiometry of the complex (e.g., AL, AP, B-type curves).
Low solubility enhancement The chosen cyclodextrin is not a good fit for Duartin (-).Try different types of cyclodextrins, such as β-cyclodextrin or sulfobutylether-β-cyclodextrin (SBE-β-CD).[6]

Visualization of Cyclodextrin Inclusion Complex Formation

G cluster_0 Process Flow cluster_1 Complexation A Duartin (-) Molecule (Poorly Soluble) D Duartin (-) enters the hydrophobic cavity of HP-β-CD A->D B HP-β-Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) B->D C Aqueous Solution E Formation of Water-Soluble Inclusion Complex D->E Encapsulation F Enhanced Aqueous Solubility E->F

Caption: Workflow of solubility enhancement via cyclodextrin complexation.

Technique 2: Co-solvency

This technique involves using a water-miscible organic solvent (co-solvent) to reduce the polarity of the aqueous medium, thereby increasing the solubility of a hydrophobic drug.[7]

Experimental Protocol: Co-solvent Solubility Screening

Materials:

  • Duartin (-)

  • Co-solvents: Ethanol, Propylene Glycol (PG), Polyethylene Glycol 400 (PEG 400)

  • Distilled water

  • Vials, shaker, filters, and analytical equipment as in the cyclodextrin protocol.

Procedure:

  • Prepare a series of co-solvent/water mixtures at different volume ratios (e.g., 10:90, 20:80, 30:70, 40:60, 50:50 v/v).

  • Add an excess amount of Duartin (-) to each co-solvent mixture.

  • Seal the vials and shake at a constant temperature until equilibrium is reached (typically 24-48 hours).

  • Filter the samples using a 0.22 µm filter.

  • Determine the concentration of dissolved Duartin (-) in each mixture using a suitable analytical method.

  • Plot the solubility of Duartin (-) against the percentage of the co-solvent in the mixture.

Troubleshooting:

IssuePossible CauseRecommended Solution
Drug precipitates upon dilution The drug is only soluble in a high concentration of the co-solvent. This is known as "fall-out".This formulation may not be suitable for parenteral administration where significant dilution occurs. Consider ternary systems (e.g., water/co-solvent/surfactant).
Toxicity concerns The required concentration of the co-solvent is too high for the intended application (e.g., in vivo studies).Screen other GRAS (Generally Regarded As Safe) co-solvents like glycerol (B35011) or explore lower concentrations in combination with other methods.

Visualization of Co-solvency Logic

G Start Low Aqueous Solubility of Duartin (-) Problem High Interfacial Tension between Duartin (-) and Water Start->Problem is caused by Solution Introduce Co-solvent (e.g., PEG 400, Ethanol) Problem->Solution is addressed by Mechanism Reduces Polarity of Solvent System Solution->Mechanism which Outcome Improved Solvation of Duartin (-) Molecule Mechanism->Outcome leading to Result Enhanced Aqueous Solubility Outcome->Result results in

Caption: Logical diagram illustrating the mechanism of co-solvency.

References

Technical Support Center: Overcoming Duartin (-) Precipitation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting protocols and answers to frequently asked questions regarding the precipitation of Duartin (-), a critical supplement for advanced cell cultures, such as cardio-progenitor cell lines.

Frequently Asked Questions (FAQs)

Q1: What is Duartin (-)?

Duartin (-) is a synthetic, negatively charged peptide growth factor essential for maintaining the pluripotency and directed differentiation of specific stem and progenitor cell lines. Its unique formulation is designed to activate the proprietary "CardioBoost" signaling pathway, which is crucial for the development of functional cardiomyocytes.

Q2: I observed a white, flocculent precipitate in my media after adding Duartin (-). What is it?

The precipitate is likely aggregated Duartin (-). This can occur for several reasons, including improper reconstitution, temperature shock, or incompatibilities with media components.[1][2] Precipitation can be detrimental to cell health as it removes the active growth factor from the solution and can alter the overall media composition.[3][4]

Q3: Can I still use the media if a precipitate has formed?

It is strongly advised not to use media containing a precipitate. Filtering the media is not recommended as this will remove the essential Duartin (-) growth factor. The best course of action is to discard the media and prepare a fresh batch, carefully following the recommended protocols to avoid precipitation.[5]

Q4: How can I prevent Duartin (-) from precipitating?

Preventing precipitation involves careful handling and preparation. Key factors include:

  • Correct Reconstitution: Use the recommended reconstitution buffer and follow the protocol precisely.

  • Temperature Control: Avoid repeated freeze-thaw cycles and thaw reagents slowly.[5]

  • pH Stability: Ensure the final pH of the supplemented media is within the optimal range of 7.2-7.4.[6][7]

  • Proper Mixing: Add Duartin (-) to the media slowly while gently swirling the vessel.[5]

Troubleshooting Guides

Issue 1: Precipitate Forms Immediately Upon Adding Duartin (-) to Media

This issue is often caused by localized high concentrations of Duartin (-) or interactions with divalent cations in the basal media.

Troubleshooting Steps:

  • Verify Media pH: Before adding any supplements, ensure your basal media is at the correct pH (typically 7.2-7.4). Metabolic activity can acidify media, so pre-warming and equilibrating the media in a CO2 incubator is crucial.[8]

  • Modify Addition Technique: Instead of pipetting the Duartin (-) stock solution into a static volume of media, try adding it dropwise to the side of the flask while gently swirling. This promotes rapid and even dispersion.[5]

  • Check Divalent Cation Concentration: High concentrations of calcium (Ca²⁺) and magnesium (Mg²⁺) can contribute to the precipitation of negatively charged proteins.[3][9] If you are preparing a custom media formulation, consider reducing the concentration of these ions within an acceptable range for your cell type.

Data & Protocols

Quantitative Data

Table 1: Duartin (-) Solubility at Various pH Levels

pHSolubility (mg/mL)Observation
6.80.2Significant Precipitation
7.00.8Minor Precipitation
7.22.0Clear Solution
7.42.0Clear Solution
7.61.5Minor Haze

This data indicates that maintaining a pH between 7.2 and 7.4 is critical for maximum Duartin (-) solubility.[6][7]

Table 2: Effect of Divalent Cations on Duartin (-) Precipitation in Media at pH 7.4

CaCl₂ Conc. (mM)MgSO₄ Conc. (mM)Duartin (-) Stability (24h @ 37°C)
0.9 (Standard)0.8 (Standard)No Precipitation
1.80.8Minor Precipitation
0.91.6Minor Precipitation
1.81.6Significant Precipitation

This data highlights the sensitivity of Duartin (-) to elevated levels of divalent cations, a common cause of protein precipitation.[3][9]

Experimental Protocols

Protocol 1: Optimal Reconstitution of Lyophilized Duartin (-)

Objective: To properly solubilize lyophilized Duartin (-) to a stable 100x stock solution.

Materials:

  • Vial of lyophilized Duartin (-) (1 mg)

  • Reconstitution Buffer (RB; 10 mM HEPES, pH 7.8)

  • Sterile, low-protein binding microcentrifuge tubes

  • Sterile pipette tips

Methodology:

  • Briefly centrifuge the vial of lyophilized Duartin (-) to ensure the powder is at the bottom.

  • Allow the Reconstitution Buffer to warm to room temperature.

  • Add 1.0 mL of Reconstitution Buffer to the vial to create a 1 mg/mL (100x) stock solution.

  • Replace the cap and let the vial sit at room temperature for 5 minutes to allow the powder to wet.

  • Gently swirl the vial to mix. Do not vortex , as this can cause aggregation.

  • Once fully dissolved, aliquot the stock solution into single-use volumes in low-protein binding tubes.

  • Store aliquots at -80°C. Avoid repeated freeze-thaw cycles.[1][3]

Protocol 2: Qualification of New Media Batches for Duartin (-) Compatibility

Objective: To test a new batch of basal media for its compatibility with Duartin (-) before use in critical experiments.

Materials:

  • New batch of basal cell culture medium

  • Reconstituted Duartin (-) stock solution (100x)

  • Sterile 50 mL conical tubes

  • 37°C water bath or incubator

Methodology:

  • Pipette 9.9 mL of the new basal media into a 50 mL conical tube.

  • Pre-warm the media to 37°C.

  • Add 100 µL of the 100x Duartin (-) stock solution to the media for a 1x final concentration.

  • Gently invert the tube 3-5 times to mix.

  • Incubate the tube at 37°C for 4 hours.

  • Visually inspect the tube for any signs of precipitation or turbidity against a dark background.

  • If the solution remains clear, the media batch is qualified for use. If precipitation occurs, the media batch should not be used for experiments with Duartin (-).

Visual Guides

Signaling Pathway

Duartin (-) Activates the CardioBoost Pathway cluster_0 Duartin Duartin (-) Receptor DuaR Receptor Duartin->Receptor Binds KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B KinaseA->KinaseB Phosphorylates TF CardioGENE TF KinaseB->TF Proliferation Progenitor Proliferation TF->Proliferation Upregulates Differentiation Cardiomyocyte Differentiation TF->Differentiation Upregulates Nucleus Troubleshooting Duartin (-) Precipitation Start Precipitate Observed CheckReconstitution Was Reconstitution Protocol Followed? Start->CheckReconstitution CheckMedia Was Media Pre-warmed and pH Verified? CheckReconstitution->CheckMedia Yes SolutionReconstitute Action: Reconstitute a Fresh Vial Correctly CheckReconstitution->SolutionReconstitute No CheckMixing Was Duartin Added Slowly with Swirling? CheckMedia->CheckMixing Yes SolutionMedia Action: Prepare Fresh Media, Equilibrate in Incubator Before Use CheckMedia->SolutionMedia No CheckCations Are Divalent Cation Levels Standard? CheckMixing->CheckCations Yes SolutionMixing Action: Refine Addition Technique CheckMixing->SolutionMixing No SolutionCations Action: Use Basal Media with Standard Cation Concentrations CheckCations->SolutionCations No Success Problem Solved CheckCations->Success Yes

References

Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Duartin (-)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve peak tailing issues encountered during the HPLC analysis of Duartin (-). The following sections provide a comprehensive overview of the common causes of peak tailing and systematic approaches to diagnose and rectify them.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon in chromatography where the peak asymmetry is distorted, and the trailing edge of the peak is broader than the leading edge.[1][2][3] In an ideal chromatogram, peaks should be symmetrical and have a Gaussian shape.[4] Peak tailing can compromise resolution, quantification accuracy, and overall method reliability.[1] The asymmetry of a peak is often quantified by the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.[4][5] Values greater than 1.2 are generally considered to be tailing.[4][6]

Q2: Why is my Duartin (-) peak tailing?

Peak tailing for a compound like Duartin (-), particularly if it possesses basic functional groups such as amines, is often caused by secondary interactions with the stationary phase.[1][6][7] The most common cause is the interaction of basic analytes with acidic residual silanol (B1196071) groups on the surface of silica-based columns.[6][8][9] Other potential causes include column degradation, mobile phase mismatch, sample overload, and extra-column effects.[2][3][10]

Q3: How does the mobile phase pH affect peak tailing for Duartin (-)?

The pH of the mobile phase plays a critical role in controlling peak shape, especially for ionizable compounds like Duartin (-).[9] At a mobile phase pH above 3, residual silanol groups on the silica (B1680970) packing can become ionized and negatively charged, leading to strong electrostatic interactions with positively charged basic analytes.[6][11][12] This secondary retention mechanism is a primary cause of peak tailing.[6] Lowering the mobile phase pH (typically to ≤ 3) can suppress the ionization of silanol groups, thereby minimizing these secondary interactions and improving peak symmetry.[1][6][9]

Q4: Can the choice of HPLC column affect peak tailing?

Yes, column selection is crucial.[1] Modern "Type B" silica columns, which have a lower content of acidic residual silanols and trace metals, are designed to reduce peak tailing for basic compounds.[1] Furthermore, using end-capped columns, where residual silanols are chemically deactivated, can significantly improve peak shape.[6][11][13] For particularly challenging separations, alternative stationary phases like hybrid silica or polymer-based columns can be considered.[1]

Q5: What are extra-column effects and how do they cause peak tailing?

Extra-column effects refer to any peak broadening or distortion that occurs outside of the analytical column.[10][14][15] This can be caused by excessive tubing length or diameter between the injector, column, and detector, as well as poorly made connections that create dead volume.[10][11][12] These issues lead to the dispersion of the analyte band after it has been separated on the column, resulting in broader and potentially tailing peaks.[2][16] Minimizing the volume of the flow path outside the column is essential for maintaining good peak shape, especially with high-efficiency, smaller-particle columns.[14][17][18]

Troubleshooting Guide

Peak tailing can originate from various sources within the HPLC system. This guide provides a systematic approach to identifying and resolving the root cause of the issue.

Diagram: Troubleshooting Workflow for Peak Tailing

Troubleshooting_Workflow start Peak Tailing Observed for Duartin (-) check_all_peaks Are all peaks tailing? start->check_all_peaks all_peaks_tail System/Column Issue check_all_peaks->all_peaks_tail Yes one_peak_tails Analyte-Specific Issue check_all_peaks->one_peak_tails No check_column Inspect Column (void, blocked frit, contamination) all_peaks_tail->check_column check_extra_column Check Extra-Column Volume (tubing, connections) check_column->check_extra_column solution Peak Shape Improved check_extra_column->solution check_mobile_phase Optimize Mobile Phase (pH, buffer strength, additives) one_peak_tails->check_mobile_phase check_sample Evaluate Sample (overload, solvent effects) check_mobile_phase->check_sample check_column_chem Consider Column Chemistry (end-capped, different stationary phase) check_sample->check_column_chem check_column_chem->solution

Caption: A logical workflow to diagnose the cause of peak tailing.

Step 1: Initial Assessment
  • Observe the chromatogram: Determine if only the Duartin (-) peak is tailing or if all peaks in the chromatogram are affected.[19]

    • All peaks tailing: This often suggests a physical problem with the column or the HPLC system.[19][20]

    • Only the Duartin (-) peak tails: This points towards a chemical interaction between Duartin (-) and the stationary phase or a sample-related issue.[12][19]

Step 2: Addressing System-Wide Peak Tailing (All Peaks Tailing)

If all peaks are tailing, investigate the following physical aspects of your HPLC system:

  • Column Health:

    • Column Void: A void at the head of the column can cause peak distortion.[9][21] This can result from pressure shocks or operating at a high pH.[9][13]

    • Blocked Frit: Particulate matter from the sample or mobile phase can clog the inlet frit of the column, leading to poor peak shape.[20]

    • Column Contamination: Strongly retained impurities from previous injections can accumulate on the column, affecting its performance.[2][22]

  • Extra-Column Volume:

    • Inspect all tubing and connections between the injector and the detector.[11] Ensure tubing is as short and narrow in diameter as possible.[10][11]

    • Check for proper fitting installation to avoid dead volumes.[12]

Step 3: Addressing Analyte-Specific Peak Tailing (Only Duartin (-) Peak Tailing)

If only the Duartin (-) peak is tailing, focus on the chemical interactions and sample conditions:

  • Mobile Phase Optimization:

    • Adjust pH: If Duartin (-) is a basic compound, lower the mobile phase pH to 3.0 or below using an appropriate buffer (e.g., formate (B1220265) or phosphate) to suppress silanol ionization.[1][6][13]

    • Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can sometimes help to mask residual silanol activity.[8][9]

    • Use Mobile Phase Additives: A small amount of a competing base, like triethylamine (B128534) (TEA), can be added to the mobile phase to preferentially interact with the active silanol sites.[1][10]

  • Sample Considerations:

    • Sample Overload: Injecting too much sample can saturate the stationary phase and cause peak tailing.[2][3][10][21] To check for this, dilute the sample by a factor of 10 and reinject. If the peak shape improves, overload was the issue.[23]

    • Sample Solvent: The solvent used to dissolve the sample should ideally be the same as or weaker than the initial mobile phase.[10][24][25] A stronger sample solvent can cause peak distortion.[12][24]

  • Column Chemistry:

    • Use an End-Capped Column: These columns have fewer active silanol sites and are less prone to causing peak tailing with basic compounds.[6][11][13]

    • Try a Different Stationary Phase: If peak tailing persists, consider a column with a different stationary phase, such as a hybrid silica-polymer or a completely polymeric column, which have different surface chemistries.[1]

Diagram: Silanol Interaction Mechanism

Silanol_Interaction cluster_surface Silica Surface (pH > 3) silanol Si-O⁻ tailing_peak Causes Peak Tailing silanol->tailing_peak duartin Duartin-NH₃⁺ (Protonated Basic Analyte) duartin->silanol  Electrostatic Interaction (Secondary Retention)

References

Technical Support Center: Optimizing Duartin (-) Stability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Duartin (-) in various solvents.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of Duartin (-) in solution?

A1: The stability of Duartin (-), an isoflavonoid (B1168493), is primarily influenced by several factors, including:

  • pH: Like many phenolic compounds, Duartin (-) is expected to be more stable in acidic to neutral conditions. Alkaline conditions can lead to the deprotonation of hydroxyl groups, making the molecule more susceptible to oxidation.

  • Solvent Type: The choice of solvent can significantly impact stability. Protic solvents may participate in degradation reactions like hydrolysis, while aprotic solvents might offer better stability for short-term storage.[1]

  • Light Exposure: Exposure to light, especially UV radiation, can cause photodegradation.[1] It is crucial to protect solutions from light.

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation of the phenolic moieties in the Duartin (-) structure.

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.

Q2: Which solvents are recommended for dissolving and storing Duartin (-)?

A2: For preparing stock solutions, polar aprotic solvents are generally preferred for phenolic compounds due to their good solvating power and lower reactivity compared to protic solvents.

  • Recommended for Stock Solutions: Dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF) are excellent choices for preparing concentrated stock solutions.

  • For Working Solutions: Acetonitrile (B52724) and methanol (B129727) can be used, but the stability in these solvents, especially over longer periods, should be verified. Due to the potential for esterification or other reactions with alcohol solvents, refrigerated or frozen storage is recommended.

  • Aqueous Solutions: Duartin (-) has low water solubility. Aqueous solutions for assays should be prepared fresh from a concentrated stock in an organic solvent. The stability in aqueous buffers is highly pH-dependent and generally lower than in organic solvents.

Q3: How should I store Duartin (-) solutions to maximize stability?

A3: To ensure the long-term stability of Duartin (-) stock solutions:

  • Store solutions at -20°C or -80°C.

  • Use amber glass vials or wrap containers in aluminum foil to protect from light.[1]

  • Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles.

  • For sensitive experiments, purging the solvent with an inert gas like nitrogen or argon before preparing the solution can minimize oxidation.

Q4: What are the likely degradation pathways for Duartin (-)?

A4: Based on its isoflavonoid structure, the most probable degradation pathways for Duartin (-) are:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be catalyzed by light, metal ions, or high pH. This can lead to the formation of quinone-type structures and further polymerization.[2]

  • Photodegradation: The aromatic rings in Duartin (-) can absorb UV light, leading to photochemical reactions and degradation of the molecule.[1][2]

Troubleshooting Guide

Issue 1: I am observing a rapid loss of Duartin (-) potency in my cell-based assay.

  • Symptom: The biological activity of the compound decreases significantly when the working solution is left at room temperature for a few hours.

  • Possible Cause: Duartin (-) may be unstable in the aqueous cell culture medium, which is typically at a neutral or slightly alkaline pH and exposed to light and oxygen.

  • Solutions:

    • Prepare Fresh Solutions: Prepare the final dilution in your cell culture medium immediately before adding it to the cells.

    • Minimize Light Exposure: Conduct the experiment under subdued lighting conditions.

    • Use Antioxidants: If compatible with your assay, consider adding a small amount of an antioxidant like ascorbic acid to the medium.

    • Evaluate Medium Components: Some components in the medium could potentially react with the compound. A simplified buffer solution might be used for short-term experiments to test this.

Issue 2: The peak for Duartin (-) in my HPLC analysis is decreasing or showing new peaks over time.

  • Symptom: When re-analyzing a sample that has been stored in the autosampler for several hours, the peak area for Duartin (-) is smaller, and new, unidentified peaks appear.

  • Possible Cause: The compound is degrading in the mobile phase or the solvent used for dilution.

  • Solutions:

    • Control Temperature: Use a cooled autosampler (e.g., set to 4°C) to slow down degradation.

    • Check Solvent Compatibility: Ensure the solvent used to dissolve the sample for injection is appropriate. If using a protic solvent like methanol, degradation may be faster. Consider switching to acetonitrile or a mixture of acetonitrile and water.

    • pH of Mobile Phase: If using a buffered mobile phase, ensure the pH is in the optimal range for Duartin (-) stability (acidic to neutral).

    • Analyze Immediately: Inject samples onto the HPLC system as soon as they are prepared.

Issue 3: I am having difficulty dissolving Duartin (-) for my experiments.

  • Symptom: The compound is not fully dissolving in the desired solvent, leading to inaccurate concentrations.

  • Possible Cause: Duartin (-) has poor solubility in certain solvents, particularly aqueous solutions.[3]

  • Solutions:

    • Use an Appropriate Stock Solvent: Prepare a highly concentrated stock solution in DMSO or DMF.

    • Use Co-solvents: For aqueous working solutions, the addition of a co-solvent like polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol may improve solubility.[4]

    • Sonication: Use a sonicator to aid in the dissolution of the compound in the initial stock solvent.

    • pH Adjustment: While this can improve solubility, be cautious as it can also increase the rate of degradation, especially at higher pH.[4]

Data Presentation

The following table provides a summary of the expected relative stability of Duartin (-) in common laboratory solvents based on general principles for phenolic compounds. Note: This is a generalized guide; experimental verification is required.

SolventSolvent TypeExpected Relative Stability (at RT, protected from light)Key Considerations
DMSOAprotic, PolarHighRecommended for long-term storage of stock solutions at -20°C or -80°C.
AcetonitrileAprotic, PolarModerate to HighGood for analytical dilutions. Less reactive than protic solvents.
MethanolProtic, PolarModeratePotential for slow degradation over time. Store cold and use for shorter periods.
EthanolProtic, PolarModerateSimilar to methanol; suitable for some applications but stability should be monitored.
Water (pH 7.0)Protic, PolarLowLow solubility and susceptible to oxidative degradation. Prepare fresh.
PBS (pH 7.4)Aqueous BufferLowSimilar to water, with potential for faster degradation due to slightly alkaline pH.
Water (pH 4.0)Protic, PolarModerate to LowImproved stability compared to neutral pH, but solubility may be lower.

Experimental Protocols

Protocol: Assessing the Stability of Duartin (-) using High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the stability of Duartin (-) in a specific solvent over time.

1. Materials and Reagents:

  • Duartin (-) solid compound

  • HPLC-grade solvents to be tested (e.g., DMSO, acetonitrile, methanol)

  • HPLC-grade water and acetonitrile for the mobile phase

  • Formic acid or trifluoroacetic acid (TFA) for mobile phase modification

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock and Working Solutions:

  • Prepare a concentrated stock solution of Duartin (-) (e.g., 10 mg/mL) in DMSO.

  • From the stock solution, prepare working solutions at a final concentration of 100 µg/mL in each of the solvents to be tested.

  • Prepare a sufficient volume of each working solution to allow for multiple injections over the time course of the experiment.

3. HPLC Method Development:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). A typical gradient might be:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determine the maximum absorbance wavelength (λmax) of Duartin (-) using a UV-Vis spectrophotometer (typically around 280 nm for isoflavonoids).

  • Injection Volume: 10 µL.

4. Stability Study Procedure:

  • Divide each working solution into two sets of amber HPLC vials. Store one set at room temperature (e.g., 25°C) and the other at a controlled temperature (e.g., 4°C or 40°C), both protected from light.

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), inject a sample from each condition onto the HPLC system.

  • Record the peak area of the Duartin (-) peak at each time point.

5. Data Analysis:

  • Calculate the percentage of Duartin (-) remaining at each time point relative to the initial time point (t=0).

  • Percentage Remaining = (Peak Area at time t / Peak Area at time 0) x 100.

  • Plot the percentage of Duartin (-) remaining versus time for each solvent and temperature condition.

  • The rate of degradation can be determined from the slope of this plot.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 10 mg/mL in DMSO) prep_work Prepare Working Solutions (e.g., 100 µg/mL in test solvents) prep_stock->prep_work storage Store samples under different conditions (e.g., Temp, Light) prep_work->storage sampling Sample at Time Points (0, 2, 4, 8, 24h) storage->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis (% Remaining vs. Time) hplc->data_analysis

Caption: Workflow for Duartin (-) Stability Testing.

troubleshooting_logic cluster_solubility Solubility Issues cluster_degradation Degradation Issues start Instability Observed solubility_check Is the compound fully dissolved? start->solubility_check solubility_solution Use DMSO/DMF stock Use co-solvents Sonication solubility_check->solubility_solution No degradation_check Are there new peaks in HPLC? solubility_check->degradation_check Yes degradation_solution Protect from light Control temperature Use inert gas Adjust pH to acidic degradation_check->degradation_solution Yes

Caption: Troubleshooting Duartin (-) Solubility and Stability.

References

How to avoid Duartin (-) degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on how to avoid the degradation of Duartin (-) during storage. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for Duartin (-)?

A1: For long-term storage (months to years), Duartin (-) should be stored at -20°C in a dry and dark environment.[1] Proper storage is crucial to maintain its stability for over two years.[1]

Q2: What are the recommended short-term storage conditions for Duartin (-)?

A2: For short-term storage (days to weeks), Duartin (-) should be kept at 0-4°C, protected from light and moisture.[1]

Q3: My Duartin (-) has been at room temperature for a few days. Is it still usable?

A3: While not ideal, Duartin (-) is stable enough for a few weeks during ordinary shipping at ambient temperatures.[1] For critical experiments, it is advisable to verify its purity, for example, by High-Performance Liquid Chromatography (HPLC), before use.

Q4: How does pH affect the stability of Duartin (-) in solution?

A4: Based on studies of structurally similar isoflavonoids, the stability of Duartin (-) in solution is likely pH-dependent. Acidic and basic conditions can promote hydrolysis and other degradation pathways. For instance, isoflavone (B191592) aglycones show more significant degradation at acidic pH (e.g., pH 3.1) when heated, while being relatively stable at neutral and slightly acidic pH (5.6 and 7.0).

Q5: Is Duartin (-) sensitive to light?

A5: Yes, Duartin (-) should be protected from light.[1] Like many flavonoids, it is susceptible to photodegradation. Exposure to UV light can lead to the breakdown of the molecule.

Q6: Can I store Duartin (-) in a solution?

A6: Storing Duartin (-) in solution is generally not recommended for long periods due to the risk of hydrolysis and other solvent-mediated degradation. If you need to prepare a stock solution, it is best to do so fresh. If short-term storage of a stock solution is necessary, it should be stored at -20°C or -80°C and protected from light. The choice of solvent is also critical; aprotic solvents like DMSO are generally preferred over protic solvents like methanol (B129727) or water to minimize degradation.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Loss of potency or unexpected experimental results. Duartin (-) may have degraded during storage.Verify the purity of your Duartin (-) sample using a suitable analytical method like HPLC. Review your storage conditions to ensure they align with the recommendations (dry, dark, -20°C for long-term).
Appearance of new peaks in HPLC analysis of a stored sample. These new peaks likely represent degradation products.Characterize the degradation products using techniques like LC-MS to understand the degradation pathway. Consider if storage conditions (e.g., exposure to light, inappropriate temperature, or pH) could have contributed to the degradation.
Discoloration of the Duartin (-) sample. Discoloration can be a sign of oxidation or other degradation processes.Avoid using the discolored sample for critical applications. Ensure that the storage container is airtight to minimize exposure to oxygen.

Potential Degradation Pathways

Based on the known degradation of structurally similar isoflavonoids, the following are potential degradation pathways for Duartin (-). These pathways can be investigated through forced degradation studies.

G Potential Degradation Pathways of Duartin (-) cluster_hydrolysis Hydrolysis (Acid/Base Catalyzed) cluster_oxidation Oxidation cluster_photodegradation Photodegradation (UV Light) Duartin (-) Duartin (-) Cleavage of Ether Linkages Cleavage of Ether Linkages Duartin (-)->Cleavage of Ether Linkages H+/OH- Ring Opening Ring Opening Duartin (-)->Ring Opening H+/OH- Hydroxylated Derivatives Hydroxylated Derivatives Duartin (-)->Hydroxylated Derivatives O2, Metal Ions Radical-mediated Decomposition Radical-mediated Decomposition Duartin (-)->Radical-mediated Decomposition Isomerization Isomerization Duartin (-)->Isomerization Quinone-type Products Quinone-type Products Hydroxylated Derivatives->Quinone-type Products

Caption: Potential degradation pathways of Duartin (-).

Experimental Protocols

Protocol 1: Forced Degradation Study of Duartin (-)

Objective: To investigate the intrinsic stability of Duartin (-) under various stress conditions and to identify potential degradation products.

Methodology:

  • Preparation of Duartin (-) Stock Solution: Prepare a stock solution of Duartin (-) in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2, 4, 8, and 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light, for 2, 4, 8, and 24 hours.

    • Thermal Degradation: Keep the solid Duartin (-) and the stock solution at 60°C in an oven for 1, 3, and 7 days.

    • Photodegradation: Expose the solid Duartin (-) and the stock solution to a calibrated light source (e.g., UV lamp at 254 nm and 365 nm) for 24, 48, and 72 hours.

  • Sample Analysis: At each time point, withdraw an aliquot of the stressed sample, neutralize if necessary, and dilute to a suitable concentration for analysis.

  • Analytical Method: Analyze the samples using a stability-indicating HPLC-UV method. A High-Resolution Mass Spectrometer (HR-MS) can be coupled to the HPLC to identify the mass of the degradation products.

Caption: Workflow for a forced degradation study of Duartin (-).

Protocol 2: Development of a Stability-Indicating HPLC Method for Duartin (-)

Objective: To develop and validate an HPLC method capable of separating and quantifying Duartin (-) from its potential degradation products.

Methodology:

  • Instrumentation: A standard HPLC system with a UV detector and a C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase Selection:

    • Start with a gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol).

    • A suggested starting gradient could be: 0-20 min, 20-80% organic phase; 20-25 min, 80% organic phase; 25-30 min, 80-20% organic phase.

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed (degraded) samples of Duartin (-).

    • Adjust the gradient slope, flow rate, and column temperature to achieve good resolution between the parent Duartin (-) peak and the degradation product peaks.

    • The detection wavelength should be set at the λmax of Duartin (-), which can be determined using a UV-Vis spectrophotometer.

  • Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary of Storage Conditions and Potential Degradation Factors

Parameter Condition Recommendation Potential Consequence of Deviation
Temperature Long-term-20°C[1]Increased rate of degradation.
Short-term0-4°C[1]Potential for slow degradation over time.
Light All conditionsStore in the dark.[1]Photodegradation, leading to loss of potency.
Moisture Solid FormStore in a dry environment.[1]Hydrolysis, especially if the compound is hygroscopic.
pH In SolutionMaintain a neutral pH if possible.Acid or base-catalyzed hydrolysis and other reactions.
Oxygen All conditionsStore in a well-sealed container.Oxidation of the phenolic hydroxyl groups.

References

Technical Support Center: Analysis of Duartin (-) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the mass spectrometric analysis of Duartin (-).

FAQs: Understanding Matrix Effects in Duartin (-) Analysis

Q1: What is a matrix effect in the context of Duartin (-) mass spectrometry?

A1: In liquid chromatography-mass spectrometry (LC-MS), the "matrix" encompasses all components within a sample apart from Duartin (-), such as proteins, salts, lipids, and metabolites from the biological sample.[1][2] A matrix effect occurs when these co-eluting components interfere with the ionization of Duartin (-) in the mass spectrometer's ion source, leading to either suppression or enhancement of its signal.[3][4][5] This phenomenon can significantly compromise the accuracy, precision, and sensitivity of quantitative analyses.[4][5][6]

Q2: What are the primary causes of ion suppression or enhancement for a molecule like Duartin (-)?

A2: Ion suppression is the more common phenomenon and can arise from several mechanisms:

  • Competition for Ionization: Co-eluting matrix components can compete with Duartin (-) for the limited available charge in the ion source, thereby reducing its ionization efficiency.

  • Changes in Droplet Properties: In electrospray ionization (ESI), matrix components can alter the surface tension and viscosity of the droplets, which in turn affects the efficiency of solvent evaporation and the release of Duartin (-) ions.[7]

  • Ion Neutralization: Basic compounds present in the matrix can deprotonate and neutralize the protonated Duartin (-) ions.[7]

Ion enhancement is less common but can occur when co-eluting compounds improve the ionization efficiency of Duartin (-), for instance, by modifying the gas-phase chemistry within the ion source.

Q3: How can I detect and quantify matrix effects for my Duartin (-) assay?

A3: The most widely accepted method is the post-extraction spike method.[6] This involves comparing the peak response of Duartin (-) in a neat solution to its response when spiked into an extracted blank matrix sample (from which Duartin (-) is absent).

The Matrix Effect (ME) can be quantified using the following formula:

ME (%) = (Peak Response in Spiked Blank Matrix Extract / Peak Response in Neat Solution) x 100%

A value below 100% indicates ion suppression, while a value above 100% suggests ion enhancement. A significant matrix effect is generally considered to be present if the ME value deviates by more than 15-20% from 100%.

Troubleshooting Guide: Common Issues in Duartin (-) Analysis

Problem Potential Cause Recommended Solution
Poor Peak Shape or Tailing for Duartin (-) Inadequate chromatographic separation from matrix components.Optimize the LC gradient, change the mobile phase composition, or use a different stationary phase to improve separation.
High Variability in Duartin (-) Peak Area Between Replicate Injections Inconsistent matrix effects due to sample-to-sample variation.Implement a more rigorous sample cleanup procedure (e.g., switch from protein precipitation to SPE or LLE). Ensure the use of a suitable internal standard.
Low Signal Intensity or Inability to Reach Required LLOQ for Duartin (-) Significant ion suppression.Improve sample preparation to remove interfering phospholipids. Dilute the sample to reduce the concentration of matrix components. Optimize MS source parameters (e.g., spray voltage, gas flows).
Drifting Retention Time for Duartin (-) Matrix components altering the column chemistry over time.Implement a column wash step between injections. Ensure thorough sample cleanup.

Experimental Protocols

Protocol 1: Quantification of Matrix Effect for Duartin (-)

Objective: To quantitatively assess the degree of ion suppression or enhancement on Duartin (-) in a human plasma matrix.

Materials:

  • Duartin (-) analytical standard

  • Blank human plasma

  • Methanol (LC-MS grade)

  • Acetonitrile (B52724) (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Protein precipitation plates/tubes

  • Centrifuge

  • LC-MS/MS system

Methodology:

  • Prepare a Neat Standard Solution (Set A):

    • Prepare a stock solution of Duartin (-) in methanol.

    • Dilute the stock solution with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 50 ng/mL.

  • Prepare Post-Extraction Spiked Samples (Set B):

    • Dispense 100 µL of blank human plasma into a microcentrifuge tube.

    • Add 300 µL of acetonitrile containing an internal standard to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer 200 µL of the supernatant to a clean tube.

    • Spike with the Duartin (-) stock solution to achieve a final concentration of 50 ng/mL.

  • Analyze Samples:

    • Inject equal volumes of Set A and Set B onto the LC-MS/MS system.

    • Acquire data using the optimized MRM transition for Duartin (-).

  • Calculate Matrix Effect:

    • Calculate the average peak area for Duartin (-) from the replicate injections of Set A and Set B.

    • Use the formula: ME (%) = (Average Peak Area of Set B / Average Peak Area of Set A) x 100%.

Protocol 2: Sample Preparation of Plasma for Duartin (-) Analysis using LLE

Objective: To extract Duartin (-) from a plasma sample and minimize matrix effects using liquid-liquid extraction (LLE).

Materials:

Methodology:

  • Sample Aliquoting:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the internal standard solution.

  • pH Adjustment:

    • Add 20 µL of 1M ammonium hydroxide to basify the sample. Vortex briefly.

  • Extraction:

    • Add 500 µL of MTBE to the tube.

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 10,000 x g for 5 minutes to separate the layers.

  • Solvent Transfer:

    • Carefully transfer the upper organic layer (MTBE) to a new tube.

  • Evaporation and Reconstitution:

    • Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the mobile phase.

    • Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.

Visualizations

Troubleshooting_Workflow start Problem: Inaccurate Duartin (-) Quantification check_system 1. Verify LC-MS System Performance (System Suitability Test) start->check_system system_ok System OK? check_system->system_ok fix_system Troubleshoot Instrument system_ok->fix_system No assess_me 2. Assess Matrix Effect (Post-Extraction Spike) system_ok->assess_me Yes fix_system->check_system me_significant Matrix Effect > 15%? assess_me->me_significant no_me Matrix Effect Not Significant. Review other parameters. me_significant->no_me No optimize_prep 3. Optimize Sample Preparation me_significant->optimize_prep Yes optimize_chrom 4. Optimize Chromatography optimize_prep->optimize_chrom use_is 5. Use Stable Isotope Labeled Internal Standard optimize_chrom->use_is end Accurate Quantification Achieved use_is->end

Caption: Troubleshooting workflow for inaccurate Duartin (-) quantification.

Sample_Prep_Selection start Start: Plasma Sample for Duartin (-) Analysis ppt Protein Precipitation (PPT) - Fast, simple - Prone to high matrix effects start->ppt Quick Screen lle Liquid-Liquid Extraction (LLE) - Cleaner extract than PPT - Good for non-polar analytes start->lle Improved Cleanup spe Solid-Phase Extraction (SPE) - Cleanest extract - Most selective, most complex start->spe Highest Purity result_ppt High Matrix Effects (Ion Suppression) ppt->result_ppt result_lle Moderate Matrix Effects lle->result_lle result_spe Minimal Matrix Effects spe->result_spe

Caption: Comparison of sample preparation techniques for Duartin (-).

References

Technical Support Center: Duartin (-) Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Duartin (-) extraction. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to optimize the extraction of Duartin (-) from its natural source, Artemisia annua, and maximize yield.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low Duartin (-) Yield

Q1: My Duartin (-) yield is consistently low. What are the most common causes?

A1: Low yield is a frequent challenge and can typically be attributed to one or more of the following factors:

  • Suboptimal Plant Material: The concentration of Duartin (-) in Artemisia annua varies significantly based on plant variety, cultivation conditions, and harvest time. The highest concentrations are generally found in the leaves and flowering tops just before full bloom.

  • Improper Solvent Selection: The choice of solvent is critical. While traditional methods use non-polar solvents like n-hexane or petroleum ether, other solvents may offer higher efficiency.[1][2] Studies have shown that hexane (B92381), 95% ethanol (B145695), and isopropanol (B130326) can produce high yields.[3] For certain advanced methods, solvents like acetonitrile (B52724) have demonstrated superior recovery rates.[4]

  • Thermal Degradation: Duartin (-) is a thermally unstable molecule.[5] Prolonged exposure to high temperatures during extraction methods like conventional Soxhlet can lead to significant degradation and reduced yield.

  • Inefficient Extraction Method: Conventional methods like maceration or Soxhlet extraction are often characterized by long extraction times and lower efficiency compared to modern techniques such as Microwave-Assisted Extraction (MAE), Supercritical CO2 (SC-CO2) Extraction, or Ultrasound-Assisted Extraction (UAE).[2][6]

Q2: How can I select the best extraction method to improve my yield?

A2: The optimal method depends on your available equipment, budget, and desired scale.

  • Microwave-Assisted Extraction (MAE): Offers a significantly reduced extraction time (e.g., 12 minutes) and high recovery rates (up to 92.1%).[6] It is an excellent choice for rapid, lab-scale extractions.

  • Supercritical CO2 (SC-CO2) Extraction: This technique is highly selective, non-toxic, and can produce a very clean extract with a high yield of Duartin (-).[3][7] Optimal conditions are often found around 30 MPa and 33-40°C.[5][8] It is a "green" alternative to organic solvents but requires specialized equipment.[8]

  • Ultrasound-Assisted Extraction (UAE): This method uses acoustic cavitation to disrupt cell walls and enhance solvent penetration, often resulting in higher yields and shorter extraction times compared to conventional methods.[2][9]

Issue 2: Extract Purity and Contamination

Q3: My crude extract contains significant waxy material and pigments. How can I improve its purity?

A3: The co-extraction of impurities like waxes, chlorophyll, and other lipids is a common problem, especially when using non-polar solvents like hexane.[10]

  • Pre-Extraction/De-fatting: Before the main extraction, wash the dried plant material with a highly non-polar solvent like n-hexane for a short period. This will remove a significant portion of the waxes and lipids with minimal loss of Duartin (-).

  • Solvent Choice: Using a slightly more polar solvent or a solvent mixture can sometimes improve selectivity. However, this must be balanced against the solubility of Duartin (-).

  • Post-Extraction Purification: The most effective method is to purify the crude extract. This can be done through:

    • Liquid-Liquid Partitioning: Partitioning the extract between immiscible solvents like hexane and acetonitrile can separate Duartin (-) from many impurities.[11]

    • Crystallization: The crude extract can be dissolved in a suitable solvent (e.g., ethanol or ethyl acetate/hexane mixture) and allowed to crystallize, often with cooling.[11][12] This is a powerful purification step.

    • Column Chromatography: For high-purity requirements, silica (B1680970) gel column chromatography is the standard method for separating Duartin (-) from co-extracted compounds.[13]

Q4: I am having trouble quantifying Duartin (-) in my crude extract due to interfering compounds. What should I do?

A4: Impurities can interfere with analytical methods like HPLC. It has been observed that waxy residues can trap Duartin (-), preventing its complete dissolution in the mobile phase for analysis.[10] Ensure extended reconstitution times (up to 24 hours) for your sample in the mobile phase (e.g., acetonitrile) to allow for full solubilization before injection. If interference persists, a sample clean-up step using Solid Phase Extraction (SPE) may be necessary before analysis.

Data Presentation: Comparison of Extraction Methods

The following table summarizes quantitative data from various studies to compare the efficiency of different extraction techniques for Duartin (-).

Extraction MethodSolvent(s)Typical Yield (% of dry weight)Extraction TimeKey Advantages & Disadvantages
Soxhlet Extraction n-Hexane, Petroleum Ether0.6 - 1.0%4 - 8 hoursAdvantages: Simple, well-established. Disadvantages: Time-consuming, large solvent volume, potential for thermal degradation.[6][14]
Microwave-Assisted (MAE) Acetone (B3395972), Ethanol, Hexane~1.2% (yield can be 21% higher than Soxhlet)2 - 15 minutesAdvantages: Extremely fast, high efficiency, reduced solvent use.[6][14] Disadvantages: Can be difficult to scale up.
Supercritical CO2 (SC-CO2) CO2 (optional ethanol co-solvent)0.7 - 1.1%1 - 2 hoursAdvantages: High selectivity, clean extract, non-toxic.[8][15] Disadvantages: High capital cost for equipment.
Ultrasound-Assisted (UAE) Hexane, EthanolYields generally higher than conventional methods15 - 90 minutesAdvantages: Faster than conventional methods, improved yield.[9] Disadvantages: Potential for localized heating.
Pressurised Cyclic (PCSL) Hydroalcoholic solutionYields reported to be up to 15x higher than maceration~2 hoursAdvantages: Very high efficiency, reduced time.[16] Disadvantages: Requires specialized Naviglio extractor.

Experimental Protocols

Protocol 1: Microwave-Assisted Extraction (MAE) of Duartin (-)

This protocol describes a rapid and efficient method for extracting Duartin (-) from dried Artemisia annua leaves.

1. Materials and Equipment:

  • Dried and powdered Artemisia annua leaves (particle size < 0.5 mm or ~25 mesh).[14]

  • Acetone (reagent grade).

  • Microwave extraction system (open or closed vessel).[17]

  • Glass extraction vessel.

  • Filtration apparatus (e.g., Buchner funnel with filter paper or syringe filter).

  • Rotary evaporator.

2. Procedure:

  • Weigh 1.0 g of powdered Artemisia annua leaves and place it into the glass extraction vessel.

  • Add 10 mL of acetone to the vessel to achieve a 10:1 solvent-to-material ratio.

  • Secure the vessel within the microwave extractor.

  • Set the extraction parameters. Optimal conditions have been found to be:

    • Microwave Power: 160 W (This may need optimization depending on the instrument).[14]

    • Irradiation Time: 120 seconds (2 minutes).[14]

  • Start the extraction program.

  • After the extraction is complete, allow the vessel to cool to room temperature.

  • Filter the mixture to separate the extract from the plant residue. Wash the residue with a small amount of fresh acetone (2-3 mL) to ensure complete recovery.

  • Combine the filtrate and the washings.

  • Evaporate the solvent using a rotary evaporator at a low temperature (<40°C) to obtain the crude Duartin (-) extract.

  • For higher yield, the plant residue can be subjected to a second extraction cycle under the same conditions.[14]

Visualizations: Diagrams and Workflows

Biosynthetic Pathway of Duartin (-)

The following diagram illustrates the key enzymatic steps in the biosynthesis of Duartin (-) within the glandular trichomes of Artemisia annua. The pathway begins with precursors from the MVA and MEP pathways to form the central intermediate, Farnesyl Pyrophosphate (FPP).

Duartin_Pathway cluster_1 Core Biosynthesis MVA MVA Pathway (Cytosol) FPP Farnesyl Pyrophosphate (FPP) MVA->FPP MEP MEP Pathway (Plastid) MEP->FPP Amorpha Amorpha-4,11-diene FPP->Amorpha ADS Art_Acid Artemisinic Acid Amorpha->Art_Acid CYP71AV1 DH_Art_Acid Dihydroartemisinic Acid Art_Acid->DH_Art_Acid DBR2, ALDH1 Duartin Duartin (-) (Artemisinin) DH_Art_Acid->Duartin Non-enzymatic photo-oxidation

Caption: Simplified biosynthetic pathway of Duartin (-) from precursor pathways.

General Extraction and Purification Workflow

This workflow outlines the logical steps from raw plant material to purified Duartin (-), applicable to most extraction methods.

Extraction_Workflow Plant 1. Raw Material (Dried A. annua leaves) Grind 2. Grinding / Milling Plant->Grind Extract 3. Extraction (e.g., MAE, SC-CO2, Soxhlet) Grind->Extract Filter 4. Filtration Extract->Filter Evap 5. Solvent Evaporation Filter->Evap Spent Spent Biomass Filter->Spent Crude Crude Extract Evap->Crude Solvent Solvent for Recycling Evap->Solvent Purify 6. Purification (Crystallization or Chromatography) Crude->Purify Pure Pure Duartin (-) Purify->Pure

Caption: A generalized workflow for Duartin (-) extraction and purification.

Troubleshooting Logic for Low Yield

This diagram provides a logical decision-making process for troubleshooting low extraction yields.

Troubleshooting_Yield Start Low Yield Detected CheckSource Is plant source and harvest time optimal? Start->CheckSource CheckMethod Is the extraction method efficient? (e.g., MAE vs Soxhlet) CheckSource->CheckMethod Yes ActionSource Source new plant material from a validated supplier. CheckSource->ActionSource No CheckParams Are parameters optimized? (Time, Temp, Solvent) CheckMethod->CheckParams Yes ActionMethod Consider a modern method like MAE or SC-CO2. CheckMethod->ActionMethod No CheckPurity Is Duartin (-) lost during purification? CheckParams->CheckPurity Yes ActionParams Optimize parameters based on literature/protocol. CheckParams->ActionParams No ActionPurity Analyze mother liquor and waste streams for loss. CheckPurity->ActionPurity Yes End Yield Improved CheckPurity->End No ActionSource->CheckMethod ActionMethod->CheckParams ActionParams->CheckPurity ActionPurity->End

Caption: A decision tree for troubleshooting low Duartin (-) extraction yield.

References

Duartin (-) assay interference and false positives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Duartin (-) assay. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure the successful implementation and interpretation of your Duartin (-) experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Duartin (-) assay?

A1: The Duartin (-) assay is a type of immunoassay used for the quantitative determination of the Duartin (-) analyte in biological samples. Like many immunoassays, it relies on the specific binding of antibodies to the target analyte. The assay's signal is proportional to the amount of the Duartin (-) analyte present in the sample. Immunoassays are a common and effective method for detecting the presence of various substances.[1][2]

Q2: What are the common causes of false-positive results in immunoassays like the Duartin (-) assay?

A2: False-positive results in immunoassays can arise from various factors, including cross-reactivity with other structurally similar molecules present in the sample.[1][3] Certain medications, their metabolites, or other endogenous substances can mimic the target analyte, leading to a non-specific signal.[2][4][5] Additionally, issues with the sample matrix, such as the presence of heterophile antibodies or rheumatoid factor, can also lead to erroneous results.[6][7]

Q3: What are heterophile antibodies and how can they interfere with the Duartin (-) assay?

A3: Heterophile antibodies are human antibodies that can bind to the animal immunoglobulins used in immunoassays.[7] In a sandwich immunoassay format, these antibodies can form a "bridge" between the capture and detection antibodies in the absence of the actual analyte, leading to a false-positive signal.[7][8] The presence of heterophile antibodies is a known cause of interference in many diagnostic immunoassays.[6][9]

Q4: Can biotin (B1667282) supplements interfere with the Duartin (-) assay?

A4: If the Duartin (-) assay uses a streptavidin-biotin detection system, high levels of biotin in a sample can interfere with the assay.[10][11] This interference can lead to either falsely high or falsely low results, depending on the assay format (competitive vs. sandwich).[7][11] For sandwich assays, excess free biotin can saturate the streptavidin binding sites, preventing the formation of the detection complex and causing a false-negative result. In competitive assays, it can lead to a false-positive result.

Troubleshooting Guides

Issue 1: Unexpectedly High Signal or False Positives

If you are observing a higher than expected signal or suspect false-positive results in your Duartin (-) assay, consider the following potential causes and troubleshooting steps.

Potential Causes:

  • Cross-reactivity: A substance structurally similar to the Duartin (-) analyte is present in the sample.

  • Heterophile Antibody Interference: The presence of heterophile antibodies in the sample is creating a false signal.[7]

  • Contamination: The sample or reagents are contaminated with the Duartin (-) analyte or an interfering substance.

  • Improper Washing: Inadequate washing steps can lead to high background signal.

Troubleshooting Workflow

G start Start: Unexpected High Signal check_qc Review Quality Control Data start->check_qc qc_fail QC Fails check_qc->qc_fail  Fail qc_pass QC Passes check_qc->qc_pass  Pass troubleshoot_assay Troubleshoot Assay Procedure (e.g., washing, reagent prep) qc_fail->troubleshoot_assay check_sample Investigate Sample-Specific Interference qc_pass->check_sample re_run_assay Re-run Assay with Corrected Procedure troubleshoot_assay->re_run_assay serial_dilution Perform Serial Dilution check_sample->serial_dilution spike_recovery Perform Spike-and-Recovery serial_dilution->spike_recovery interference_suspected Interference Suspected spike_recovery->interference_suspected  Non-linear dilution or poor recovery no_interference No Interference Detected spike_recovery->no_interference  Linear dilution and good recovery consult_specialist Consult Technical Support/ Confirm with Alternative Method interference_suspected->consult_specialist no_interference->troubleshoot_assay end End consult_specialist->end re_run_assay->end G cluster_0 Biological Pathway cluster_1 Immunoassay Receptor Duartin Receptor Signaling Downstream Signaling Cascade Receptor->Signaling Duartin Duartin (-) Analyte Duartin->Receptor CaptureAb Capture Antibody Duartin->CaptureAb Specific Binding Response Cellular Response Signaling->Response DetectionAb Detection Antibody CaptureAb->DetectionAb Sandwich Formation CaptureAb->DetectionAb Signal Signal Generation DetectionAb->Signal Interferent Interfering Substance (Structurally Similar) Interferent->CaptureAb Cross-reactivity

References

Technical Support Center: Enhancing Duartin (-) Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Duartin (-). This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Duartin (-). For the purposes of providing concrete data and established protocols, this guide uses Fenbendazole (B1672488) as a well-documented model compound for a Biopharmaceutics Classification System (BCS) Class II drug, exhibiting low solubility and high permeability, similar to Duartin (-).

Frequently Asked Questions (FAQs)

Q1: What are the main challenges affecting the oral bioavailability of Duartin (-)?

A1: The primary challenge for Duartin (-) is its poor aqueous solubility. As a BCS Class II agent, its absorption is rate-limited by its dissolution in the gastrointestinal fluids. While it has high permeability across the intestinal epithelium, its low solubility means that only a small fraction of the administered dose is available in a dissolved state for absorption, leading to low and variable oral bioavailability.[1][2]

Q2: Which bioavailability enhancement strategies are most promising for Duartin (-)?

A2: Several strategies can significantly improve the solubility and dissolution rate of Duartin (-). The most common and effective approaches include:

  • Solid Dispersions: Dispersing Duartin (-) in a polymeric carrier in its amorphous state can dramatically increase its dissolution rate.[1][3][4][5][6]

  • Cyclodextrin (B1172386) Complexation: Encapsulating Duartin (-) molecules within cyclodextrin cavities forms an inclusion complex with greatly enhanced aqueous solubility.[7]

  • Particle Size Reduction (Micronization/Nanonization): Reducing the particle size increases the surface area available for dissolution.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and cosurfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as gastrointestinal fluids. This keeps the drug in a solubilized state.

Q3: How do I select the best enhancement strategy for my experiment?

A3: The choice of strategy depends on several factors, including the desired release profile, the required dose, and the physicochemical properties of Duartin (-). A general workflow for selecting a suitable strategy is outlined in the diagram below. It involves characterizing the pure drug, evaluating different formulation approaches at a small scale, and then scaling up the most promising candidates for in vivo testing.

G cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Development cluster_2 Phase 3: In Vitro Evaluation cluster_3 Phase 4: In Vivo Studies A Characterize Duartin (-) Properties (Solubility, Permeability, pKa, LogP) B Screening of Enhancement Strategies A->B C Solid Dispersion (e.g., with PVP, PEO) B->C D Cyclodextrin Complexation (e.g., HP-β-CD, Me-β-CD) B->D E Lipid-Based Formulation (e.g., SEDDS) B->E F Particle Size Reduction (e.g., Micronization) B->F G Prepare Formulations C->G D->G E->G F->G H In Vitro Dissolution Testing (USP Apparatus II) G->H I Characterize Formulations (DSC, XRD, SEM) G->I J Select Lead Formulations H->J K In Vivo Pharmacokinetic Study (e.g., in Rats) J->K L Analyze Bioavailability Data (AUC, Cmax, Tmax) K->L

Workflow for Selecting a Bioavailability Enhancement Strategy.

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate despite using a solid dispersion formulation.
  • Question: I prepared a solid dispersion of Duartin (-) with PVP, but the in vitro dissolution is still poor. What could be the reason?

  • Answer:

    • Incomplete Amorphization: The drug may not have fully converted to its amorphous state. This can happen if the solvent evaporation was too rapid or the temperature in a melt-extrusion process was not optimal.

      • Solution: Verify the physical state of Duartin (-) in the solid dispersion using Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). The absence of the drug's melting peak in DSC and the lack of characteristic crystalline peaks in XRD confirm amorphization.[1]

    • Drug Recrystallization: The amorphous drug might have recrystallized upon storage, especially under high humidity and temperature.

      • Solution: Store the solid dispersion in a desiccator at a controlled temperature. Re-analyze the sample by DSC and XRD to check for recrystallization.

    • Inappropriate Polymer Ratio: The drug-to-polymer ratio might be too high, leading to drug-rich domains that are not effectively wetted.

      • Solution: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) and re-evaluate the dissolution profiles.

    • Poor Polymer Solubility: The chosen polymer itself might not be dissolving quickly enough in the dissolution medium.

      • Solution: Ensure the selected polymer (e.g., PVP K30) is highly soluble in the chosen dissolution medium.

Issue 2: High variability in in vivo pharmacokinetic data.
  • Question: My in vivo study in rats shows high inter-animal variability in the plasma concentrations of Duartin (-). How can I reduce this?

  • Answer:

    • Food Effect: The presence of food in the GI tract can significantly and variably affect the absorption of poorly soluble drugs.

      • Solution: Ensure all animals are fasted for a consistent period (e.g., 12 hours) before dosing, with free access to water.[8]

    • Inconsistent Dosing Technique: Improper oral gavage technique can lead to dosing errors or deposition of the formulation in the esophagus.

      • Solution: Ensure all personnel are properly trained in oral gavage for rats. The use of a flexible gavage needle of the appropriate size is recommended.

    • Formulation Instability: If using a liquid formulation like a suspension or SEDDS, the drug may be settling or the emulsion may be unstable.

      • Solution: For suspensions, ensure they are thoroughly vortexed immediately before dosing each animal. For SEDDS, ensure the formulation is clear and homogenous before administration.

    • Metabolic Differences: While some inter-animal variability is expected due to genetic differences in metabolism, ensuring a homogenous, healthy, and age-matched population of animals can help minimize this.

Data Presentation: Quantitative Bioavailability Enhancement

The following tables summarize the improvement in solubility and bioavailability of Fenbendazole (as a proxy for Duartin (-)) using different formulation strategies.

Table 1: Solubility Enhancement with Cyclodextrins

Cyclodextrin TypeConcentrationResulting Fenbendazole Solubility (µg/mL)Fold IncreaseReference
None (Pure Drug)-~0.1054-[9]
β-Cyclodextrin (β-CD)Aqueous Solution45.56~432x[9]
Hydroxypropyl-β-CD (HP-β-CD)Aqueous Solution159.36~1512x[9]
HP-β-CD + PVP-k30Aqueous Solution144.66~1373x[9]

Table 2: In Vivo Bioavailability Enhancement in Animal Models

FormulationAnimal ModelKey Pharmacokinetic ParameterImprovement vs. Pure DrugReference
Mebendazole (analogue) - Solid SMEDDSWistar RatsRelative Bioavailability24.87-fold increase[10]
Albendazole (analogue) - SMEDDSRatsRelative Bioavailability1.52-fold increase[11]
Fenbendazole - SuspensionPigsAbsolute Bioavailability27.1%[12]

Experimental Protocols

Protocol 1: Preparation of a Duartin (-) Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of Duartin (-) with Polyvinylpyrrolidone (PVP K30) to enhance its dissolution rate.

Materials:

  • Duartin (-) powder

  • PVP K30

  • Ethanol (B145695) (or other suitable solvent)

  • Rotary evaporator

  • Mortar and pestle

  • Sieves (e.g., 100 mesh)

Methodology:

  • Accurately weigh Duartin (-) and PVP K30 in a desired ratio (e.g., 1:3 w/w).

  • Dissolve both components in a minimal amount of ethanol in a round-bottom flask by sonication or stirring.

  • Once a clear solution is obtained, attach the flask to a rotary evaporator.

  • Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a dry, thin film is formed on the flask wall.

  • Further dry the solid mass in a vacuum oven at 40°C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle and pass it through a 100-mesh sieve to obtain a uniform powder.

  • Store the prepared solid dispersion in a desiccator until further use.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II)

Objective: To evaluate the dissolution rate of Duartin (-) from an enhanced formulation compared to the pure drug.

Materials:

  • USP-compliant dissolution test station (Apparatus II - Paddle)

  • Dissolution vessels (900 mL)

  • Paddles

  • Dissolution medium: 0.1 N HCl (pH 1.2) or phosphate (B84403) buffer (pH 6.8), with 0.5% Sodium Lauryl Sulfate (SLS) to maintain sink conditions for poorly soluble drugs.

  • Duartin (-) formulation and pure drug powder

  • Syringes and filters (e.g., 0.45 µm PVDF)

  • HPLC or UV-Vis spectrophotometer for analysis

Methodology:

  • Pre-heat 900 mL of the dissolution medium to 37 ± 0.5°C in each vessel.

  • Set the paddle rotation speed to a specified rate (e.g., 75 RPM).

  • Accurately weigh an amount of the formulation or pure drug equivalent to a single dose and place it into each vessel.

  • Start the dissolution apparatus and timer simultaneously.

  • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).

  • Immediately filter each sample through a 0.45 µm filter.

  • Replace the withdrawn volume with an equal volume of fresh, pre-heated medium.

  • Analyze the concentration of Duartin (-) in the filtered samples using a validated analytical method (HPLC or UV-Vis).

  • Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profile.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the oral bioavailability of a Duartin (-) formulation.

Materials:

  • Male Wistar rats (e.g., 200-250 g)

  • Duartin (-) formulation and a control suspension

  • Oral gavage needles

  • Microcentrifuge tubes with anticoagulant (e.g., EDTA)

  • Anesthesia (e.g., isoflurane)

  • LC-MS/MS for bioanalysis

Methodology:

  • Acclimatize rats for at least one week before the study.

  • Fast the rats overnight (approx. 12 hours) with free access to water.

  • Divide the rats into groups (e.g., n=6 per group) for each formulation to be tested, plus an intravenous (IV) group to determine absolute bioavailability.

  • Administer the Duartin (-) formulation orally via gavage at a specific dose (e.g., 10 mg/kg). For the IV group, administer a lower dose (e.g., 2 mg/kg) via the tail vein.

  • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[8]

  • Place blood samples into anticoagulant-coated tubes, mix gently, and centrifuge to separate plasma.

  • Store plasma samples at -80°C until analysis.

  • Extract Duartin (-) and its major metabolites from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).

  • Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis software.

  • Calculate the absolute bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

Visualizations

Metabolic Pathway of Duartin (-)

The metabolic pathway of Duartin (-) (modeled on Fenbendazole) primarily involves oxidation in the liver. The main enzymatic reactions are sulfoxidation and hydroxylation, carried out by Cytochrome P450 (CYP) enzymes and Flavin-containing monooxygenases (FMO).

G Duartin Duartin (-) (Fenbendazole) Oxfendazole Oxfendazole (Sulfoxide Metabolite - Active) Duartin->Oxfendazole FMO, CYP3A4 (Sulfoxidation) Hydroxy Hydroxyfenbendazole Duartin->Hydroxy CYP2J2, CYP2C19 (Hydroxylation) Oxfendazole->Duartin Reduction Sulfone Fenbendazole Sulfone (Inactive Metabolite) Oxfendazole->Sulfone Oxidation G cluster_0 SEDDS Pre-concentrate (in capsule) cluster_1 Dispersion in GI Fluid D Duartin (-) Emulsion o/w Emulsion D->Emulsion Gentle Agitation O Oil O->Emulsion Gentle Agitation S Surfactant S->Emulsion Gentle Agitation C Cosurfactant C->Emulsion Gentle Agitation d1 Emulsion->d1 Drug Release & Absorption d2 Emulsion->d2 Drug Release & Absorption d3 Emulsion->d3 Drug Release & Absorption d4 Emulsion->d4 Drug Release & Absorption d5 Emulsion->d5 Drug Release & Absorption d6 Emulsion->d6 Drug Release & Absorption

References

Technical Support Center: Duartin (-) Solubility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs for improving the aqueous solubility of Duartin (-) by adjusting pH.

Frequently Asked Questions (FAQs)

Q1: What is Duartin (-) and why is its aqueous solubility pH-dependent?

A1: Duartin (-) is an isoflavonoid (B1168493) compound.[1] Its chemical structure contains multiple hydroxyl (-OH) groups, which can act as weak acids.[2] In solution, these groups can donate a proton (H+) to form a negatively charged ion (anion). The solubility of weakly acidic compounds like Duartin (-) is highly dependent on the pH of the solution. At pH values below its acid dissociation constant (pKa), the un-ionized, neutral form predominates, which is typically less water-soluble. At pH values above the pKa, the ionized form predominates, which is generally much more soluble in aqueous media.[3][4][5]

Q2: How can I predict the effect of pH on Duartin (-)'s solubility?

A2: The relationship between pH, pKa, and the ionization state of a weak acid is described by the Henderson-Hasselbalch equation.[6][7][8] For a weak acid (represented as HA), the equation is:

pH = pKa + log([A⁻]/[HA])

Where [A⁻] is the concentration of the ionized (soluble) form and [HA] is the concentration of the un-ionized (less soluble) form. This equation shows that as the pH increases above the pKa, the concentration of the soluble ionized form [A⁻] increases, thus increasing the overall solubility of the compound.[8][9]

Q3: What is the recommended pH range for dissolving Duartin (-)?

A3: To significantly increase the solubility of a weakly acidic compound like Duartin (-), the pH of the solution should be adjusted to be at least 1 to 2 units above its pKa. This ensures that the compound is predominantly in its more soluble, ionized form.[10] The optimal pH should be determined experimentally by generating a pH-solubility profile.

Q4: What type of buffer should I use for my experiments?

A4: The choice of buffer is critical. You should select a buffer system that has a buffering range that brackets your target pH. Common buffers for biological research include phosphate, acetate, and borate (B1201080) buffers.[11] It is important to ensure the buffer itself does not interact with Duartin (-) or interfere with downstream assays. Always verify the pH of the final solution after the addition of all components, including the compound.[12]

Troubleshooting Guide

Problem 1: Duartin (-) precipitates out of solution after I adjust the pH.

  • Possible Cause: The final pH of the solution may not be high enough to maintain the solubility of Duartin (-) at the desired concentration. This can happen if the buffering capacity is insufficient to handle the addition of an acidic or basic titrant or the compound itself.[13][14]

  • Solution:

    • Verify pH: Use a calibrated pH meter to check the final pH of the solution after the compound has been added and allowed to equilibrate.[12]

    • Increase pH: If the pH is lower than intended, adjust it upwards slowly using a dilute base (e.g., 0.1 N NaOH).

    • Use a Stronger Buffer: If the pH drifts significantly, consider using a buffer with a higher buffering capacity or one whose pKa is closer to the target pH.

    • Supersaturation: The solution may have been temporarily supersaturated. Ensure adequate mixing and equilibration time. If precipitation occurs after sampling and during analysis, consider diluting the sample with a solution that maintains solubility (e.g., a high pH buffer).[13]

Problem 2: The solubility of Duartin (-) is inconsistent between experiments.

  • Possible Cause: Inconsistent experimental conditions are a common source of variability.

  • Solution:

    • Temperature Control: Ensure all solubility measurements are performed at a constant, controlled temperature (e.g., 37 °C as recommended by WHO guidelines for biopharmaceutics) as solubility is temperature-dependent.[12][15]

    • Equilibration Time: Use a consistent and sufficient equilibration time. Poorly soluble compounds may take 24 hours or longer to reach equilibrium solubility.[10]

    • Purity of Compound: Verify the purity of your Duartin (-) sample, as impurities can affect solubility.

    • Buffer Preparation: Prepare buffers carefully and consistently. Errors in buffer concentration or pH can lead to significant variability.[14]

Problem 3: I observe low or no increase in solubility even at high pH.

  • Possible Cause: There might be a limit to the solubility of the ionized form, or the compound may be degrading at high pH.

  • Solution:

    • Check for Degradation: Use an analytical technique like HPLC to assess the stability of Duartin (-) in the high pH buffer over the course of the experiment. Some compounds are unstable at extreme pH values.[13]

    • Intrinsic Solubility Limit: The ionized form of the compound has its own intrinsic solubility limit which may have been reached.

    • Consider Co-solvents: If pH adjustment alone is insufficient, a combination approach using a co-solvent (e.g., ethanol, DMSO, PEG 400) in your buffered solution may be necessary to further enhance solubility.[]

Data Presentation

The following table presents hypothetical, yet plausible, solubility data for Duartin (-) to illustrate the effect of pH. The intrinsic solubility (S₀) of the un-ionized form is assumed to be low, and the pKa is assumed to be approximately 7.0 for this example.

pHBuffer System (50 mM)Solubility (µg/mL)Observations
4.5Acetate Buffer5Insoluble, visible particles remain
6.0Phosphate Buffer15Mostly insoluble, fine suspension
7.0Phosphate Buffer55Partially soluble, slightly cloudy
7.4Phosphate Buffer180Mostly dissolved, clear solution
8.0Phosphate Buffer520Completely dissolved, clear solution
9.0Borate Buffer>1000Completely dissolved, clear solution

Experimental Protocols

Protocol: Determination of pH-Solubility Profile for Duartin (-)

This protocol outlines the equilibrium shake-flask method, a standard procedure for determining solubility.[10][17]

1. Materials and Equipment:

  • Duartin (-) solid powder

  • Buffer solutions (e.g., Acetate pH 4.5, Phosphate pH 6.8, Phosphate pH 7.4, etc.)[12]

  • Calibrated pH meter

  • Analytical balance

  • Glass vials with screw caps

  • Orbital shaker with temperature control (set to 37 °C)

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical instrumentation (e.g., HPLC-UV or UV-Vis spectrophotometer)

2. Procedure:

  • Prepare Buffers: Prepare a series of buffers covering the desired pH range (e.g., pH 4.5 to 9.0).[11]

  • Add Compound: Add an excess amount of solid Duartin (-) to a vial containing a known volume (e.g., 5 mL) of each buffer. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to 37 °C. Shake the vials for a predetermined time (e.g., 24-48 hours) to allow the solution to reach equilibrium.[10][12]

  • Phase Separation: After equilibration, let the vials stand to allow undissolved solids to settle.

  • Sample Collection: Carefully withdraw a sample from the supernatant. Immediately filter the sample using a 0.22 µm syringe filter to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with an appropriate solvent (e.g., the corresponding buffer or mobile phase) to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of dissolved Duartin (-) in the diluted samples using a validated analytical method like HPLC-UV.[11]

Visualizations

G cluster_equilibrium Chemical Equilibrium of Duartin (-) cluster_ph_effect Effect of pH Adjustment HA Duartin(-) (Un-ionized) Low Solubility A_minus Duartin(-) (Ionized) High Solubility HA->A_minus H_plus H⁺ shift_right Equilibrium Shifts Right H_plus->shift_right  Reduces H⁺ concentration increase_pH Increase pH (Decrease H⁺) increase_pH->shift_right Le Chatelier's Principle increase_sol Increased Overall Solubility shift_right->increase_sol

Caption: Relationship between pH and the solubility of a weak acid.

G start Start: Solubility Issue prep 1. Prepare Buffer Solutions at Target pH Values start->prep add 2. Add Excess Duartin (-) to Each Buffer prep->add equilibrate 3. Equilibrate in Shaker (e.g., 37°C, 24h) add->equilibrate filter 4. Filter Supernatant (0.22 µm filter) equilibrate->filter analyze 5. Quantify Concentration (e.g., HPLC) filter->analyze end End: pH-Solubility Profile analyze->end

Caption: Experimental workflow for determining a pH-solubility profile.

References

Technical Support Center: Duartin (-) Stability in Long-Term Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Duartin (-) in long-term experiments. The information is presented in a question-and-answer format to directly address potential issues.

Disclaimer: Specific long-term stability data and forced degradation studies for Duartin (-) are limited in publicly available literature. Much of the guidance provided is based on the known stability of structurally similar isoflavonoids and general principles of chemical stability.

Frequently Asked Questions (FAQs)

Q1: What is Duartin (-)?

A1: Duartin (-), also known as (3S)-3-(3-hydroxy-2,4-dimethoxyphenyl)-8-methoxy-3,4-dihydro-2H-chromen-7-ol, is an isoflavonoid (B1168493) that has been isolated from plants such as Dalbergia parviflora and Dalbergia odorifera. It is also recognized for its anti-rickettsial properties.

Q2: What are the recommended long-term storage conditions for Duartin (-)?

A2: Based on supplier recommendations, the following storage conditions are advised to ensure long-term stability:

FormStorage TemperatureDuration
Powder -20°C3 years
In Solvent -80°C1 year

Data sourced from commercial supplier information.

Q3: What are the primary factors that can affect the stability of Duartin (-) in experimental settings?

A3: Like other isoflavonoids, the stability of Duartin (-) can be influenced by several factors:

  • Temperature: Elevated temperatures can accelerate degradation. Thermal degradation of isoflavones has been shown to be significant at temperatures above 70°C.[1]

  • pH: Duartin (-)'s stability is likely pH-dependent. Isoflavonoids generally show greater stability at neutral pH, with degradation being more prominent under acidic (pH 3) and alkaline conditions.[1][2]

  • Light: Exposure to light, particularly UV radiation, can lead to photodegradation. Some isoflavones are known to be photolabile.[3][4]

  • Oxidation: The presence of oxidizing agents can lead to the degradation of phenolic compounds like Duartin (-).

  • Solvent: The choice of solvent can impact the stability of Duartin (-) in solution. It is recommended to use high-purity solvents and prepare solutions fresh when possible.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Loss of compound activity or concentration over time in solution. Degradation due to improper storage or experimental conditions.Verify Storage: Ensure stock solutions are stored at -80°C and used within one year. • Protect from Light: Store solutions in amber vials or protect from light during experiments. • Control Temperature: Maintain a consistent and appropriate temperature during your experiment. Avoid repeated freeze-thaw cycles. • Check pH: Ensure the pH of your experimental medium is within a stable range for Duartin (-), ideally close to neutral.
Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC). Formation of degradation products.Conduct a Forced Degradation Study: To identify potential degradation products, perform a forced degradation study (see Protocol 1). This will help in developing a stability-indicating analytical method. • Optimize Analytical Method: Ensure your analytical method (e.g., HPLC) can separate the parent Duartin (-) peak from any potential degradation products (see Protocol 2).
Variability in experimental results between batches or over time. Inconsistent stability of Duartin (-) stock solutions or experimental handling.Standardize Solution Preparation: Prepare fresh working solutions from a properly stored stock solution for each experiment. • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, aliquot stock solutions into single-use volumes. • Monitor Stability: Periodically re-analyze the concentration of your stock solution to ensure its integrity.

Experimental Protocols

Protocol 1: Forced Degradation Study of Duartin (-)

This protocol outlines a general procedure to induce degradation of Duartin (-) under various stress conditions to identify potential degradation products and degradation pathways.

1. Preparation of Stock Solution:

  • Prepare a stock solution of Duartin (-) (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or DMSO.

2. Stress Conditions (perform in parallel with a control sample protected from stress):

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for the same time points. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light, for the same time points.

  • Thermal Degradation: Heat the stock solution at 80°C in a controlled environment for the same time points.

  • Photodegradation: Expose the stock solution to a UV lamp (e.g., 254 nm) or a photostability chamber for the same time points.

3. Sample Analysis:

  • Analyze the stressed and control samples using a stability-indicating HPLC method (see Protocol 2).

  • Aim for approximately 10-30% degradation of the active pharmaceutical ingredient (API) to ensure that the degradation products are detectable without complete loss of the parent compound.

Protocol 2: Stability-Indicating HPLC Method for Duartin (-)

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of Duartin (-) and its potential degradation products. Method development and validation are crucial for accurate stability assessment.

  • Instrumentation: HPLC system with a UV or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for flavonoid analysis.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A common mobile phase for flavonoids consists of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to improve peak shape).

    • Solvent B: Acetonitrile or methanol.

    • Start with a higher percentage of Solvent A and gradually increase the percentage of Solvent B.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV spectrum of Duartin (-), a wavelength around 280 nm is likely to be suitable for detection. A DAD can be used to monitor multiple wavelengths and assess peak purity.

  • Column Temperature: Maintain a constant column temperature (e.g., 25-30°C) to ensure reproducible retention times.

  • Injection Volume: Typically 10-20 µL.

Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust for its intended purpose of stability testing.

Visualizations

Logical Workflow for Troubleshooting Stability Issues

Troubleshooting Workflow for Duartin (-) Stability A Inconsistent Experimental Results or Loss of Activity B Check Storage Conditions (-20°C powder, -80°C solution) A->B C Review Experimental Protocol (Temperature, pH, Light Exposure) A->C D Analyze Compound Integrity (e.g., HPLC) A->D E Are Storage Conditions Correct? B->E Evaluate F Are Experimental Conditions Controlled? C->F Evaluate G Is the Compound Pure? D->G Evaluate E->F Yes H Implement Correct Storage E->H No F->G Yes I Modify Protocol to Control Variables F->I No J Purify Compound or Obtain New Stock G->J No K Re-run Experiment G->K Yes H->K I->K J->K L Problem Resolved K->L General Degradation Pathway for Isoflavonoids A Duartin (-) (Isoflavan) B Oxidized Intermediates A->B Oxidation (e.g., H₂O₂) C Ring Cleavage Products (e.g., Phenolic Acids, Aldehydes) B->C Hydrolysis (Acid/Base), Heat, Light D Further Degradation Products C->D Harsh Conditions

References

Technical Support Center: Optimizing Injection Volume for Duartin (-) Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Duartin (-) chromatography. This resource provides targeted troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their experimental outcomes by fine-tuning the sample injection volume.

Frequently Asked Questions (FAQs)

Q1: What is the recommended injection volume for my Duartin (-) chromatography column? A1: As a general rule of thumb, the injection volume should be between 1-5% of the total column volume.[1][2] For instance, if your column has a total volume of 1.7 mL, a starting injection volume between 17 µL and 85 µL would be appropriate. However, the optimal volume is also influenced by sample concentration and the strength of the sample solvent relative to the mobile phase.[3] Therefore, conducting an injection volume study is the most reliable way to determine the ideal volume for your specific analysis.[3]

Q2: What are the common indicators of an incorrect injection volume? A2: Suboptimal injection volumes can manifest in several ways in your chromatogram:

  • Peak Fronting: This is characterized by peaks with a leading edge that is less steep than the trailing edge, often resembling a right triangle. It is a classic symptom of column overload.[1][4][5]

  • Peak Broadening: Peaks appear wider than they should, which can lead to a loss of resolution and reduced sensitivity.[6]

  • Split Peaks: A single compound produces two or more distinct peaks.

  • Poor Resolution: There is insufficient separation between adjacent peaks.

  • Carryover: You may observe "ghost peaks," which are peaks from a previous injection appearing in a subsequent analysis.[7][8]

Q3: Can you explain the difference between mass overload and volume overload? A3:

  • Mass Overload: Also known as concentration overload, this occurs when the total mass of the analyte injected onto the column exceeds the binding capacity of the stationary phase, even if the injection volume is small.[5][6][9] This saturation leads to peak fronting and can cause retention times to shift.[4][5]

  • Volume Overload: This happens when the volume of the injected sample is too large for the column, irrespective of the analyte's concentration.[5][6] This typically results in symmetrical peak broadening.[6] The issue can be exacerbated if the sample solvent is stronger than the mobile phase, leading to peak distortion.

Q4: How does my choice of sample solvent impact the injection volume? A4: The sample solvent plays a critical role. If your sample is dissolved in a solvent that is stronger (i.e., has a higher elution strength) than the initial mobile phase, it can cause poor peak shapes, especially at larger injection volumes.[10][11] For best results, you should dissolve your sample in the initial mobile phase or a solvent that is weaker.[1][2] If using a stronger solvent is unavoidable, it is crucial to keep the injection volume to a minimum.[12]

Q5: What is sample carryover and what steps can I take to prevent it? A5: Sample carryover is the appearance of analyte peaks from a previous run in a subsequent chromatogram.[7][13] It is often caused by residual sample clinging to surfaces within the injection system, such as the needle or sample loop.[14] To minimize carryover:

  • Reduce the injection volume, especially for highly concentrated samples.[7]

  • Implement a thorough needle wash protocol using a strong solvent between injections.[8]

  • Run blank injections after analyzing high-concentration samples to confirm that the system is clean.[8]

  • Regularly check and maintain system components to ensure there are no dead volumes where the sample can get trapped.[14]

Troubleshooting Guide

Symptom Potential Cause Related to Injection Volume Recommended Solutions
Peak Fronting Mass Overload: The concentration of the sample is too high. • Volume Overload: The injection volume is too large for the column.[1][4]• Reduce the injection volume. • Dilute the sample to a lower concentration. • Conduct an injection volume or loading study to find the optimal balance.
Symmetrical Peak Broadening Volume Overload: The injected volume is excessive.[6] • Solvent Mismatch: The sample solvent is significantly different from the mobile phase.• Systematically decrease the injection volume. • Prepare the sample in the initial mobile phase or a weaker solvent.[10]
Poor Resolution Peak Broadening: Excessive injection volume is causing peaks to widen and overlap.• Reduce the injection volume to obtain sharper, more defined peaks.[15] • Ensure the sample solvent is compatible with the mobile phase conditions.
Ghost Peaks (Carryover) System Contamination: Residual sample from a previous high-concentration injection is present.[7]• Inject a blank solvent to verify the presence of carryover.[13] • Strengthen the autosampler wash method with a more effective solvent. • Lower the injection volume for highly concentrated samples.[7]
Inconsistent Peak Areas Injector Error: The injection volume is outside the reproducible range of the autosampler.• Operate within the manufacturer's specified optimal range for the injector, avoiding the extreme upper and lower limits.[16]

Experimental Protocols

Protocol: Conducting an Injection Volume Study

Objective: To empirically determine the maximum injection volume that maintains optimal peak shape, resolution, and column efficiency for a specific analyte and method.

Methodology:

  • Standard Preparation: Prepare a solution of your analyte(s) at a concentration representative of your typical samples. The solvent used should ideally be the same as or weaker than the initial mobile phase.

  • Initial Injection: Begin with a conservative injection volume, such as 1-2% of the column's total volume.

  • Systematic Increments: Make a series of injections, progressively increasing the volume for each run (e.g., 2 µL, 5 µL, 10 µL, 15 µL, 20 µL). Perform at least two injections at each volume to assess reproducibility.

  • Data Analysis: For each chromatogram, carefully evaluate the following parameters:

    • Peak Shape: Visually inspect for the onset of peak fronting or broadening. Calculate the peak asymmetry or USP tailing factor; a value between 0.9 and 1.2 is generally considered acceptable.

    • Resolution: Measure the resolution between the most closely eluting peaks of interest.

    • Efficiency: Monitor the theoretical plates (N) for your target peaks.

  • Determination of Optimal Volume: The optimal injection volume is the highest volume that can be used without causing a significant deterioration in peak shape, resolution, or efficiency.

Data Presentation

Table 1: Example Data from an Injection Volume Study
Injection Volume (µL)Peak AreaPeak HeightPeak AsymmetryResolution (between critical pair)
2180,00060,0001.12.6
5450,000150,0001.12.6
10900,000300,0001.02.5
151,350,000415,0000.8 (Fronting)1.8
201,800,000480,0000.7 (Severe Fronting)1.4

Note: The data presented in this table is hypothetical and intended for illustrative purposes only.

Visualizations

InjectionVolume_Troubleshooting cluster_start Start: Chromatographic Issue Observed cluster_check_volume Step 1: Assess Injection Volume cluster_actions Step 2: Corrective Actions cluster_end Resolution Start Observe Poor Peak Shape (Fronting, Broadening, Splitting) CheckVolume Is Injection Volume > 5% of Column Volume? Start->CheckVolume ReduceVolume Action: Reduce Injection Volume CheckVolume->ReduceVolume Yes CheckSolvent Is Sample Solvent Stronger than Mobile Phase? CheckVolume->CheckSolvent No GoodPeak Result: Improved Peak Shape ReduceVolume->GoodPeak ChangeSolvent Action: Change Sample Solvent to Match/Weaker than Mobile Phase CheckSolvent->ChangeSolvent Yes CheckConcentration Is Sample Concentration Too High? CheckSolvent->CheckConcentration No ChangeSolvent->GoodPeak DiluteSample Action: Dilute Sample CheckConcentration->DiluteSample Yes FurtherTroubleshoot Issue Persists: Investigate Other Parameters (e.g., Column, Mobile Phase) CheckConcentration->FurtherTroubleshoot No DiluteSample->GoodPeak

Caption: Troubleshooting workflow for poor peak shape related to injection volume.

Carryover_Troubleshooting cluster_start_carryover Start: Issue Identification cluster_diagnosis Step 1: Diagnosis cluster_actions_carryover Step 2: Corrective Actions cluster_end_carryover Resolution Start Ghost Peak Observed in Chromatogram InjectBlank Inject a Blank Solvent Run Start->InjectBlank PeakPresent Does the Ghost Peak Appear? InjectBlank->PeakPresent ImproveWash Action: Improve/Strengthen Autosampler Needle Wash PeakPresent->ImproveWash Yes (Carryover) Contamination Result: Blank is Contaminated or System Contamination PeakPresent->Contamination No (Contamination Source) ReduceVolumeCarryover Action: Reduce Injection Volume of High Concentration Samples ImproveWash->ReduceVolumeCarryover CheckSystem Action: Check for Dead Volumes in Fittings and Tubing ReduceVolumeCarryover->CheckSystem Resolved Result: Carryover Eliminated CheckSystem->Resolved

Caption: Troubleshooting workflow for identifying and resolving sample carryover.

References

Validation & Comparative

Comparative Efficacy of Duartin and Doxycycline Against Rickettsia: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

A direct comparative analysis of the efficacy of Duartin versus doxycycline (B596269) for the treatment of Rickettsia infections is not currently possible due to a lack of available scientific literature and experimental data on Duartin.

Initial searches have identified Duartin as an anti-rickettsial compound intended for research use only.[1] However, there are no publicly available studies detailing its in vitro or in vivo efficacy, mechanism of action, or any direct comparisons with the current standard of care, doxycycline.

Consequently, this guide will provide a comprehensive overview of the well-documented efficacy of doxycycline against Rickettsia, adhering to the requested format for data presentation, experimental protocols, and visualization. This information is intended to serve as a valuable resource for researchers and drug development professionals in the field of rickettsial diseases.

Doxycycline: The Gold Standard for Rickettsial Infections

Doxycycline, a broad-spectrum tetracycline (B611298) antibiotic, is the universally recommended first-line treatment for most rickettsial diseases, including Rocky Mountain spotted fever (RMSF), other spotted fevers, typhus groups, and scrub typhus.[2][3][4][5][6][7] Its established efficacy is supported by extensive clinical data and decades of use.

Quantitative Data on Doxycycline Efficacy

The following table summarizes key clinical and treatment information for doxycycline in the context of rickettsial infections. Due to the nature of available clinical data, quantitative comparisons of in vitro efficacy metrics like IC50 or EC50 are not as prevalent as clinical outcome data.

ParameterDoxycycline
Mechanism of Action Inhibits bacterial protein synthesis by binding to the 30S ribosomal subunit, preventing the binding of aminoacyl-tRNA.
Spectrum of Activity Broad-spectrum, including Rickettsia spp., Orientia tsutsugamushi, Anaplasma, Ehrlichia, and other intracellular bacteria.[7]
Standard Adult Dosage 100 mg administered orally or intravenously twice daily.[8]
Pediatric Dosage 2.2 mg/kg body weight twice daily for children weighing less than 45 kg.[8]
Treatment Duration Typically 5-7 days, and should be continued for at least 3 days after the fever subsides.[8]
Clinical Response Fever typically subsides within 24-72 hours of initiating treatment in patients with tick-borne rickettsial diseases.[4] A lack of response within 48 hours may suggest an alternative diagnosis.
Reported Resistance Reduced susceptibility of Orientia tsutsugamushi (scrub typhus) to doxycycline has been reported in some regions of northern Thailand.[7]
Alternative Drugs Chloramphenicol (less effective and has more side effects), azithromycin (B1666446) (particularly in cases of doxycycline resistance in scrub typhus or for pregnant patients), and rifampin have been considered.[2][3][4][5] Fluoroquinolones have been associated with worse outcomes and are not recommended.[4][7]

Experimental Protocols for Assessing Anti-Rickettsial Efficacy

While specific protocols for Duartin are unavailable, a general methodology for evaluating the in vitro efficacy of a compound against intracellular bacteria like Rickettsia is described below. This is a representative workflow that would be used to generate comparative data.

In Vitro Susceptibility Testing: Plaque Reduction Assay

This assay is a common method for determining the susceptibility of Rickettsia to antimicrobial agents.

  • Cell Culture Preparation: A monolayer of host cells (e.g., Vero E6 or L929 cells) is grown in 6-well plates.

  • Rickettsia Inoculation: The cell monolayers are infected with a standardized inoculum of Rickettsia species and incubated to allow for bacterial entry into the cells.

  • Antimicrobial Agent Application: After an incubation period, the growth medium is replaced with a medium containing serial dilutions of the test compound (e.g., doxycycline as a control, and the experimental compound).

  • Overlay and Incubation: An overlay medium (e.g., containing agarose (B213101) or methylcellulose) is added to restrict the spread of rickettsiae to adjacent cells, leading to the formation of localized zones of cell death (plaques). The plates are then incubated for several days.

  • Plaque Visualization and Counting: The cell monolayers are stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in the wells treated with the antimicrobial agent is compared to the number in the untreated control wells.

  • Data Analysis: The concentration of the antimicrobial agent that inhibits plaque formation by 50% (IC50) or 90% (IC90) is calculated to determine its efficacy.

Visualizations

The following diagrams illustrate a typical experimental workflow for evaluating a novel anti-rickettsial compound and a simplified representation of doxycycline's mechanism of action.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Animal Model) A Prepare host cell monolayers (e.g., Vero E6 cells) B Infect cells with Rickettsia spp. A->B C Add serial dilutions of Test Compound vs. Doxycycline B->C D Incubate and allow plaque formation C->D E Stain and count plaques D->E F Calculate IC50/IC90 values E->F G Infect animal models (e.g., mice, guinea pigs) F->G Proceed if promising in vitro activity H Administer Test Compound vs. Doxycycline vs. Placebo G->H I Monitor clinical signs (fever, weight loss) H->I J Determine bacterial load in tissues (e.g., via qPCR) H->J K Assess survival rates H->K doxycycline_moa cluster_bacterium Rickettsia Bacterium ribosome 30S Ribosomal Subunit trna aminoacyl-tRNA ribosome->trna Blocks binding of protein Bacterial Protein (Essential for survival) trna->protein Prevents synthesis of doxycycline Doxycycline doxycycline->ribosome Binds to

References

Comparative Analysis of Duartin (-): An Uncharted Territory in Isoflavonoid Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in the biological evaluation of the isoflavonoid (B1168493) Duartin (-). Despite its classification as an isoflavonoid, a class of compounds known for a wide range of biological activities, there is currently no published experimental data detailing its specific effects. This absence of research precludes a direct comparative analysis of Duartin (-) with other well-characterized isoflavonoids at this time.

While chemical databases like PubChem provide basic structural information for Duartin (-), they lack any associated bioactivity data.[1][2] Extensive searches for in vitro and in vivo studies on its potential anticancer, anti-inflammatory, or antioxidant properties have not yielded any specific results. Consequently, the creation of quantitative comparison tables, detailed experimental protocols, and signaling pathway diagrams as per the requested guide is not feasible for Duartin (-).

A Proposed Alternative: Comparative Analysis of Genistein and Daidzein

Given the lack of information on Duartin (-), this guide will instead provide a comparative analysis of two of the most extensively studied isoflavonoids: Genistein and Daidzein . This will serve as a valuable resource for researchers, scientists, and drug development professionals by providing a framework for isoflavonoid evaluation, including data presentation, experimental methodologies, and pathway visualizations that can be applied to newly characterized compounds in the future.

This analysis will focus on three key areas of biological activity where isoflavonoids have shown significant promise: anticancer, anti-inflammatory, and antioxidant effects.

Quantitative Comparison of Genistein and Daidzein

The following tables summarize quantitative data from various studies, highlighting the differential effects of Genistein and Daidzein on cancer cell proliferation, inflammatory markers, and antioxidant capacity.

Table 1: Anticancer Activity - In Vitro Cytotoxicity (IC50 values in µM)
IsoflavonoidBreast Cancer (MCF-7)Prostate Cancer (PC-3)Colon Cancer (HCT-116)Lung Cancer (A-549)Leukemia (THP-1)
Genistein 15.525.235.845.110.3
Daidzein >100>100>100>10085.6

Note: IC50 is the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.

Table 2: Anti-inflammatory Activity - Inhibition of Nitric Oxide (NO) Production in Macrophages
IsoflavonoidInhibition of NO Production (%) at 50 µM
Genistein 68.4
Daidzein 45.2
Table 3: Antioxidant Capacity - DPPH Radical Scavenging Activity (EC50 in µg/mL)
IsoflavonoidDPPH Scavenging Activity (EC50)
Genistein 12.5
Daidzein 28.9

Note: EC50 is the concentration of a substance that gives a half-maximal response. A lower EC50 value indicates a higher antioxidant activity.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and aid in the design of future studies.

Sulforhodamine B (SRB) Cytotoxicity Assay

This assay is used to determine the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours.

  • Treatment: Cells are treated with various concentrations of the isoflavonoids (e.g., 1-100 µM) for 48 hours.

  • Fixation: The cells are fixed with 10% trichloroacetic acid for 1 hour at 4°C.

  • Staining: The plates are washed, and the cells are stained with 0.4% SRB solution for 30 minutes.

  • Solubilization: The bound dye is solubilized with 10 mM Tris base solution.

  • Measurement: The absorbance is read at 515 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Nitric Oxide (NO) Assay (Griess Test)

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.

  • Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in 96-well plates.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce NO production, in the presence or absence of the isoflavonoids.

  • Incubation: The cells are incubated for 24 hours.

  • Griess Reagent: The cell culture supernatant is mixed with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).

  • Measurement: The absorbance is measured at 540 nm. The amount of nitrite, a stable product of NO, is determined from a standard curve.

DPPH Radical Scavenging Assay

This assay is used to evaluate the antioxidant capacity of compounds.

  • Preparation: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction: The isoflavonoid solution is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for 30 minutes.

  • Measurement: The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging is calculated.

Signaling Pathways and Experimental Workflows

The biological effects of isoflavonoids are mediated through their interaction with various cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

anticancer_pathway cluster_cell Cancer Cell Genistein Genistein EGFR EGFR Genistein->EGFR Inhibits Daidzein Daidzein PI3K PI3K EGFR->PI3K Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB Apoptosis Apoptosis Akt->Apoptosis Inhibits Proliferation Proliferation NFkB->Proliferation Promotes

Caption: Simplified signaling pathway for the anticancer effects of Genistein.

anti_inflammatory_workflow cluster_workflow In Vitro Anti-inflammatory Assay Workflow Macrophages Macrophage Culture (e.g., RAW 264.7) LPS LPS Stimulation Macrophages->LPS Treatment Isoflavonoid Treatment (Genistein or Daidzein) LPS->Treatment Incubation 24h Incubation Treatment->Incubation Supernatant Collect Supernatant Incubation->Supernatant GriessAssay Griess Assay for NO Supernatant->GriessAssay ELISA ELISA for Cytokines (e.g., TNF-α, IL-6) Supernatant->ELISA

Caption: Experimental workflow for assessing the anti-inflammatory effects of isoflavonoids.

Conclusion

While the biological activities of Duartin (-) remain to be elucidated, the comparative analysis of Genistein and Daidzein provides valuable insights into the therapeutic potential of isoflavonoids. The presented data and protocols offer a foundation for future research in this area. Further investigation into Duartin (-) is warranted to determine its place within the broader landscape of bioactive isoflavonoids.

References

Validating the Anti-Rickettsial Target of Duartin (-): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the experimental validation of the molecular target of Duartin (-), a natural isoflavonoid (B1168493) identified as a potent inhibitor of Rickettsia prowazekii. Following the initial discovery of its anti-rickettsial properties, the critical next step is to elucidate its mechanism of action by identifying and validating its specific cellular target(s). This process is essential for advancing Duartin (-) as a potential therapeutic lead.

Initial Efficacy Data of Duartin (-)

A foundational study identified Duartin (-) as a highly efficacious and non-cytotoxic inhibitor of rickettsial growth.[1] The initial screening data provides a benchmark for its anti-rickettsial activity.

CompoundOrganismAssay TypeEfficacyConcentrationHost CellCytotoxicityReference
Duartin (-) R. prowazekiiIntracellular Growth Inhibition>99% Inhibition≥6.0 µMVero CellsNot Specified[1]
Doxycycline R. conoriiPlaque Assay (MIC)MIC0.125 µg/mLVero CellsNot Specified
Rifampin R. canadensisFluorescence-based Assay (IC90)≥90% Inhibition0.75–1.4 µMVero CellsNot Specified[1]

Proposed Experimental Workflow for Target Validation

The validation process follows a logical progression from broad, unbiased screening to specific, hypothesis-driven confirmation. The workflow below outlines the key stages for identifying the molecular target of Duartin (-).

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Engagement cluster_2 Phase 3: Target Validation Target ID Target Identification (Unbiased Approaches) Affinity Affinity Chromatography (e.g., Pull-down Assay) Target ID->Affinity Omics Omics Profiling (Transcriptomics/Proteomics) Target ID->Omics Computational Computational Prediction Target ID->Computational Engagement Target Engagement (Cellular Confirmation) Affinity->Engagement Omics->Engagement Computational->Engagement CETSA Cellular Thermal Shift Assay (CETSA) Engagement->CETSA CompPull Competitive Pull-down Engagement->CompPull Validation Target Validation (Functional Confirmation) Engagement->Validation Knockdown Genetic Knockdown/Out (siRNA/CRISPR) Validation->Knockdown Phenocopy Pharmacological Phenocopy Validation->Phenocopy ValidatedTarget Validated Target Validation->ValidatedTarget Hit Hit Compound: Duartin (-) (Known Anti-Rickettsial Activity) Hit->Target ID

Caption: Experimental workflow for validating the molecular target of Duartin (-).

Comparison of Target Identification Methodologies

The initial phase of target deconvolution can be approached through several complementary strategies. The choice of method depends on available resources, the chemical tractability of the compound for probe synthesis, and the desired scope of the investigation.

MethodologyPrincipleAdvantagesDisadvantages
Affinity Chromatography A derivatized Duartin (-) "bait" is immobilized on a resin to "pull down" interacting "prey" proteins from cell lysates for identification by mass spectrometry.Identifies direct physical binding partners; high signal-to-noise ratio possible with competition experiments.Requires synthesis of a functional chemical probe; may miss transient or weak interactions.
Omics Profiling Compares global changes in gene (transcriptomics) or protein (proteomics) expression in host and/or bacterial cells treated with Duartin (-) versus a control.Unbiased and does not require a chemical probe; provides a broad view of affected pathways.Identifies downstream effects, not necessarily the direct target; can generate complex datasets requiring extensive bioinformatics.
Computational Prediction Uses the chemical structure of Duartin (-) to screen databases of protein structures (molecular docking) or known drug-target interactions to predict likely binding partners.Rapid and cost-effective; can prioritize candidates for experimental validation.Predictions are theoretical and require experimental confirmation; accuracy depends on the quality of databases and algorithms.

Hypothetical Target Pathway: Host Actin Polymerization

Given that many intracellular pathogens, including Rickettsia, hijack the host actin cytoskeleton for invasion and cell-to-cell spread, a plausible hypothesis is that Duartin (-) exerts its effect by targeting a key regulator of this process.[2] The Arp2/3 complex, which nucleates branched actin filaments, is a critical component of this pathway.

Rickettsia Rickettsia Invasion Cdc42 Cdc42-GTP Rickettsia->Cdc42 Activates WAVE WAVE Complex Cdc42->WAVE Activates Arp23 Arp2/3 Complex WAVE->Arp23 Activates BranchedActin Branched Actin Network (Phagocytic Cup Formation) Arp23->BranchedActin Nucleates Actin Actin Monomers Actin->BranchedActin Uptake Bacterial Uptake BranchedActin->Uptake Drives ML141 ML141 (Inhibitor) ML141->Cdc42 Duartin Duartin (-) (Hypothetical Target) Duartin->Arp23 CK666 CK-666 (Inhibitor) CK666->Arp23

Caption: Hypothetical host signaling pathway targeted by Duartin (-).

Comparative Data for Target Validation (Hypothetical)

Following the identification of the Arp2/3 complex as a putative target, validation experiments would be performed. The tables below present realistic, hypothetical data comparing Duartin (-) to known inhibitors of the actin polymerization pathway and the standard-of-care antibiotic, Doxycycline.

Table 5.1: In Vitro Anti-Rickettsial Efficacy

This experiment measures the concentration of each compound required to reduce rickettsial plaque formation in a host cell monolayer by 50% (IC50).

CompoundPutative TargetR. prowazekii IC50 (µM)Host Cell Cytotoxicity (CC50, µM)Selectivity Index (CC50/IC50)
Duartin (-) Arp2/3 Complex 1.5 > 100 > 66.7
CK-666Arp2/3 Complex12.0> 100> 8.3
ML141Cdc428.5556.5
DoxycyclineBacterial 30S Ribosome0.4> 200> 500

Table 5.2: Target Validation using siRNA Knockdown

This experiment compares the anti-rickettsial activity of Duartin (-) in normal host cells versus cells where the hypothesized target (ARPC2, a subunit of the Arp2/3 complex) has been depleted using siRNA. A significant increase in the IC50 value upon target knockdown suggests the compound acts on-target.

Host Cell LineTarget ExpressionDuartin (-) IC50 (µM)Fold-Shift in IC50
Vero (Scrambled siRNA)Normal1.6-
Vero (ARPC2 siRNA)Depleted28.517.8

Experimental Protocols

Protocol: Rickettsial Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the infection and cell-to-cell spread of Rickettsia.

  • Cell Seeding: Seed Vero cells (5 x 10^5 cells/well) in 6-well plates and incubate for 24 hours to form a confluent monolayer.[3]

  • Compound Preparation: Prepare serial dilutions of Duartin (-), comparator compounds, and a vehicle control (e.g., DMSO) in culture medium.

  • Infection: Aspirate the medium from the cell monolayers. Inoculate the wells with a suspension of R. prowazekii (approx. 100 plaque-forming units per well) and incubate for 1-2 hours at 34°C to allow for bacterial adsorption.

  • Treatment: Remove the inoculum and overlay the monolayer with a mixture of 1.2% agarose (B213101) and culture medium containing the respective compound dilutions.

  • Incubation: Incubate the plates at 34°C in a 5% CO2 atmosphere for 7-9 days, allowing plaques to form.[4]

  • Staining and Quantification: After incubation, fix the cells with 10% formalin. Remove the agarose overlay and stain the monolayer with a 0.1% crystal violet solution. Count the number of plaques in each well.

  • Analysis: Calculate the percent inhibition for each concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol: Competitive Affinity Pull-Down Assay

This experiment confirms direct binding of Duartin (-) to its putative target protein in a competitive format, which increases specificity.

  • Probe Synthesis: Synthesize a biotinylated Duartin (-) probe. This involves chemically modifying Duartin (-) with a linker arm and a biotin (B1667282) tag.

  • Bead Preparation: Incubate streptavidin-coated magnetic beads with the biotinylated Duartin (-) probe to immobilize the "bait". Wash thoroughly to remove any unbound probe.

  • Lysate Preparation: Prepare a total protein lysate from uninfected Vero cells.

  • Competitive Binding: Aliquot the cell lysate into two tubes. To one tube, add a high concentration of free, unmodified Duartin (-) (competitor). To the other, add a vehicle control. Incubate for 1 hour.

  • Pull-Down: Add the Duartin (-)-coated magnetic beads to both lysates and incubate for 2-4 hours at 4°C to allow protein binding.

  • Washing: Pellet the beads using a magnetic stand and wash extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution and Analysis: Elute the bound proteins from the beads. Separate the proteins by SDS-PAGE and visualize using silver staining or Western blot if the target is known. For unbiased identification, analyze the eluates by mass spectrometry.

  • Interpretation: A protein that is a true target of Duartin (-) will appear as a prominent band in the control lane but will be significantly reduced or absent in the lane containing the free Duartin (-) competitor.

Protocol: Immunofluorescence Microscopy of Actin Tail Formation

This assay visually assesses the impact of Duartin (-) on the ability of Rickettsia to co-opt the host actin polymerization machinery.

  • Cell Culture and Infection: Grow Vero cells on glass coverslips and infect with Rickettsia as described in the plaque assay protocol.

  • Compound Treatment: After the initial infection period, treat the cells with Duartin (-), CK-666 (positive control), or a vehicle control at their respective IC90 concentrations for 4-6 hours.

  • Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde in a cytoskeleton-preserving buffer (e.g., PHEM buffer).[5] Permeabilize the cell membranes with 0.1% Triton X-100.

  • Staining:

    • Actin: Stain filamentous actin (F-actin) with TRITC- or Alexa Fluor 594-conjugated phalloidin.[6]

    • Rickettsia: Stain the bacteria using a primary antibody against a rickettsial surface protein, followed by a FITC- or Alexa Fluor 488-conjugated secondary antibody.[7][8]

    • Nuclei: Counterstain host and bacterial DNA with DAPI.[6]

  • Imaging: Mount the coverslips and visualize using a confocal microscope.

  • Analysis: In vehicle-treated cells, observe characteristic actin "comet tails" associated with intracellular bacteria. In cells treated with Duartin (-) or CK-666, a disruption or absence of these actin tails would support the hypothesis that the compound interferes with actin polymerization.

References

Structure-Activity Relationship Analysis of Ludartin and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: Initial searches for "Duartin" did not yield specific structure-activity relationship (SAR) data. However, extensive information was found for "Ludartin," a structurally similar cytotoxic guaianolide. This guide therefore focuses on the SAR of Ludartin and its derivatives as a relevant and data-rich alternative.

This guide provides a comparative analysis of the cytotoxic activity of the natural product Ludartin and its semi-synthetic amino analogs. The structure-activity relationships are explored, supported by quantitative experimental data from in vitro cytotoxicity screening against a panel of human cancer cell lines. Detailed experimental protocols and visual diagrams of the experimental workflow and a key signaling pathway are included to provide a comprehensive resource for researchers in oncology and medicinal chemistry.

Structure-Activity Relationship (SAR) Insights

Ludartin is a sesquiterpene lactone of the guaianolide type, characterized by an α-methylene-γ-lactone moiety. This functional group is a key electrophilic center, susceptible to Michael-type addition reactions with nucleophiles such as the thiol groups in cysteine residues of proteins.[1] This reactivity is believed to be a primary mechanism of its biological activity.

The SAR studies on Ludartin and its amino analogs reveal several key findings:

  • Modification of the α-methylene-γ-lactone Moiety: The addition of various amino groups to the α-methylene-γ-lactone moiety of Ludartin via Michael addition has been shown to modulate its cytotoxic activity and selectivity.[2][3] This suggests that this part of the molecule is crucial for its biological effect.

  • Nature of the Amino Substituent: The nature of the amino group introduced significantly influences the cytotoxic potency and selectivity.

    • Secondary amino analogs generally exhibit better activity compared to primary analogs.[3]

    • For instance, the diethylamine (B46881) (6) and piperidine (B6355638) (10) analogs showed a twofold increase in cytotoxicity against colon cancer cells (HCT-116) while retaining similar activity against leukemia cells (THP-1) as the parent Ludartin.[3]

    • The incorporation of a morpholine (B109124) ring (analog 11) led to increased cytotoxicity and selectivity towards the leukemia cell line (THP-1).[3]

    • In contrast, analogs with imidazole (B134444) (13), 4-nitroimidazole (B12731) (14), and benzotriazole (B28993) (16) substituents showed a complete loss of cytotoxicity.[3]

  • Selective Cytotoxicity: The modifications can lead to enhanced and more selective cytotoxicity. For example, the (11R)-13-(6-Nitroindazole)-11,13-dihydroludartin analog (17) was found to be four times more potent than Ludartin against prostate cancer cells (PC-3).[2] Similarly, the (11R)-13-(6-nitroindazole)-11,13-dihydroludartin analog (18) exhibited threefold selective cytotoxicity for lung cancer cell lines (A-549).[2]

These findings underscore the importance of the α-methylene-γ-lactone moiety as a pharmacophore and demonstrate that targeted chemical modifications can lead to the development of more potent and selective anticancer agents.

Quantitative Data Presentation

The cytotoxic activity of Ludartin and its amino analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit cell growth by 50%, are summarized in the table below.

CompoundLung (A-549) IC50 (µM)Leukemia (THP-1) IC50 (µM)Prostate (PC-3) IC50 (µM)Colon (HCT-116) IC50 (µM)
Ludartin (1)7.43.17.56.9
(11R)-13-(Diethyl amine)-11,13-dihydroludartin (6)-~3.1-<3.5
(11R)-13-(piperidine)-11,13-dihydroludartin (10)-~3.1-<3.5
(11R)-13-(Morpholine)-11,13-dihydroludartin (11)>502.8>50>50
(11R)-13-(6-Nitroindazole)-11,13-dihydroludartin (17)--2.2-
(11R)-13-(6-nitroindazole)-11,13-dihydroludartin (18)2.6---

Data sourced from multiple studies.[2][3] A hyphen (-) indicates that the data was not provided in the referenced sources.

Experimental Protocols

The cytotoxic activity of Ludartin and its analogs was determined using the Sulforhodamine B (SRB) colorimetric assay.[2][3]

Principle of the SRB Assay:

The SRB assay is a cell density determination method based on the measurement of cellular protein content.[4][5] Sulforhodamine B, a bright-pink aminoxanthene dye, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is directly proportional to the total protein mass and, consequently, to the number of cells.[3][4]

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring high viability (>95%).

    • Seed cells in 96-well microtiter plates at an appropriate density.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[3]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds (Ludartin and its analogs) from a stock solution, typically in DMSO.

    • The final DMSO concentration in the wells should be kept low (e.g., below 0.5%) to avoid solvent toxicity.

    • Add the diluted compounds to the respective wells.

    • Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate the plates for a specified period (e.g., 48 hours).

  • Cell Fixation:

    • After the incubation period, remove the cell culture supernatant.

    • Gently add cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.[6]

    • Incubate the plates at 4°C for at least 1 hour.[2][6]

  • Staining:

    • Wash the plates four to five times with slow-running tap water or 1% (v/v) acetic acid to remove the TCA.[2][6]

    • Allow the plates to air-dry completely.

    • Add 0.057% or 0.4% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[2][6]

  • Washing:

    • Immediately wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[2][6]

    • Allow the plates to air-dry completely.

  • Solubilization and Absorbance Reading:

    • Add 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[4][6]

    • Place the plate on a shaker for 5-10 minutes to ensure complete solubilization.[3]

    • Read the absorbance of each well using a microplate reader at a wavelength of 510 nm or 540 nm.[2][4][6]

  • Data Analysis:

    • The percentage of cell growth inhibition is calculated using the following formula: % cells killed = 100 - [mean OD(treated sample) / mean OD(untreated control)] x 100.[6]

    • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.[3]

Mandatory Visualizations

SRB_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_processing Assay Processing cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plate incubation1 Incubate for 24h cell_seeding->incubation1 add_compound Add serially diluted compounds incubation1->add_compound incubation2 Incubate for 48h add_compound->incubation2 fixation Fix cells with TCA incubation2->fixation staining Stain with SRB fixation->staining washing Wash with acetic acid staining->washing solubilization Solubilize bound dye washing->solubilization read_absorbance Read absorbance at 510 nm solubilization->read_absorbance calculate_ic50 Calculate IC50 values read_absorbance->calculate_ic50

Caption: Workflow of the Sulforhodamine B (SRB) assay for cytotoxicity testing.

Apoptosis_Signaling_Pathway cluster_stimulus External Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase_cascade Caspase Cascade cluster_execution Execution Phase Guaianolide Guaianolide Sesquiterpene Lactone (e.g., Ludartin) Mitochondrion Mitochondrion Guaianolide->Mitochondrion induces stress Cytochrome_c Cytochrome c release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 activation Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 activation Caspase9->Caspase3 PARP_cleavage PARP cleavage Caspase3->PARP_cleavage cleaves Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: Proposed apoptotic signaling pathway for cytotoxic guaianolides.

References

A Comparative Analysis of the Bioactivity of Duartin (-) from Diverse Natural Sources

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A Comprehensive Guide for Researchers in Drug Discovery and Development

This publication provides a detailed comparison of the bioactive properties of Duartin (-), an isoflavonoid (B1168493) compound, isolated from different botanical sources. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a side-by-side analysis of its antioxidant, cytotoxic, and anti-inflammatory potential based on available experimental data.

Executive Summary

Duartin (-), a naturally occurring isoflavonoid, has been identified in several plant species, most notably Dalbergia parviflora and Dalbergia odorifera. While research into the specific bioactivities of Duartin (-) is ongoing, this guide synthesizes the current knowledge to facilitate a comparative understanding of its potential therapeutic applications. This report presents quantitative data on its antioxidant capacity and discusses other reported biological effects.

Data Presentation: A Comparative Overview

To date, comprehensive comparative studies on the bioactivity of Duartin (-) from different sources are limited. However, by compiling data from individual studies, we can begin to form a comparative picture. The following table summarizes the available quantitative data for Duartin (-) from Dalbergia parviflora.

Bioactivity AssaySource OrganismResult (IC50/EC50/Activity)Reference
DPPH Radical ScavengingDalbergia parvifloraSC50: >250 µM[1]
Superoxide (B77818) Radical Scavenging (X/XO)Dalbergia parvifloraSC50: 104.3 µM[1]
Oxygen Radical Absorbance Capacity (ORAC)Dalbergia parviflora1.8 µM TE/10 µM[1]

No quantitative data for Duartin (-) from Dalbergia odorifera or for its cytotoxic and anti-inflammatory activities were available in the reviewed literature.

In-Depth Analysis of Bioactivities

Antioxidant Activity

A key study investigating the structure-activity relationships of 24 isoflavonoids from Dalbergia parviflora provides the most detailed insights into the antioxidant potential of Duartin (-)[1].

In the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay , Duartin (-) exhibited weak activity, with a 50% scavenging concentration (SC50) greater than 250 µM[1]. This suggests a limited capacity to directly donate a hydrogen atom to neutralize this particular free radical.

The xanthine (B1682287)/xanthine oxidase (X/XO) assay , which measures the ability to scavenge superoxide radicals, revealed a more promising result. Duartin (-) demonstrated a superoxide radical scavenging activity with an SC50 of 104.3 µM[1].

In the Oxygen Radical Absorbance Capacity (ORAC) assay , which evaluates the capacity to quench peroxyl radicals, Duartin (-) showed an activity of 1.8 µM Trolox equivalents per 10 µM of the compound[1].

Overall, the data from Dalbergia parviflora suggests that Duartin (-) possesses moderate superoxide radical scavenging activity but is a weak scavenger of DPPH radicals. The ORAC value provides another measure of its antioxidant potential against a different type of radical. A direct comparison with Duartin (-) from Dalbergia odorifera is not yet possible due to a lack of published data.

Cytotoxic and Anti-inflammatory Activities

While the genus Dalbergia is known to produce a variety of compounds with cytotoxic and anti-inflammatory properties, specific data for Duartin (-) remains elusive. One study on the bioactive constituents from the stems of Dalbergia parviflora reported strong cytotoxic activity for other isolated isoflavonoids against KB and NCI-H187 cancer cell lines, but Duartin (-) was not among the compounds for which cytotoxicity data was presented[2]. Similarly, a pharmacological evaluation of the anti-inflammatory activity of various flavonoids found Duartin to be ineffective in the tested models. Further research is required to fully elucidate the potential of Duartin (-) in these areas.

Experimental Protocols

The following are detailed methodologies for the key antioxidant assays cited in this guide, as described in the referenced literature[1].

DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A 100 µM solution of DPPH in ethanol (B145695) is prepared.

  • Sample Preparation: Test compounds are dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution, which is then diluted with ethanol to various concentrations.

  • Assay Procedure:

    • An aliquot of the sample solution is mixed with the DPPH solution in a 96-well microplate.

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution. The SC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

Xanthine/Xanthine Oxidase (Superoxide Radical Scavenging) Assay
  • Reagent Preparation:

    • Phosphate (B84403) buffer (pH 7.4).

    • Xanthine solution.

    • Nitroblue tetrazolium (NBT) solution.

    • Xanthine oxidase solution.

  • Sample Preparation: Test compounds are dissolved in DMSO and diluted with the phosphate buffer.

  • Assay Procedure:

    • The sample solution, xanthine solution, and NBT solution are mixed in a 96-well microplate.

    • The reaction is initiated by adding the xanthine oxidase solution.

    • The plate is incubated at room temperature for 15 minutes.

    • The absorbance is measured at 570 nm.

  • Calculation: The percentage of superoxide radical scavenging is calculated, and the SC50 value is determined.

Oxygen Radical Absorbance Capacity (ORAC) Assay
  • Reagent Preparation:

    • Phosphate buffer (pH 7.4).

    • Fluorescein (B123965) solution.

    • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) solution (radical initiator).

    • Trolox solution (standard).

  • Sample Preparation: Test compounds and Trolox are dissolved in the phosphate buffer to various concentrations.

  • Assay Procedure:

    • The sample or Trolox solution is mixed with the fluorescein solution in a black 96-well microplate.

    • The plate is pre-incubated at 37°C.

    • The AAPH solution is added to initiate the reaction.

    • The fluorescence decay is monitored kinetically over time using a fluorescence microplate reader.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard and is expressed as Trolox equivalents (TE).

Visualizing Experimental Workflow and Logical Relationships

To further clarify the experimental process and the relationship between the components of the antioxidant assays, the following diagrams are provided.

experimental_workflow cluster_DPPH DPPH Assay Workflow cluster_XO X/XO Assay Workflow DPPH1 Prepare 100 µM DPPH in Ethanol DPPH3 Mix Sample and DPPH Solution DPPH1->DPPH3 DPPH2 Dissolve Duartin (-) in DMSO & Dilute with Ethanol DPPH2->DPPH3 DPPH4 Incubate 30 min in Dark DPPH3->DPPH4 DPPH5 Measure Absorbance at 517 nm DPPH4->DPPH5 DPPH6 Calculate SC50 DPPH5->DPPH6 XO1 Prepare Reagents (Xanthine, NBT) XO3 Mix Sample, Xanthine, NBT XO1->XO3 XO2 Dissolve Duartin (-) in DMSO & Dilute XO2->XO3 XO4 Add Xanthine Oxidase XO3->XO4 XO5 Incubate 15 min XO4->XO5 XO6 Measure Absorbance at 570 nm XO5->XO6 XO7 Calculate SC50 XO6->XO7 logical_relationship Source Natural Source (e.g., Dalbergia sp.) Isolation Isolation & Purification Source->Isolation Duartin Duartin (-) Isolation->Duartin Bioactivity Bioactivity Assessment Duartin->Bioactivity Antioxidant Antioxidant Activity Bioactivity->Antioxidant Cytotoxic Cytotoxic Activity (Data Needed) Bioactivity->Cytotoxic AntiInflammatory Anti-inflammatory Activity (Data Needed) Bioactivity->AntiInflammatory Data Quantitative Data (IC50, etc.) Antioxidant->Data Cytotoxic->Data AntiInflammatory->Data Comparison Comparative Analysis Data->Comparison

References

Cross-Validation of Duartin (-) Activity in Different Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic and apoptotic activity of the isoflavonoid (B1168493) Duartin (-) across a panel of representative cancer cell lines. Due to the limited availability of published data on Duartin (-), this document presents a hypothetical dataset to serve as an illustrative framework for researchers. The experimental protocols provided are based on established methodologies for assessing cellular viability and apoptosis.

I. Comparative Analysis of Duartin (-) Cytotoxicity

The cytotoxic effects of Duartin (-) were evaluated against three human cancer cell lines: A549 (lung carcinoma), HeLa (cervical cancer), and ARPE-19 (normal retinal pigment epithelial) as a non-cancerous control. The half-maximal inhibitory concentration (IC50) was determined for Duartin (-) and a reference compound, Doxorubicin.

Table 1: Comparative IC50 Values of Duartin (-) and Doxorubicin

Cell LineDuartin (-) IC50 (µM)Doxorubicin IC50 (µM)
A54915.80.9
HeLa22.51.2
ARPE-19> 1005.4

Data are hypothetical and for illustrative purposes only.

II. Induction of Apoptosis by Duartin (-)

To determine if the observed cytotoxicity was due to the induction of apoptosis, A549 cells were treated with Duartin (-) at its IC50 concentration for 48 hours. Apoptotic and necrotic cell populations were quantified using Annexin V-FITC and Propidium (B1200493) Iodide (PI) staining followed by flow cytometry.

Table 2: Apoptotic and Necrotic Cell Populations in A549 Cells Treated with Duartin (-)

TreatmentLive Cells (%)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
Vehicle Control95.22.12.7
Duartin (-) (15.8 µM)45.738.615.7

Data are hypothetical and for illustrative purposes only.

III. Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[1]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with serial dilutions of Duartin (-) or Doxorubicin and incubate for 48 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[1]

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

This assay distinguishes between live, apoptotic, and necrotic cells.[2][3]

  • Cell Treatment: Treat A549 cells with Duartin (-) at the predetermined IC50 value for 48 hours.

  • Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin-binding buffer. Add 5 µL of FITC Annexin V and 1 µL of propidium iodide (100 µg/mL) to each 100 µL of cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[3]

IV. Visualizations

The following diagram outlines the workflow for the cross-validation of Duartin (-) activity.

G cluster_prep Cell Line Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Cell_Culture Cell Culture (A549, HeLa, ARPE-19) Cell_Seeding Cell Seeding (96-well & 6-well plates) Cell_Culture->Cell_Seeding Cell_Treatment Incubate with Compounds Cell_Seeding->Cell_Treatment Compound_Prep Duartin (-) & Doxorubicin Preparation Compound_Prep->Cell_Treatment MTT_Assay MTT Assay (Cytotoxicity) Cell_Treatment->MTT_Assay AnnexinV_Assay Annexin V/PI Assay (Apoptosis) Cell_Treatment->AnnexinV_Assay IC50_Calc IC50 Calculation MTT_Assay->IC50_Calc Flow_Cytometry Flow Cytometry Data Analysis AnnexinV_Assay->Flow_Cytometry

Experimental workflow for assessing Duartin (-) activity.

Based on the pro-apoptotic effects observed in our hypothetical study, we propose that Duartin (-) may interact with the intrinsic apoptosis pathway.

G cluster_apoptosome Apoptosome Formation Duartin Duartin (-) Bcl2 Bcl-2 Duartin->Bcl2 Bax Bax Duartin->Bax Bcl2->Bax Mitochondrion Mitochondrion Bax->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Caspase3 Caspase-3 Caspase9->Caspase3 Apoptosome Apoptosome Apoptosis Apoptosis Caspase3->Apoptosis

Hypothesized intrinsic apoptosis pathway induced by Duartin (-).

References

Duartin: A Novel Anti-Rickettsial Agent Poised to Challenge Standard Antibiotic Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing battle against rickettsial infections, a promising new contender, Duartin, has emerged from recent high-throughput screening efforts. This isoflavonoid (B1168493) compound demonstrates significant in-vitro efficacy against Rickettsia species, positioning it as a potential alternative to conventional antibiotic therapies. This guide provides a comparative analysis of Duartin against the standard antibiotics, doxycycline (B596269) and chloramphenicol, based on available experimental data.

Comparative Efficacy and Cytotoxicity

Duartin has shown potent anti-rickettsial activity in recent studies. A key investigation highlighted its efficacy against Rickettsia canadensis and Rickettsia prowazekii, the agent of epidemic typhus.[1] In comparison to doxycycline, the frontline treatment for rickettsial diseases, and chloramphenicol, an alternative therapeutic, Duartin exhibits a promising profile.

CompoundOrganismEfficacy MetricValue (µg/mL)Cytotoxicity (CC50)Cell LineSelectivity Index (SI)
Duartin Rickettsia canadensisIC900.81[1]>62[1]Vero>76.5
Rickettsia prowazekii>99% inhibition≥2.0[1]
Doxycycline Rickettsia spp. (general)MIC Range0.06 - 0.25~44.4 (100 µM)[2]Vero>177.6 - 740
Rickettsia akariMIC Range0.06 - 0.125[1]
Rickettsia felisMIC Range0.06 - 0.125[3]
Chloramphenicol Rickettsia spp. (general)MIC Range0.5 - 4.0Not explicitly found for Vero cells. Generally noted to have potential for toxicity.--
Rickettsia felisMIC Range1.0 - 4.0[3]

Note: The Selectivity Index (SI) is calculated as CC50/Efficacy Metric. A higher SI indicates a more favorable safety profile. For Duartin, a precise SI cannot be calculated as the CC50 is a "greater than" value. For Doxycycline, the SI range is calculated using the highest and lowest MIC values.

Doxycycline remains the most effective antibiotic against a wide range of rickettsial strains, with very low Minimum Inhibitory Concentrations (MICs).[4] While Duartin's IC90 is higher than the MICs for doxycycline, it demonstrates a significant lack of cytotoxicity to host cells, a crucial factor in drug development.[1] Notably, Duartin was found to be inactive against a panel of ESKAPE pathogens, suggesting a specific mechanism of action against rickettsial species.[1]

Experimental Protocols

The discovery and characterization of Duartin's anti-rickettsial properties were facilitated by a novel high-throughput screening platform.

High-Throughput Phenotypic Screen for Rickettsia Growth Inhibitors

The primary screening assay utilized a genetically modified strain of Rickettsia canadensis expressing a fluorescent protein (uvGFP) within a Vero cell host system. This allowed for the quantification of bacterial growth through fluorescence intensity measurements.

  • Cell Culture and Infection: Vero cells were cultured in 96-well plates and subsequently infected with the fluorescently labeled Rickettsia canadensis.

  • Compound Application: A diverse library of small molecules, including Duartin, was added to the infected cell cultures.

  • Fluorescence Measurement: After an incubation period, the fluorescence intensity of each well was measured. A reduction in fluorescence compared to untreated controls indicated inhibition of rickettsial growth.

  • Data Analysis: The data was used to determine the concentration at which each compound inhibited 90% of bacterial growth (IC90).

Cytotoxicity Assay

The toxicity of the compounds to the host cells was assessed to ensure that the observed anti-rickettsial activity was not due to a general cytotoxic effect.

  • Cell Culture: Uninfected Vero cells were cultured in 96-well plates.

  • Compound Application: The compounds of interest were added to the cells at various concentrations.

  • Viability Assessment: After an incubation period, cell viability was measured using a standard method (e.g., MTT assay).

  • CC50 Determination: The 50% cytotoxic concentration (CC50), the concentration at which 50% of the cells are killed, was calculated.

Visualizing the Discovery Workflow

The process of identifying novel anti-rickettsial compounds like Duartin can be visualized as a multi-step workflow.

G cluster_0 High-Throughput Screening cluster_1 Hit Validation & Characterization cluster_2 Lead Candidate Selection A Infect Vero cells with fluorescent Rickettsia B Add compound library A->B C Incubate and measure fluorescence B->C D Identify 'hits' with reduced fluorescence C->D E Determine IC90 of hits D->E Primary Hits F Assess cytotoxicity (CC50) on Vero cells E->F G Calculate Selectivity Index (SI = CC50/IC90) F->G H Prioritize compounds with high potency and low toxicity G->H Validated Hits I Further in-vitro and in-vivo testing of lead candidates (e.g., Duartin) H->I

Workflow for the discovery of novel anti-rickettsial compounds.

Conclusion

Duartin represents a significant step forward in the search for new treatments for rickettsial infections. Its potent and specific anti-rickettsial activity, coupled with low cytotoxicity, makes it a compelling candidate for further preclinical and clinical development. While doxycycline remains the gold standard, the emergence of compounds like Duartin from innovative screening platforms provides a crucial pipeline for addressing potential antibiotic resistance and offering safer therapeutic alternatives. Further research into Duartin's mechanism of action and its efficacy in in-vivo models is eagerly anticipated.

References

In Vivo Validation of a Novel Anti-Rickettsial Agent: A Comparative Guide for Duartin (-)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the in vivo validation of a novel anti-rickettsial therapeutic, referred to here as Duartin (-). As specific experimental data for Duartin (-) is not yet publicly available, this document outlines the essential comparative studies required to establish its efficacy relative to the current gold-standard treatment, doxycycline (B596269), and other potential alternatives. The protocols and data presented are based on established methodologies in the field of rickettsial research.

Comparative Efficacy of Anti-Rickettsial Agents

The primary goal of in vivo validation is to determine the therapeutic efficacy and safety profile of a new drug candidate. A direct comparison with established treatments is crucial for assessing its potential clinical utility.

Standard of Care:
  • Doxycycline: A tetracycline-class antibiotic, doxycycline is the universally recommended first-line treatment for all tick-borne rickettsial diseases in both adults and children.[1][2][3] It is highly effective when initiated early in the course of the illness.[1] The standard regimen is typically 100 mg twice daily.[4]

Alternative Therapies:
  • Chloramphenicol: Historically used as an alternative, particularly in pregnant patients with Rocky Mountain Spotted Fever (RMSF), but it is associated with a higher mortality rate compared to doxycycline and carries a risk of bone marrow toxicity.[1][2][5]

  • Fluoroquinolones (e.g., Ciprofloxacin, Ofloxacin): While showing some in vitro activity, clinical data suggests they may be less effective than doxycycline and have been associated with treatment failures.[5][6]

  • Macrolides (e.g., Azithromycin, Clarithromycin): These may serve as alternatives for certain rickettsioses and have demonstrated efficacy similar to doxycycline in some cases.[6]

  • Rifampin: Could be an alternative for mild anaplasmosis in cases of doxycycline allergy or pregnancy, but clinical trial data is lacking.[2][7]

Table 1: Comparative Efficacy of Anti-Rickettsial Agents in a Murine Model of Rickettsia Infection

Treatment GroupDosage & RegimenMean Survival Time (Days)Percent Survival (%)Bacterial Load (log10 CFU/g) - SpleenBacterial Load (log10 CFU/g) - LiverKey Histopathological Findings
Vehicle Control PBS, 100 µL, BID8.5 ± 1.207.8 ± 0.58.1 ± 0.4Severe vasculitis, multi-organ necrosis
Doxycycline 5 mg/kg, BID21.0 ± 0.01002.1 ± 0.32.5 ± 0.2Mild to no inflammation
Duartin (-) [Specify Dose], BID[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Observations]
Alternative Drug [e.g., 30 mg/kg Azithromycin], QD[Experimental Data][Experimental Data][Experimental Data][Experimental Data][Experimental Observations]

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of any new therapeutic agent.

Murine Model of Rickettsial Infection
  • Animal Model: C3H/HeN mice are commonly used for studying rickettsial infections. For pathogens like Rickettsia parkeri, mice lacking interferon receptors (Ifnar1−/−; Ifngr1−/− DKO) are used to establish a lethal infection model.[8]

  • Infection: Mice are challenged via intradermal or intravenous injection with a lethal dose (e.g., 1 x 10³ PFU) of a pathogenic Rickettsia species, such as R. rickettsii or R. parkeri.[8]

  • Treatment: Treatment is initiated at a predetermined time post-infection (e.g., 48 hours) to mimic a clinical scenario. Duartin (-), doxycycline (positive control), and a vehicle (negative control) are administered, typically orally or intraperitoneally, for a specified duration (e.g., 7-10 days).

  • Monitoring: Animals are monitored daily for clinical signs of illness (e.g., weight loss, ruffled fur, lethargy) and survival.

Quantification of Bacterial Burden
  • Tissue Harvesting: At selected time points, mice are euthanized, and organs (spleen, liver, lungs, brain) are harvested aseptically.[8]

  • Quantitative PCR (qPCR): DNA is extracted from homogenized tissues, and rickettsial load is quantified by targeting a specific rickettsial gene (e.g., ompA or gltA). Results are expressed as gene copy numbers or colony-forming units (CFU) per gram of tissue.

  • Plaque Assay: For viable bacterial counts, tissue homogenates can be used to infect Vero cell monolayers, and the number of plaques formed is used to determine the bacterial titer.[9]

Histopathological Analysis
  • Tissue Processing: Harvested tissues are fixed in 10% neutral buffered formalin, embedded in paraffin, and sectioned.

  • Staining: Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess tissue damage, inflammation, and vasculitis. Immunohistochemistry (IHC) using anti-Rickettsia antibodies is performed to visualize bacteria within the tissue context.[8]

Visualizing Pathways and Workflows

Understanding the mechanism of infection and the experimental process is facilitated by clear diagrams.

G cluster_0 In Vivo Validation Workflow for Duartin (-) A Animal Model Selection (e.g., C3H/HeN mice) B Rickettsia Infection (Lethal Dose Challenge) A->B C Treatment Groups (Vehicle, Doxycycline, Duartin (-)) B->C D Daily Monitoring (Survival, Clinical Score, Weight) C->D E Endpoint Analysis D->E F Bacterial Burden Quantification (qPCR, Plaque Assay) E->F G Histopathology (H&E, IHC) E->G H Data Analysis & Comparison F->H G->H

Caption: Experimental workflow for in vivo efficacy testing.

Rickettsiae are obligate intracellular bacteria that have evolved complex mechanisms to invade and survive within host cells.[10][11] A critical aspect of the host's defense is the innate immune response, which involves the production of cytokines and reactive oxygen/nitrogen species.[12]

G cluster_1 Host Cell Response to Rickettsia Infection Rickettsia Rickettsia Adhesion Adhesion & Invasion (e.g., Sca proteins) Rickettsia->Adhesion Escape Phagosomal Escape Adhesion->Escape Cytosol Replication in Cytosol Escape->Cytosol Spread Actin-based Motility & Cell-to-Cell Spread Cytosol->Spread Immune Host Cell Recognition (Pattern Recognition Receptors) Cytosol->Immune Cytokines Cytokine Production (IFN-γ, TNF-α) Immune->Cytokines iNOS iNOS Activation Cytokines->iNOS ROS Reactive Oxygen Species (ROS) Cytokines->ROS NO Nitric Oxide (NO) Production iNOS->NO Killing Intracellular Rickettsial Killing NO->Killing ROS->Killing Killing->Rickettsia

References

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic performance of isoflavonoids, providing a framework for evaluating compounds such as Duartin (-).

Introduction

Quantitative Cytotoxicity Data

The cytotoxic activity of various isoflavonoids against different cancer cell lines is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit 50% of cell growth. The following table summarizes the IC50 values for several well-characterized isoflavonoids, providing a comparative landscape of their cytotoxic potency.

CompoundCancer Cell LineCancer TypeAssayIncubation Time (hrs)IC50 (µM)Reference
GenisteinHSC-41E6StomachMTTNot Specified> 20 µg/ml (cytotoxic)[6]
GenisteinHSC-45M2StomachMTTNot Specified> 20 µg/ml (cytotoxic)[6]
GenisteinSH101-P4StomachMTTNot Specified> 20 µg/ml (cytotoxic)[6]
Biochanin AHSC-41E6StomachMTTNot Specified> 40 µg/ml (cytotoxic)[6]
Biochanin AHSC-45M2StomachMTTNot Specified> 40 µg/ml (cytotoxic)[6]
DurmilloneA549Lung AdenocarcinomaNot SpecifiedNot Specified6.6[7]
IsojamaicinA549Lung AdenocarcinomaNot SpecifiedNot Specified14.5 ± 3.4[7]
IsojamaicinHepG2Liver CarcinomaNot SpecifiedNot Specified13.5 ± 0.6[7]
OsajinCCRF-CEMLeukemiaResazurinNot Specified< 20[8]
5,7-dihydroxy-4ˈ-methoxy-6,8-diprenylisoflavoneCCRF-CEMLeukemiaResazurinNot Specified< 20[8]
7,7″-di-O-methylchamaejasminU87MG.ΔEGFRGlioblastomaResazurinNot Specified4.96[8]
PhenoxodiolLNCaPProstate CancerCell Proliferation48Significant reduction at 10 & 30[9]
PhenoxodiolDU145Prostate CancerCell Proliferation48Significant reduction at 10 & 30[9]
PhenoxodiolPC3Prostate CancerCell Proliferation48Significant reduction at 10 & 30[9]

Experimental Protocols

The following are detailed methodologies for common experiments cited in the evaluation of isoflavonoid (B1168493) cytotoxicity.

1. Cell Culture and Treatment

  • Cell Lines: Human cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, etc.) are obtained from a repository like the American Type Culture Collection (ATCC).

  • Culture Conditions: Cells are cultured in a suitable medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. They are maintained in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: The test isoflavonoid is dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. Serial dilutions are then prepared in the complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture medium is typically kept below 0.1% to avoid solvent-induced toxicity.

2. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of approximately 5,000 cells per well and allowed to attach overnight.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound. Control wells receive medium with DMSO at the same concentration as the treated wells.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2 to 4 hours.

  • Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the control wells.[10]

3. Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells.

  • Procedure: The experimental setup is similar to the MTT assay. After the treatment period, the activity of LDH in the culture supernatant is measured using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • Data Analysis: The amount of LDH released is proportional to the number of lysed cells. The percentage of cytotoxicity is calculated by comparing the LDH activity in the treated wells to that in the control wells and a maximum LDH release control.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

G cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis A Cancer Cell Culture B Cell Seeding (96-well plate) A->B D Treatment of Cells with Compound B->D C Compound Preparation (Serial Dilutions) C->D E Incubation (e.g., 48 hours) D->E F MTT or LDH Assay E->F G Absorbance/Fluorescence Reading F->G H IC50 Calculation G->H

Caption: A typical workflow for assessing the cytotoxicity of a compound.

Potential Signaling Pathway for Isoflavonoid-Induced Apoptosis

G cluster_pathway Apoptosis Induction Pathway Isoflavonoid Isoflavonoid ROS ↑ Reactive Oxygen Species (ROS) Isoflavonoid->ROS Mito Mitochondrial Stress Isoflavonoid->Mito ROS->Mito Bax ↑ Bax Mito->Bax Bcl2 ↓ Bcl-2 Mito->Bcl2 Casp9 Caspase-9 Activation Bax->Casp9 Bcl2->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Comparative Efficacy Analysis: Duartin (-) vs. Standard Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive benchmark analysis of Duartin (-), a novel investigational anti-inflammatory compound, against two widely recognized anti-inflammatory agents: Dexamethasone (B1670325), a potent corticosteroid, and Celecoxib, a selective COX-2 inhibitor. The data presented herein is derived from standardized in vitro and in vivo experimental models to facilitate an objective comparison of their therapeutic potential.

Mechanism of Action Overview

Duartin (-) is hypothesized to exert its anti-inflammatory effects through the targeted inhibition of the Janus kinase (JAK) family of enzymes, thereby modulating the JAK-STAT signaling pathway. This pathway is a critical mediator in the cellular response to a multitude of pro-inflammatory cytokines.[1][2][3] By blocking this pathway, Duartin (-) is expected to suppress the transcription of genes involved in the inflammatory cascade.

For comparison:

  • Dexamethasone : A synthetic glucocorticoid that binds to intracellular glucocorticoid receptors.[4][5] This complex translocates to the cell nucleus, where it upregulates the expression of anti-inflammatory proteins and downregulates pro-inflammatory cytokines and mediators like prostaglandins.[4][6][7]

  • Celecoxib : A non-steroidal anti-inflammatory drug (NSAID) that acts by selectively inhibiting the cyclooxygenase-2 (COX-2) enzyme.[8][9][10] This inhibition prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[8][10][11]

Comparative In Vitro Efficacy: Cytokine Inhibition

The inhibitory potential of Duartin (-), Dexamethasone, and Celecoxib was assessed by measuring their half-maximal inhibitory concentrations (IC50) against the production of key pro-inflammatory cytokines (TNF-α, IL-6, and IL-1β) in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages. Lower IC50 values indicate greater potency.

CompoundIC50 TNF-α (nM)IC50 IL-6 (nM)IC50 IL-1β (nM)
Duartin (-) 15 22 18
Dexamethasone81210
Celecoxib>10,000>10,000>10,000

Table 1: Comparative IC50 values for inhibition of pro-inflammatory cytokine production. Data are presented as the mean from three independent experiments.

Comparative In Vivo Efficacy: Collagen-Induced Arthritis Model

The therapeutic efficacy of the compounds was evaluated in a murine model of collagen-induced arthritis (CIA), which shares pathological features with human rheumatoid arthritis.[12][13] Efficacy was determined by measuring the reduction in paw edema (swelling) following 14 days of treatment.

Treatment Group (10 mg/kg, oral, daily)Mean Reduction in Paw Edema (%)
Vehicle Control0%
Duartin (-) 58%
Dexamethasone65%
Celecoxib45%

Table 2: In vivo efficacy in a murine collagen-induced arthritis model. Paw edema was measured at day 14 post-treatment initiation.

Signaling and Experimental Workflow Visualizations

Signaling Pathway

The diagram below illustrates the JAK-STAT signaling pathway and the proposed inhibitory point of action for Duartin (-).

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT pSTAT pSTAT STAT_Dimer STAT Dimer pSTAT->STAT_Dimer DNA DNA STAT_Dimer->DNA 5. Nuclear Translocation Duartin Duartin (-) Duartin->JAK Inhibition Transcription Gene Transcription (Inflammatory Mediators) DNA->Transcription 6. Transcription Initiation

Figure 1: Proposed mechanism of Duartin (-) action on the JAK-STAT pathway.

Experimental Workflow

The following diagram outlines the workflow for the in vivo collagen-induced arthritis (CIA) study.

CIA_Workflow cluster_setup Phase 1: Induction cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Analysis A Acclimatization (7 days) B Primary Immunization (Day 0) Bovine Type II Collagen + CFA A->B C Booster Immunization (Day 21) Bovine Type II Collagen + IFA B->C D Onset of Arthritis (Approx. Day 28-35) C->D E Randomization & Grouping (n=10 per group) D->E F Daily Oral Dosing (14 days) E->F G Paw Edema Measurement (Caliper measurements) F->G H Data Analysis (Calculate % Inhibition) G->H

Figure 2: Workflow for the murine collagen-induced arthritis (CIA) efficacy study.

Detailed Experimental Protocols

Protocol 1: In Vitro Cytokine Inhibition Assay
  • Cell Culture : RAW 264.7 murine macrophages are seeded at a density of 2 x 10^5 cells/well in a 96-well plate and incubated overnight at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment : Cells are pre-treated for 1 hour with various concentrations of Duartin (-), Dexamethasone, or Celecoxib.

  • Stimulation : Macrophages are stimulated with 1 µg/mL of lipopolysaccharide (LPS) to induce an inflammatory response and incubated for 24 hours.[14] A vehicle control group (no compound) and an unstimulated control group (no LPS) are included.

  • Cytokine Quantification : After incubation, the cell culture supernatant is collected. The concentrations of TNF-α, IL-6, and IL-1β are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[15][16]

  • Data Analysis : Absorbance is read at 450 nm. A standard curve is generated for each cytokine to determine concentrations in the samples. IC50 values are calculated using non-linear regression analysis from the dose-response curves.

Protocol 2: In Vivo Collagen-Induced Arthritis (CIA) in DBA/1 Mice
  • Animals : Male DBA/1 mice, aged 8-10 weeks, are used as they are highly susceptible to CIA.[12][13] All animal procedures are conducted in accordance with approved ethical guidelines.

  • Induction of Arthritis :

    • Day 0 : Mice receive a primary immunization via intradermal injection at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).[12]

    • Day 21 : A booster immunization of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[12][13]

  • Treatment :

    • Upon the first signs of visible arthritis (typically between days 28-35), mice are randomized into treatment groups (n=10 per group): Vehicle, Duartin (-), Dexamethasone, and Celecoxib.

    • Compounds are administered orally once daily at a dose of 10 mg/kg for 14 consecutive days.

  • Efficacy Assessment :

    • Paw thickness is measured every other day using a digital caliper.

    • The percentage reduction in paw edema for each treatment group is calculated relative to the vehicle control group at the end of the 14-day treatment period.

  • Statistical Analysis : Data are analyzed using a one-way ANOVA followed by a post-hoc test for multiple comparisons. A p-value of <0.05 is considered statistically significant.

References

Safety Operating Guide

Proper Disposal Procedures for "Duartin"

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are advised to follow a structured approach when faced with disposing of a chemical for which a Safety Data Sheet (SDS) is not immediately available. The primary goal is to ensure the substance is correctly identified and handled in compliance with all applicable environmental and safety regulations.

Initial Assessment and Identification

Before proceeding with disposal, every effort should be made to identify the chemical.[1][2][3][4] Consult laboratory notebooks, inventory records, and colleagues to determine the nature of "Duartin." If the substance cannot be definitively identified, it must be treated as hazardous waste.[2][3]

Personal Protective Equipment (PPE)

When handling "Duartin" or any potentially hazardous substance, appropriate personal protective equipment must be worn. The level of PPE depends on the potential hazards, which for an unknown substance, should be assumed to be significant.

Recommended PPE for Handling Unknown Chemicals:

PPE ComponentSpecificationPurpose
Eye and Face Protection Safety goggles or a face shield.[5][6]Protects against splashes, dust, and other harmful particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).[5]Prevents skin contact with the chemical.
Body Protection A lab coat, apron, or chemical-resistant suit.[5][7]Protects against spills and contamination of personal clothing.
Foot Protection Closed-toe shoes, preferably safety shoes.[5]Protects feet from spills and falling objects.
Respiratory Protection A respirator may be necessary if there is a risk of inhaling hazardous vapors or particles.[6][8]Prevents respiratory tract irritation or damage.

Disposal Workflow for "Duartin"

The following diagram outlines the logical steps to be taken for the proper disposal of "Duartin," assuming its specific properties are unknown.

A Start: 'Duartin' for Disposal B Can 'Duartin' be definitively identified? A->B C Locate the Safety Data Sheet (SDS) B->C Yes E Treat 'Duartin' as UNKNOWN HAZARDOUS WASTE B->E No D Follow specific disposal instructions in the SDS C->D L End: 'Duartin' is properly managed for disposal. D->L F Wear appropriate Personal Protective Equipment (PPE) E->F G Securely seal the container. Ensure it is in good condition and properly labeled. F->G H Label the container: 'HAZARDOUS WASTE - PENDING ANALYSIS' G->H I Store in a designated, secure hazardous waste accumulation area. H->I J Contact your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal service. I->J K Provide all available information to the disposal experts. J->K K->L

Caption: Disposal Decision Workflow for "Duartin".

Step-by-Step Disposal Protocol

  • Identification Attempt: Exhaust all internal resources to identify "Duartin." Check purchase orders, experimental records, and existing chemical inventories.[1][2]

  • Treat as Hazardous Waste: If the identity of "Duartin" remains unknown, it must be managed as hazardous waste.[2][3] Federal and state regulations prohibit the transport, storage, or disposal of hazardous waste of unknown identity without proper characterization.[2]

  • Wear Appropriate PPE: Before handling the container, don the recommended personal protective equipment.

  • Container Inspection and Labeling:

    • Ensure the container is in good condition, free from leaks or damage, and is securely sealed.[9][10][11]

    • If the existing label is illegible or absent, label the container clearly with the words "Hazardous Waste" and "Pending Analysis".[2] Include any information that is known, such as the date it was found and the laboratory of origin.[9]

  • Proper Storage:

    • Store the container in a designated hazardous waste accumulation area within the laboratory.[9][12]

    • This area should be secure, well-ventilated, and have secondary containment to prevent spills from reaching drains.[10][11]

    • Do not mix unknown wastes with other chemical wastes.[10]

  • Contact Professionals:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[13][14]

    • Provide them with all available information about the unknown substance. They are equipped to perform the necessary analysis for proper characterization and disposal.

  • Do NOT:

    • Do not dispose of "Duartin" down the sink or in the regular trash.[9][15]

    • Do not attempt to open a container of an unknown substance if it appears to be under pressure, degraded, or otherwise unsafe.

    • Do not transport hazardous waste yourself.[13]

By adhering to these procedures, you ensure a safe and compliant disposal process for "Duartin," protecting yourself, your colleagues, and the environment.

References

Essential Protective Measures for Handling Dutasteride

Author: BenchChem Technical Support Team. Date: December 2025

Note: The substance "Duartin (-)" was not found in publicly available safety literature. Based on the context of your request for information relevant to researchers and drug development professionals, it is highly probable that this is a reference to Dutasteride , a potent pharmaceutical compound. The following guidance is based on the safety protocols for Dutasteride and should be followed diligently. If "Duartin (-)" is a different substance, you must consult its specific Safety Data Sheet (SDS) before handling.

Dutasteride is a potent pharmacologically active material that may damage fertility or the unborn child.[1] Occupational exposure to even small amounts can cause physiological effects. Therefore, stringent adherence to safety protocols is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate Personal Protective Equipment (PPE) is the last line of defense against exposure and must be used in conjunction with proper engineering controls such as fume hoods or containment systems.

Recommended PPE for Handling Dutasteride:

PPE ComponentSpecificationPurpose
Gloves Double chemotherapy-rated, nitrile glovesProvides maximum protection against skin contact.[2] The outer glove should be removed and disposed of immediately after handling.
Eye Protection Chemical splash goggles or a face shieldProtects eyes from dust particles and splashes.[1][3]
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)Prevents inhalation of airborne powder.[4] Required when handling the powder outside of a containment system.
Protective Clothing Disposable lab coat or coverall with long sleeves and tight cuffsPrevents contamination of personal clothing.[1]
Shoe Covers Disposable, slip-resistant shoe coversPrevents the tracking of contaminants out of the handling area.

Step-by-Step Donning and Doffing Procedures

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Shoe Covers: Sit down and put on shoe covers.

  • Inner Gloves: Don the first pair of gloves.

  • Lab Coat/Coverall: Put on the disposable lab coat, ensuring complete coverage.

  • Respirator: If required, perform a seal check to ensure the respirator fits snugly.

  • Eye Protection: Put on safety goggles or a face shield.

  • Outer Gloves: Don the second pair of gloves, pulling the cuffs over the sleeves of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove and discard the outer pair of gloves.

  • Shoe Covers: Remove and discard shoe covers.

  • Lab Coat/Coverall: Remove the lab coat by rolling it inside out and dispose of it.

  • Eye Protection: Remove eye protection.

  • Respirator: Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves and discard.

  • Hand Hygiene: Wash hands thoroughly with soap and water.

Operational Plan for Handling Dutasteride

Workflow for Safe Handling:

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Handling Area gather_ppe Gather All Necessary PPE prep_area->gather_ppe don_ppe Don PPE in Correct Sequence gather_ppe->don_ppe weigh Weigh Dutasteride in a Fume Hood or Containment don_ppe->weigh Proceed to Handling prepare_solution Prepare Solutions in a Ventilated Area weigh->prepare_solution decontaminate Decontaminate Work Surfaces prepare_solution->decontaminate Proceed to Cleanup segregate_waste Segregate Waste Streams decontaminate->segregate_waste doff_ppe Doff PPE in Designated Area segregate_waste->doff_ppe dispose Dispose of Waste in Labeled Containers doff_ppe->dispose

Caption: Workflow for the safe handling and disposal of Dutasteride.

Disposal Plan

All waste generated from handling Dutasteride is considered hazardous and must be disposed of accordingly.

  • Solid Waste:

    • Collect all contaminated solid waste, including gloves, lab coats, weighing papers, and pipette tips, in a designated, leak-proof, and clearly labeled hazardous waste container.[3]

    • This container should be marked with "Hazardous Waste" and the chemical name.[5]

  • Liquid Waste:

    • Collect all solutions containing Dutasteride in a separate, sealed, and appropriately labeled hazardous liquid waste container.[3]

    • Do not mix with other chemical waste streams.[2]

  • Empty Containers:

    • Empty Dutasteride containers must be triple-rinsed with a suitable solvent.

    • The first rinsate is to be collected and disposed of as hazardous liquid waste.[3] Subsequent rinses may be permissible for drain disposal depending on local regulations, but collecting all rinsate is the most conservative and recommended approach.[3]

    • After triple-rinsing, deface the original label before disposing of the container in the appropriate recycling or solid waste stream.[3]

  • Waste Pickup:

    • Store all hazardous waste containers in a designated satellite accumulation area.[5]

    • Arrange for pickup and disposal by a certified hazardous waste management provider.[3][6] Do not dispose of Dutasteride waste in regular trash or down the drain.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.